molecular formula C10H8N2O2 B1398538 Methyl quinoxaline-5-carboxylate CAS No. 6924-71-6

Methyl quinoxaline-5-carboxylate

Cat. No.: B1398538
CAS No.: 6924-71-6
M. Wt: 188.18 g/mol
InChI Key: LCDDKBKKXKEGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl quinoxaline-5-carboxylate (CAS 6924-71-6) is a high-purity chemical compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound features a quinoxaline core—a privileged scaffold in medicinal chemistry—substituted with a methyl ester group at the 5-position, which provides a reactive handle for further chemical derivatization . This compound is a key building block for researchers developing novel therapeutic agents. The quinoxaline scaffold is recognized for its diverse biological activities . Recent research highlights the potential of quinoxaline derivatives, such as the related compound quinoxaline-5-carboxylic acid (Qx28), in protecting against drug-induced hearing loss (ototoxicity) by inhibiting the NF-κB canonical pathway . Furthermore, other methyl quinoxaline carboxylate isomers have demonstrated significant antiamoebic activity, showing potency greater than the standard drug metronidazole in preclinical studies . These findings underscore the value of this compound as a starting point in antimicrobial and otoprotective drug discovery campaigns. In synthetic chemistry, this ester is a precursor to various derivatives. A notable application is its use in rhodium-catalyzed C–O bond activation reactions for synthesizing aryl ketones, a valuable transformation for the late-stage functionalization of complex molecules . Its physical properties include a molecular formula of C 10 H 8 N 2 O 2 , a molecular weight of 188.18 g/mol, a boiling point of 318.2±22.0 °C, and a density of 1.3±0.1 g/cm 3 . This compound is offered for research purposes. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl quinoxaline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDDKBKKXKEGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719260
Record name Methyl quinoxaline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-71-6
Record name Methyl 5-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl quinoxaline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl quinoxaline-5-carboxylate and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, Methyl quinoxaline-5-carboxylate (CAS Number: 6924-71-6), providing a comprehensive overview of its chemical characteristics, synthesis, and burgeoning role in drug discovery, particularly in the realm of oncology. We will delve into the mechanistic underpinnings of its biological activity, supported by detailed experimental protocols and structure-activity relationship (SAR) insights that are crucial for the rational design of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is an aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[3] The presence of the quinoxaline core, a planar aromatic system, allows for π-conjugation, which is critical for its reactivity and interactions with biological targets.[3] The methyl ester group at the 5-position introduces an electron-withdrawing character, modulating the molecule's electronic and physicochemical properties.[3]

Table 1: Physicochemical Identifiers for this compound

PropertyValue
CAS Number 6924-71-6
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
IUPAC Name This compound
SMILES COC(=O)C1=C2C(=CC=C1)N=CC=N2
InChI Key LCDDKBKKXKEGPK-UHFFFAOYSA-N
Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a key tool for confirming the structure. The aromatic protons on the quinoxaline ring system will appear in the downfield region (typically 7.5-9.0 ppm), with their splitting patterns revealing their substitution pattern. The methyl ester protons will present as a characteristic singlet, typically around 4.0 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 188.18.

Synthesis of the Quinoxaline Core

The synthesis of quinoxaline derivatives is well-established, with the most common and versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] This reaction, often referred to as the Hinsberg quinoxaline synthesis, provides a straightforward route to the core scaffold.[3]

For this compound, a plausible synthetic route would involve the reaction of methyl 2,3-diaminobenzoate with glyoxal. The amino groups of the diamine undergo nucleophilic attack on the carbonyl carbons of the glyoxal, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

G cluster_reactants Reactants cluster_products Product Reactant1 Methyl 2,3-diaminobenzoate Reaction Condensation/ Dehydration Reactant1->Reaction + Reactant2 Glyoxal Reactant2->Reaction Product This compound Reaction->Product

Figure 1: General synthetic scheme for this compound.

General Experimental Protocol for Quinoxaline Synthesis

The following is a generalized protocol for the synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[6]

Materials:

  • Aryl 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Ethanol (as solvent)

  • Catalyst (e.g., silica nanoparticles, optional)[6]

Procedure:

  • Combine the aryl 1,2-diamine and the 1,2-dicarbonyl compound in a suitable reaction vessel.

  • Add the solvent (e.g., ethanol) and catalyst, if used.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a catalyst is used, it can be separated by centrifugation.

  • Concentrate the supernatant and allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Therapeutic Applications

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents, with a particularly strong emphasis on anticancer applications.[4] While specific data for this compound is emerging, the broader class of quinoxaline derivatives has shown significant promise.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 11gHepG-2 (Liver)4.50[3]
MCF-7 (Breast)2.40[3]
HCT-116 (Colon)5.90[3]
Compound 11eHepG-2 (Liver)5.34[3]
MCF-7 (Breast)6.06[3]
HCT-116 (Colon)4.19[3]
Compound 14aMCF-7 (Breast)IC₅₀ = 3.2 nM[7]
HepG2 (Liver)[7]
Compound IVPC-3 (Prostate)2.11[1]
Mechanism of Anticancer Action: Targeting VEGFR-2

A predominant mechanism of action for the anticancer effects of many quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8][9] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Figure 2: Simplified diagram of VEGFR-2 signaling and its inhibition by quinoxaline derivatives.

Other reported mechanisms of anticancer activity for quinoxaline derivatives include:

  • Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[10]

  • Induction of Apoptosis: Many quinoxaline compounds induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[2][10]

Antimicrobial Activity

Quinoxaline-based molecules have also been investigated for their antibacterial and antiprotozoal properties.[4] For instance, quinoxaline-5-carboxamide derivatives have been synthesized and screened against various bacterial strains, with some compounds exhibiting excellent antibacterial activity.[4] The mechanism of antimicrobial action is thought to involve interference with DNA synthesis or inhibition of essential enzymes.[3]

Experimental Protocols for Biological Evaluation

For researchers aiming to evaluate the biological activity of this compound or its analogs, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

  • Cancer cell lines of interest (e.g., HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Structure-Activity Relationship (SAR) Insights

The development of potent quinoxaline-based drugs relies on a clear understanding of the relationship between their chemical structure and biological activity.

  • Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline core significantly influence activity. Electron-withdrawing groups, such as nitro or halo groups, at the 7-position have been shown to enhance the anticancer activity of some quinoxaline derivatives.[13] Conversely, electron-donating groups on the aromatic ring fused to the pyrazine can increase activity in other series.[13]

  • Modifications at the 2- and 3-positions: The functional groups at the 2- and 3-positions of the quinoxaline ring are critical for interaction with biological targets. For VEGFR-2 inhibitors, specific side chains at these positions are designed to fit into the ATP-binding pocket of the enzyme.

  • The Carboxylate Group: The methyl ester at the 5-position of the title compound can be a site for further modification. Conversion to amides, for example, can lead to derivatives with altered solubility, cell permeability, and biological activity.[4]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a valuable building block within the broader class of biologically active quinoxaline derivatives. Its core structure is a proven pharmacophore for the development of novel therapeutics, particularly in oncology. The demonstrated potential of quinoxalines as potent inhibitors of key cancer-related targets like VEGFR-2 underscores the importance of continued research in this area.

Future research should focus on:

  • The synthesis and biological evaluation of a focused library of derivatives based on the this compound scaffold to further elucidate SAR.

  • In-depth mechanistic studies to identify the specific molecular targets of this compound and its analogs.

  • In vivo studies to assess the efficacy, pharmacokinetics, and safety of lead compounds in preclinical models of cancer and infectious diseases.

The versatile chemistry and diverse biological activities of the quinoxaline scaffold, exemplified by compounds like this compound, ensure that it will remain an area of intense investigation for drug discovery and development professionals for the foreseeable future.

References

Topic: Fundamental Synthesis Pathways for Methyl quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core synthetic pathways for Methyl quinoxaline-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a key structural motif in numerous biologically active molecules, including antibiotics and anticancer agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of this target molecule. We will dissect the two primary retrosynthetic approaches, starting from either 3,4-diaminobenzoic acid or the pre-esterified precursor, Methyl 2,3-diaminobenzoate. The discussion emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducibility and efficiency.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[3] Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in pharmaceutical research. The core structure is present in antibiotics such as echinomycin and actinoleutin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[4]

This compound (C₁₀H₈N₂O₂, CAS No: 6924-71-6) is a key derivative, serving as a versatile intermediate for the synthesis of more complex molecules.[5] Its synthesis is grounded in the classical and robust cyclocondensation reaction, which offers multiple avenues for structural modification and optimization.

The Cornerstone of Synthesis: The Hinsberg Quinoxaline Synthesis

The most fundamental and widely utilized method for constructing the quinoxaline core is the Hinsberg reaction , first reported in 1884.[6][7] This reaction involves the cyclocondensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound, such as an α-keto ester or an α-diketone.[7]

Mechanism Insight: The reaction proceeds via a two-step mechanism. First, one of the nucleophilic amino groups of the diamine attacks a carbonyl carbon of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the intramolecular attack of the second amino group on the remaining carbonyl, leading to a dihydroxydihydropyrazine intermediate. Subsequent dehydration (loss of two water molecules) yields the stable, aromatic quinoxaline ring system. The efficiency of this reaction can be enhanced by various catalysts, including Brønsted or Lewis acids, which activate the carbonyl groups towards nucleophilic attack.[6][8]

Hinsberg_Mechanism cluster_0 Step 1: Nucleophilic Attack & Cyclization cluster_1 Step 2: Dehydration & Aromatization A o-Phenylenediamine + α-Dicarbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Dihydroxydihydropyrazine Intermediate B->C Intramolecular Cyclization D Quinoxaline Product C->D -2H₂O (Dehydration)

Caption: The generalized mechanism of the Hinsberg quinoxaline synthesis.

Synthetic Pathway I: Two-Step Synthesis from 3,4-Diaminobenzoic Acid

This pathway is a robust and common approach that builds the quinoxaline core first and then introduces the methyl ester functionality. It offers flexibility as the intermediate, quinoxaline-5-carboxylic acid, can be used to synthesize a variety of esters or amides.

Step A: Cyclocondensation to form Quinoxaline-5-carboxylic Acid

The initial step involves the reaction of 3,4-diaminobenzoic acid with an appropriate α-dicarbonyl compound. Glyoxal is a common choice to yield the unsubstituted quinoxaline core. The reaction is typically performed under acidic conditions to facilitate the condensation.[9]

Experimental Causality: The use of a strong acid like hydrochloric acid protonates the carbonyl oxygen of glyoxal, making the carbonyl carbon more electrophilic and susceptible to attack by the less basic amino group of the diamine. Acetic acid can also be used and may increase the initial reaction rate.[9] The reaction yields are generally high, often between 85-100%.[9]

Pathway_I start 3,4-Diaminobenzoic Acid step1 Cyclocondensation (e.g., with Glyoxal) Acid Catalyst (HCl) start->step1 intermediate Quinoxaline-5-carboxylic Acid step1->intermediate step2 Esterification (Methanol, SOCl₂ or H₂SO₄) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Pathway I.

Step B: Fischer Esterification to this compound

The carboxylic acid intermediate is converted to the final methyl ester. A standard method is Fischer esterification, using an excess of methanol as both the solvent and reagent, with a catalytic amount of a strong acid like sulfuric acid. Alternatively, for substrates sensitive to strong acids, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, is a highly effective method.[10]

Protocol 1: Synthesis of this compound via Pathway I

  • Cyclocondensation:

    • To a solution of 3,4-diaminobenzoic acid (1 mmol) in 2M hydrochloric acid (10 mL), add a 40% aqueous solution of glyoxal (1.1 mmol).

    • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • The resulting precipitate, quinoxaline-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Esterification:

    • Suspend the dried quinoxaline-5-carboxylic acid (1 mmol) in anhydrous methanol (15 mL).

    • Cool the mixture in an ice bath and add thionyl chloride (1.5 mmol) dropwise with stirring.

    • After the addition is complete, remove the ice bath and reflux the mixture for 16-20 hours.[10]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel.

Synthetic Pathway II: Direct Synthesis from Methyl 2,3-diaminobenzoate

This pathway is more convergent, installing the ester functionality on the starting material before the cyclization. This can be more efficient if the precursor, Methyl 2,3-diaminobenzoate, is readily available.

Step A: Preparation of Methyl 2,3-diaminobenzoate

The key starting material is typically synthesized from its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[11] This is a standard nitro group reduction, most commonly achieved through catalytic hydrogenation.

Experimental Causality: Palladium on carbon (Pd/C) or palladium hydroxide is an effective catalyst for this transformation.[11][12] The reaction is run under a positive pressure of hydrogen gas in a solvent like ethanol or methanol. This method is clean and high-yielding, often providing the product quantitatively after simple filtration of the catalyst.[12]

Step B: Direct Cyclocondensation to this compound

With the precursor in hand, the final step is a direct Hinsberg condensation with an α-dicarbonyl compound, analogous to Pathway I, Step A. A variety of catalytic systems can be employed to drive this reaction efficiently at room temperature, avoiding harsh conditions.[6]

Catalyst Systems: Modern synthetic chemistry favors milder, more environmentally benign catalysts.[13]

  • Lewis Acids: Zinc triflate (Zn(OTf)₂) is a highly effective, water-tolerant Lewis acid catalyst that can promote the reaction in acetonitrile at room temperature with high yields.[6]

  • Organocatalysts: Phenol has been reported as a cheap and efficient organocatalyst for this condensation in an ethanol/water mixture.[14]

  • Heterogeneous Catalysts: Solid-supported catalysts like alumina-supported heteropolyoxometalates offer the advantage of easy separation and recyclability, aligning with green chemistry principles.[8]

Pathway_II start Methyl 2-amino-3-nitrobenzoate step1 Catalytic Hydrogenation (H₂, Pd/C) start->step1 intermediate Methyl 2,3-diaminobenzoate step1->intermediate step2 Cyclocondensation (e.g., with Glyoxal) Catalyst (e.g., Zn(OTf)₂) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via Pathway II.

Protocol 2: Synthesis of this compound via Pathway II

  • Precursor Synthesis:

    • In a hydrogenation vessel, dissolve Methyl 2-amino-3-nitrobenzoate (1 mol) in anhydrous ethanol (1.5 L).

    • Carefully add 10% Palladium on Carbon (5 mol% Pd).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 4 atm.

    • Stir the mixture vigorously at room temperature for 24-48 hours until hydrogen uptake ceases.[11]

    • Carefully vent the vessel and filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Methyl 2,3-diaminobenzoate, which can often be used without further purification.

  • Direct Cyclocondensation:

    • Dissolve Methyl 2,3-diaminobenzoate (1 mmol) and the α-dicarbonyl compound (e.g., 40% aq. glyoxal, 1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of a suitable catalyst (e.g., phenol, 20 mol%).[14]

    • Stir the solution at room temperature. Monitor the reaction by TLC.

    • Upon completion, add water (20 mL) to the mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from hot ethanol to obtain pure this compound.[14]

Comparative Data and Yields

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Both pathways are highly effective.

PathwayKey StepsTypical ReagentsAvg. Reaction TimeTypical YieldKey Advantages
Pathway I 1. Cyclocondensation2. Esterification3,4-diaminobenzoic acid, Glyoxal, HCl; SOCl₂, MeOH24-30 hours75-90%Intermediate acid allows for diverse derivatization.
Pathway II 1. Nitro Reduction2. CyclocondensationMethyl 2-amino-3-nitrobenzoate, H₂/Pd-C; Glyoxal, Catalyst24-50 hours80-95%More convergent; milder cyclocondensation conditions possible.

Conclusion

The synthesis of this compound is well-established, relying on the robust Hinsberg condensation reaction. The two primary pathways, starting from either 3,4-diaminobenzoic acid or Methyl 2,3-diaminobenzoate, both offer high yields and reliable outcomes. The choice between them is a strategic one based on precursor availability and the overall synthetic plan. For drug development professionals, understanding the nuances of these pathways—from the rationale behind catalyst selection to the practical execution of the protocols—is essential for the efficient production of this valuable chemical intermediate and its subsequent elaboration into novel therapeutic agents.

References

Investigating the Biological Activity of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2][4] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this important class of compounds.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[5][6] This core structure has proven to be a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets with high affinity.[7] The presence of two nitrogen atoms in the pyrazine ring enhances the molecule's ability to form hydrogen bonds with enzymes and receptors, contributing to its diverse pharmacological profile.[5] Modifications to the quinoxaline core have yielded compounds with a wide array of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[4][8][9]

Unraveling the Anticancer Potential of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][12] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][13] Quinoxaline derivatives have been shown to be effective inhibitors of several key kinases, including:

  • Tyrosine Kinases: Many quinoxaline-based compounds act as potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[13][14][15] By blocking the signaling pathways mediated by these receptors, they can inhibit tumor growth and angiogenesis.[13]

  • Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 by quinoxaline derivatives is a promising strategy for treating diseases like non-alcoholic steatohepatitis.[16]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Another significant anticancer mechanism of certain quinoxaline derivatives is their ability to interact with DNA.[17] Some derivatives, particularly those with planar aromatic structures, can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[18][19][20] This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[21]

Furthermore, some quinoxaline derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[18][21] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.[21]

Experimental Workflow: Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of novel quinoxaline derivatives.

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/XTT Assay) A->B C Mechanism of Action Studies B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Kinase Inhibition Assay C->F G DNA Intercalation/Topo II Assay C->G H Xenograft Model Studies D->H E->H F->H G->H I Toxicity & Pharmacokinetic Analysis H->I

Caption: Workflow for anticancer evaluation of quinoxaline derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Quinoxaline derivative stock solutions (in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7, PC-3)[6][21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Quinoxaline AHeLa7.5
Quinoxaline AMCF-712.2
Quinoxaline BHeLa4.1
Quinoxaline BMCF-76.8
DoxorubicinHeLa0.9
DoxorubicinMCF-71.5

Table 1: Example cytotoxicity data for quinoxaline derivatives against cancer cell lines.

Combating Microbial Threats with Quinoxaline Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[22] Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising avenue for new drug discovery.[8][22][23]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, several studies suggest that they may act by:

  • Inhibiting essential enzymes: Quinoxaline derivatives may target and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

  • Disrupting cell membranes: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Generating reactive oxygen species (ROS): Quinoxaline 1,4-di-N-oxide derivatives, in particular, are known to generate ROS, which can cause oxidative damage to cellular components.[4]

Experimental Workflow: Evaluating Antimicrobial Activity

The following diagram outlines the general workflow for assessing the antimicrobial properties of quinoxaline derivatives.

antimicrobial_workflow A Compound Synthesis C Primary Screening (Disk Diffusion Assay) A->C B Selection of Microbial Strains B->C D Quantitative Analysis (Broth Microdilution for MIC) C->D E Determination of MBC D->E F Mechanism of Action Studies D->F

Caption: A streamlined workflow for antimicrobial activity assessment.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of quinoxaline derivatives against bacterial strains using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[26]

Materials:

  • Quinoxaline derivative stock solutions

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[27]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline derivatives in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture aliquots from the clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Quinoxaline C816
Quinoxaline D432
Ciprofloxacin0.50.25

Table 2: Example MIC data for quinoxaline derivatives against bacterial strains.

Quinoxaline Derivatives as a New Frontier in Antiviral Research

The emergence and re-emergence of viral infections highlight the urgent need for new antiviral therapies.[28][29] Quinoxaline derivatives have shown promising activity against a range of viruses, including DNA and RNA viruses, making them attractive candidates for further development.[30][31]

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives are diverse and often virus-specific. Some of the reported mechanisms include:

  • Inhibition of Viral Enzymes: Quinoxaline derivatives can inhibit key viral enzymes, such as reverse transcriptase in HIV.[30]

  • Blocking Viral Entry: Some compounds may interfere with the attachment or entry of the virus into the host cell.[29]

  • Inhibition of Viral Replication: Quinoxaline derivatives can disrupt various stages of the viral replication cycle.[32]

Experimental Workflow: Evaluating Antiviral Activity

The following diagram illustrates a general workflow for assessing the antiviral activity of quinoxaline derivatives.

antiviral_workflow A Compound Synthesis C Cytotoxicity Assay (CC50) A->C B Host Cell & Virus Selection B->C D Antiviral Activity Assay (EC50) B->D E Determination of Selectivity Index (SI) C->E D->E F Mechanism of Action Studies E->F

Caption: A typical workflow for the evaluation of antiviral agents.

Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes the plaque reduction assay, a standard method for determining the antiviral activity of a compound against cytopathic viruses.[33]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

  • Quinoxaline derivative stock solutions

  • Host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus)

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the quinoxaline derivative and a gelling agent (e.g., low-melting-point agarose).

  • Incubation: Incubate the plates for 2-3 days until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation:

CompoundCC₅₀ (µM) on Vero CellsEC₅₀ (µM) against HSV-1Selectivity Index (SI = CC₅₀/EC₅₀)
Quinoxaline E>1005.2>19.2
Quinoxaline F752.530
Acyclovir>2000.8>250

Table 3: Example antiviral activity and cytotoxicity data for quinoxaline derivatives.

Conclusion and Future Perspectives

Quinoxaline derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their structural versatility allows for the fine-tuning of their pharmacological properties, making them promising candidates for the development of new drugs to combat a wide range of diseases. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their potency and selectivity through structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development.

References

Unlocking the Therapeutic Potential of Methyl Quinoxaline-5-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development across a range of diseases.[4][5][6] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the quinoxaline scaffold is well-documented.[7][8][9][10][11] Methyl quinoxaline-5-carboxylate, the subject of this guide, emerges from this rich lineage. While preliminary studies suggest its potential in antimicrobial and anticancer applications, possibly through interference with DNA synthesis or enzymatic pathways, its specific molecular targets remain an open field for discovery.[12] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule.

Strategic Framework for Target Discovery

Given the broad bioactivity profile of the quinoxaline class, a multi-faceted approach is essential to pinpoint the specific molecular targets of this compound. Our proposed strategy integrates computational, biochemical, and cell-based methodologies to build a robust, evidence-based understanding of its mechanism of action. This approach is designed not merely to identify a target, but to validate its therapeutic relevance.

The core of our strategy is built upon a logical progression:

  • Hypothesis Generation: Leveraging the known pharmacology of quinoxaline derivatives to identify high-probability target classes.

  • Direct Target Engagement: Employing biochemical and biophysical methods to confirm direct binding and functional modulation of putative targets.

  • Cellular & Phenotypic Validation: Correlating molecular-level interactions with desired cellular outcomes in disease-relevant models.

  • Unbiased Target Deconvolution: Utilizing advanced proteomics to discover novel or unexpected targets.

The following diagram illustrates this integrated workflow:

Target_Discovery_Workflow A In Silico Target Prediction (Molecular Docking) C Biochemical Screening (e.g., Kinase Profiling Panels) A->C B Literature-Based Target Prioritization (Focus on Kinases, Inflammatory Proteins, GPCRs) B->C D Direct Binding Assays (e.g., SPR, MST) C->D G Affinity Chromatography-Mass Spectrometry C->G Inform E Cell-Based Functional Assays (Viability, Cytokine Release, etc.) D->E F Target Engagement Biomarker Analysis E->F G->D Validate Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MQC This compound MQC->Receptor Inhibition? MQC->PI3K Inhibition? Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Cytokines NFkB->Cytokines MQC This compound MQC->p38_MAPK Inhibition? MQC->NFkB Inhibition? Affinity_MS_Workflow A Synthesize Biotinylated MQC Analog B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Tryptic Digest & LC-MS/MS E->F G Identify & Quantify Potential Targets F->G

References

Postulated Mechanisms of Action for Methyl Quinoxaline-5-Carboxylate: A Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Methyl quinoxaline-5-carboxylate, a specific derivative, is recognized as a valuable synthetic intermediate for creating more complex bioactive molecules.[3] However, dedicated research into its intrinsic mechanisms of action is not extensively published. This guide serves to bridge this gap by postulating its potential biological activities and molecular mechanisms. By extrapolating from the well-documented actions of the broader quinoxaline class and structurally similar analogues, we will outline testable hypotheses for researchers and drug development professionals. We will explore potential mechanisms including kinase inhibition, enzyme modulation, DNA intercalation, and receptor antagonism, providing the theoretical framework and experimental protocols necessary to validate these postulates.

Introduction: The Quinoxaline Scaffold as a Versatile Pharmacophore

Quinoxaline (benzopyrazine) is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[4] This planar, nitrogen-containing system has proven to be an exceptionally versatile pharmacophore, capable of engaging with a diverse array of biological targets. Its ability to act as a bioisostere for structures like quinoline and naphthalene, coupled with the relative ease of its synthesis and derivatization, has made it a focal point of medicinal chemistry research for decades.[4] Derivatives have been developed as anticancer, antibacterial, antiviral, anti-inflammatory, and antiparasitic agents.[2][5][6]

This compound serves as a foundational building block in this field.[3] While often utilized in the synthesis of more complex derivatives, its own potential bioactivity warrants investigation. The ester and carboxylate functionalities, combined with the core quinoxaline ring, present multiple opportunities for molecular interactions. This document will dissect these possibilities, grounding them in established findings for the quinoxaline family.

Postulated Mechanism I: Competitive Kinase Inhibition (Anticancer Potential)

A predominant mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are central to cellular signaling pathways controlling growth, proliferation, and survival.[7]

Mechanistic Hypothesis: ATP-Competitive Inhibition

The quinoxaline scaffold bears a structural resemblance to the adenine base of adenosine triphosphate (ATP). This allows it to function as an "ATP mimic," competitively binding to the ATP-binding pocket of various kinases. This binding event prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling cascades that are often hyperactive in cancer cells. Based on extensive literature, we postulate that this compound could exhibit inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or Raf kinases.[7]

Supporting Evidence
  • VEGFR-2 Inhibition: A series of quinoxaline-based scaffolds bearing amide and urea moieties were evaluated for their inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[7]

  • Raf Kinase Inhibition: Quinoxaline derivatives with an amide group have been reported as potent inhibitors of Raf kinase, a critical component of the MAPK/ERK signaling pathway.[7]

  • Cell Cycle Arrest: Certain quinoxaline compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, consistent with the effects of kinase inhibition.[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay

To validate this hypothesis, a primary biochemical screen is necessary. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.

G Workflow: TR-FRET Kinase Inhibition Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents 1. Prepare Reagents: - Kinase (e.g., VEGFR-2) - Substrate Peptide (Ulight™-labeled) - ATP - Test Compound (MQC) plate 2. Plate Compounds: Dispense serial dilutions of MQC into assay plate initiate 3. Initiate Reaction: Add Kinase, Substrate, and ATP to wells plate->initiate incubate 4. Incubate: Allow phosphorylation to occur at RT initiate->incubate add_ab 5. Stop & Detect: Add Stop Solution with Europium-labeled antibody incubate->add_ab read 6. Read Plate: Measure TR-FRET signal (emission at 665nm / 615nm) add_ab->read plot 7. Plot Data: Signal vs. Log[MQC] read->plot calc 8. Calculate IC50: Determine concentration for 50% inhibition plot->calc G Parasite Redox Pathway & TryR Inhibition ROS Oxidative Stress (ROS) TryS2 Trypanothione (Oxidized) Try(S-S)2 ROS->TryS2 detoxified by TrySH2 Trypanothione (Reduced) Try(SH)2 TryS2->TrySH2 reduced by CellDeath Parasite Death TryS2->CellDeath accumulation leads to TrySH2->ROS reduces NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR e- donor NADP NADP+ TryR->NADP MQC Methyl Quinoxaline -5-carboxylate (Postulated Inhibitor) MQC->TryR INHIBITS

References

The Ascendant Trajectory of Quinoxaline-5-Carboxylate Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quinoxaline scaffold has consistently emerged as a privileged structure, underpinning a diverse array of therapeutic agents. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of a particularly promising subclass: quinoxaline-5-carboxylate compounds. We will delve into the synthetic intricacies, spectroscopic signatures, and burgeoning biological applications of these molecules, offering field-proven insights to accelerate innovation in this exciting domain.

The Quinoxaline Core: A Foundation for Diverse Bioactivity

The quinoxaline motif, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring, is a cornerstone in the development of novel pharmaceuticals. Its rigid, planar structure and the presence of nitrogen atoms provide a unique electronic and steric profile, enabling interactions with a wide range of biological targets. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic incorporation of a carboxylate group at the 5-position of the quinoxaline ring has been shown to be a particularly fruitful avenue for modulating and enhancing these biological properties.

Synthetic Strategies for Quinoxaline-5-Carboxylate Derivatives

The construction of the quinoxaline-5-carboxylate scaffold can be approached through several synthetic routes. The classical and most widely employed method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] However, for the specific synthesis of quinoxaline-5-carboxylate derivatives, a more targeted approach is often necessary.

A robust and frequently utilized strategy commences with a substituted o-phenylenediamine bearing a carboxylate group or its precursor. A prime example is the synthesis of quinoxaline-5-carboxamides starting from commercially available methyl 2,3-diaminobenzoate.[5] This approach, detailed below, provides a versatile platform for the introduction of diverse functionalities.

General Synthetic Workflow

The synthesis of quinoxaline-5-carboxamides can be conceptualized as a multi-step process, as illustrated in the following workflow diagram.

G cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Functional Group Interconversion A Methyl 2,3-diaminobenzoate C Methyl quinoxaline-5-carboxylate A->C Condensation B 1,2-dicarbonyl compound B->C D Quinoxaline-5-carboxylic acid C->D Hydrolysis C->D F Quinoxaline-5-carboxamide D->F Amide Coupling D->F E Amine (R-NH2) E->F

Caption: A generalized workflow for the synthesis of quinoxaline-5-carboxamides.

Detailed Experimental Protocol: Synthesis of N-Aryl-Quinoxaline-5-Carboxamides

This protocol is adapted from the methodology described by Srinivas et al.[5] for the synthesis of a series of novel quinoxaline-5-carboxamide derivatives.

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

  • To a solution of methyl 2,3-diaminobenzoate (1 equivalent) in an appropriate solvent (e.g., ethanol), add oxalic acid monohydrate (1.1 equivalents).

  • Heat the reaction mixture at 140°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the desired product.

Step 2: Chlorination to Methyl 2,3-dichloroquinoxaline-5-carboxylate

  • Suspend the product from Step 1 in thionyl chloride (excess).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Treat the residue with crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Synthesis of Quinoxaline-5-carboxylic acid

  • Hydrolyze the methyl ester from the previous step using standard conditions (e.g., refluxing with aqueous NaOH or LiOH).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain the quinoxaline-5-carboxylic acid intermediate.

Step 4: Amide Coupling to form N-Aryl-Quinoxaline-5-Carboxamides

  • To a solution of quinoxaline-5-carboxylic acid (1 equivalent) and the desired aryl amine (1.1 equivalents) in DMF, add a coupling agent such as pivaloyl chloride and a base like triethylamine (Et3N).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final N-aryl-quinoxaline-5-carboxamide.

Spectroscopic Characterization

The structural elucidation of quinoxaline-5-carboxylate derivatives relies on a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The aromatic protons of the quinoxaline core typically appear in the range of δ 7.5-9.0 ppm. The chemical shift of the proton at the C6 position is often influenced by the carboxylate group at C5. The protons of the substituents on the carboxamide nitrogen will have characteristic chemical shifts depending on their electronic environment.[5]

  • ¹³C NMR Spectroscopy: The carbon signals of the quinoxaline ring are typically observed between δ 120-160 ppm. The carbonyl carbon of the carboxylate or carboxamide group usually resonates in the downfield region (δ 160-170 ppm).[5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, with the molecular ion peak [M+H]⁺ or [M]⁺ being prominently observed.[5]

  • Infrared (IR) Spectroscopy: The IR spectra of these compounds will show characteristic absorption bands for the C=O stretching of the carboxylate or carboxamide group (typically around 1650-1750 cm⁻¹), as well as C=N and C=C stretching vibrations of the quinoxaline ring.[6]

  • UV-Vis and Fluorescence Spectroscopy: Quinoxaline derivatives are known to be fluorophores. The absorption and emission maxima are influenced by the substitution pattern on the quinoxaline ring. The electron-withdrawing nature of a carboxylic acid group can lead to a decrease in fluorescence emission.[6]

Biological Activities and Therapeutic Potential

Quinoxaline-5-carboxylate derivatives have emerged as a promising class of compounds with a wide range of biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

Several studies have highlighted the potent antibacterial properties of quinoxaline-5-carboxamides.[5] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: While the precise mechanism of action for all quinoxaline derivatives is not fully elucidated, a significant body of evidence points towards the generation of reactive oxygen species (ROS) as a key antibacterial strategy, particularly for quinoxaline 1,4-di-N-oxides.[7] The bioreduction of the quinoxaline ring within the bacterial cell is thought to produce superoxide radicals and other ROS, which can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately resulting in bacterial cell death.

G cluster_0 Bacterial Cell cluster_1 Cellular Damage A Quinoxaline-5-carboxylate Derivative B Bacterial Reductases A->B Entry & Bioreduction C Radical Anion Intermediate B->C D Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) C->D Reaction with O2 E Oxidative Stress D->E F DNA Damage E->F G Protein Oxidation E->G H Lipid Peroxidation E->H I Bacterial Cell Death F->I G->I H->I

Caption: Proposed mechanism of antibacterial action via ROS generation.

Quantitative Antibacterial Activity: The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of quinoxaline-5-carboxamide derivatives against various bacterial strains.

CompoundR-group on CarboxamideE. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)S. pyogenes (MIC, µg/mL)Reference
5a Phenyl>1000>1000500250[5]
5d 4-Fluorophenyl250500125100[5]
5g 3-Trifluoromethylphenyl200250100100[5]
5j Morpholine125250100100[5]
Ciprofloxacin (Standard)0.2510.52[5]

Structure-Activity Relationship (SAR): Analysis of the antibacterial activity data reveals several key SAR insights:

  • The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl ring of the carboxamide generally enhances antibacterial activity.[5]

  • Derivatives incorporating cyclic amines like morpholine also exhibit potent activity.[5]

  • The unsubstituted phenyl derivative tends to show weaker activity, highlighting the importance of substitution on the N-aryl moiety for antibacterial potency.

Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives of quinoxaline-5-carboxylic acid have also been investigated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms of quinoxaline derivatives are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[2] For some derivatives, the mechanism may be similar to their antibacterial action, involving the generation of ROS in the hypoxic environment of solid tumors.

Quantitative Anticancer Activity: The following table presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound VIIIc HCT116 (Colon)2.5[2]
Compound XVa HCT116 (Colon)4.4[2]
Compound XVa MCF-7 (Breast)5.3[2]
Compound 4b A549 (Lung)11.98[8]
Compound 4m A549 (Lung)9.32[8]
5-Fluorouracil A549 (Lung)4.89[8]

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the quinoxaline ring and the carboxamide moiety significantly influence the anticancer activity.

  • For instance, in a series of quinoxaline derivatives, compounds bearing a urea or thiourea linkage at the 2-position and a carboxamide at the 5-position have shown promising activity.[2]

  • The introduction of bromo groups on the quinoxaline skeleton has been reported to enhance inhibitory effects against lung cancer cells.[8]

Future Perspectives and Conclusion

Quinoxaline-5-carboxylate compounds represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven track record of diverse and potent biological activities, makes it an attractive target for further investigation.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse substituents at various positions of the quinoxaline ring and the carboxylate moiety.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds to enable rational drug design.

  • Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and in vivo efficacy of lead compounds to translate the promising in vitro results into tangible therapeutic candidates.

References

A Historical Overview of Quinoxaline Synthesis: From Classical Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents, as well as functional materials like dyes and organic semiconductors.[1][3][4] This technical guide provides a comprehensive historical overview of the discovery and synthesis of quinoxalines. We will trace the evolution of synthetic strategies from the seminal classical condensations of the late 19th century to the sophisticated, efficient, and environmentally benign methodologies of the 21st century. This paper will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer insights into the rationale behind methodological choices, serving as an in-depth resource for researchers and professionals in drug development and chemical synthesis.

The Dawn of Quinoxaline Chemistry: Discovery and Early Synthesis

The story of quinoxaline begins in the late 1880s, a period of fervent discovery in heterocyclic chemistry. The fundamental and most enduring method for synthesizing the quinoxaline core was independently reported by German chemists Wilhelm Körner and Otto Hinsberg in 1884.[1][5] This classical approach involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound, such as glyoxal or an α-diketone.[2][3][4][6]

The elegance of this reaction lies in its simplicity and robustness. The reaction proceeds via a two-step mechanism: an initial nucleophilic attack of one amino group on a carbonyl, forming a hemiaminal, which then dehydrates to an imine. A subsequent intramolecular cyclization and a second dehydration step yield the stable aromatic quinoxaline ring. This foundational reaction, often referred to as the Hinsberg-Körner condensation , became the bedrock upon which nearly all subsequent quinoxaline syntheses were built.

The initial protocols often required harsh conditions, such as high temperatures and the use of strong acids as catalysts, with long reaction times.[3] Despite these drawbacks, the method's versatility in accommodating a wide range of substituted diamines and dicarbonyl compounds cemented its importance for over a century.

Hinsberg_Kondensation Fig. 1: General Mechanism of the Hinsberg-Körner Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 o-Phenylenediamine I1 Initial Condensation (Dehydration) R1->I1 + R2 1,2-Dicarbonyl Compound R2->I1 I2 Intramolecular Cyclization I1->I2 Forms Imine Intermediate I3 Final Dehydration I2->I3 Forms Dihydroquinoxaline P1 Quinoxaline Derivative I3->P1 Aromatization

Caption: General workflow of the classical Hinsberg-Körner condensation reaction.

Evolution of the Classical Method: Catalysts and Conditions

For decades, the primary focus of research in quinoxaline synthesis was the optimization of the classical condensation reaction. The causality behind this focus was clear: improving yield, reducing reaction times, and mitigating the harsh conditions to broaden the substrate scope and enhance practicality.

This led to the exploration of a vast landscape of catalysts and reaction media. The move from strong mineral acids to milder, more efficient catalysts was a significant step.

  • Lewis Acids: Catalysts like zinc triflate (Zn(OTf)₂) were found to effectively promote the reaction at room temperature in solvents like acetonitrile, offering high yields.[1][4]

  • Solid-Phase Catalysis: The drive for "green chemistry" introduced solid acid catalysts such as TiO₂-Pr-SO₃H.[1][4] These heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling, minimizing waste and simplifying purification.[1][3]

  • Solvent and Energy Inputs: A major experiential insight was the impact of the reaction medium and energy source. The development of microwave-assisted synthesis represented a paradigm shift, dramatically reducing reaction times from hours to mere minutes.[3][7] Similarly, using environmentally benign solvents like ethanol or even performing the reaction under solvent-free conditions became a key objective.[8]

The table below summarizes a comparative analysis of different catalytic systems for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine, illustrating the progress in reaction efficiency.

Catalyst SystemSolventTemperatureTimeYield (%)Reference
None (Thermal)Acetic AcidReflux2-4 hours~80-90[3]
Glycerol/WaterNone90 °C4-6 min85-91[1][8]
Zn(OTf)₂CH₃CNRoom Temp~30 min85-91[1][4][8]
TiO₂-Pr-SO₃HEthanolRoom Temp10 min95[1][4][8]
Microwave (No Catalyst)EthanolMicrowave1-2 min>95[3][9]

Table 1: Comparison of Catalytic Conditions for Classical Quinoxaline Synthesis.

Expanding the Synthetic Toolkit: Beyond Dicarbonyls

While the condensation with 1,2-dicarbonyls is robust, the availability of the dicarbonyl starting material can be a limitation. This necessitated the development of methods using dicarbonyl surrogates or entirely different synthetic disconnections.

Synthesis from α-Hydroxy and α-Halo Ketones

A significant advancement was the use of α-hydroxy ketones and α-halo ketones. These substrates react with o-phenylenediamines in an oxidative cyclization. For instance, an α-halo ketone first undergoes condensation with the diamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.[5] Iodine in DMSO has been shown to be a highly effective catalytic system for the oxidative cyclization of α-hydroxy ketones with diamines, proceeding smoothly at room temperature.[1][4][5]

The Beirut Reaction: A Unique Route to Quinoxaline N-Oxides

A distinct and powerful method for synthesizing quinoxaline 1,4-dioxides is the Beirut Reaction , first described by Haddadin and Issidorides in 1965.[10][11][12] This reaction is mechanistically different from the classical condensation. It involves the cycloaddition of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as an enamine or an enolate derived from a β-dicarbonyl compound.[10][11][12][13]

The reaction provides direct access to quinoxaline 1,4-dioxides, which are themselves important biological agents and can be readily converted to the parent quinoxalines if desired.[11] The feasibility of synthesizing highly functionalized aromatic amine oxides in a single step makes the Beirut reaction a central tool in medicinal chemistry.[10]

Beirut_Reaction Fig. 2: Conceptual Flow of the Beirut Reaction R1 Benzofuroxan I1 Nucleophilic Attack & Ring Opening R1->I1 R2 Enolate / Enamine (from β-dicarbonyl, etc.) R2->I1 + Base I2 Intramolecular Cyclization I1->I2 P1 Quinoxaline 1,4-Dioxide I2->P1 - H₂O

Caption: Simplified workflow of the Beirut Reaction for quinoxaline 1,4-dioxides.

Modern Synthetic Frontiers

Contemporary research continues to push the boundaries of quinoxaline synthesis, focusing on transition-metal-free catalysis, C-H activation, and multi-component reactions.

  • Transition-Metal-Free Synthesis: Recent years have seen a surge in developing quinoxaline syntheses that avoid transition metals, addressing concerns about cost, toxicity, and removal from the final product.[5] These methods often employ organocatalysts, such as camphor sulfonic acid, or leverage visible-light photoredox catalysis.[5]

  • One-Pot and Tandem Reactions: Modern synthetic strategy emphasizes efficiency and atom economy. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are highly sought after. For example, methods have been developed for the synthesis of quinoxalines from α-hydroxy ketones in a one-pot, two-step process using iodine as a catalyst and DMSO as both solvent and oxidant.[5]

Experimental Protocols: A Practical Guide

To ground the historical overview in practical application, the following section provides detailed, self-validating protocols for both a classical and a modern synthesis of a representative quinoxaline.

Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the traditional acid-catalyzed condensation, a robust method still widely used for its simplicity.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add o-phenylenediamine and benzil.

  • Add 5 mL of glacial acetic acid to the flask. The acid acts as both a solvent and a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring for 2 hours. The elevated temperature provides the necessary activation energy for the dehydration steps.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Pour the reaction mixture into 20 mL of cold water to fully precipitate the product.

  • Collect the solid product by vacuum filtration and wash the crystals with cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure, crystalline 2,3-diphenylquinoxaline. Expected yield: 85-92%.

Protocol: Green, Catalyst-Free Synthesis in a Benign Solvent

This modern protocol highlights the principles of green chemistry, achieving high efficiency under mild conditions without a catalyst.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Methanol (5 mL)

Procedure:

  • In a 25 mL vial, combine o-phenylenediamine and benzil.

  • Add 5 mL of methanol. Methanol serves as a green, biodegradable solvent.

  • Seal the vial and stir the mixture vigorously at ambient temperature (25 °C).

  • The reaction is remarkably fast; a solid product should begin to precipitate within minutes. Stir for a total of 10-15 minutes. The rapid kinetics at room temperature without a catalyst is a key advantage of this "on-water" type methodology, where the limited solubility of nonpolar reactants in the polar solvent can accelerate the reaction at the interface.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • The product is often of high purity directly from filtration. If necessary, it can be recrystallized from ethanol. Expected yield: 95-98%.

Conclusion

The history of quinoxaline synthesis is a compelling narrative of chemical innovation. From the foundational Hinsberg-Körner condensation, which established the field, to the development of powerful named reactions like the Beirut reaction, the journey has been one of continuous refinement. The modern era, with its emphasis on green chemistry, catalytic efficiency, and atom economy, has transformed the synthesis from a lengthy, high-temperature process into a rapid, mild, and environmentally conscious endeavor. The quinoxaline core, thanks to over 140 years of synthetic development, remains one of the most vital and accessible scaffolds for creating the next generation of pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Methyl quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl quinoxaline-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, a structural motif found in various pharmacologically active agents, it serves as a crucial building block for the synthesis of novel therapeutic candidates.[1] The precise characterization of its molecular structure is paramount for ensuring the purity, consistency, and efficacy of any subsequent derivatives. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind spectral features, ensuring a robust and self-validating structural confirmation.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a bicyclic quinoxaline core with a methyl ester group at the 5-position. This unique arrangement of aromatic rings and functional groups gives rise to a distinct spectroscopic fingerprint.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the five protons on the quinoxaline ring system and a singlet in the aliphatic region for the methyl ester protons. The electron-withdrawing nature of the ester group and the nitrogen atoms in the pyrazine ring will significantly influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The spectrum should display nine distinct signals for the nine unique carbon atoms in the molecule. This includes the carbonyl carbon of the ester, the methyl carbon, and the seven carbons of the quinoxaline ring.

  • IR Spectroscopy: Key absorption bands are anticipated for the C=O stretch of the ester, C=N stretching of the pyrazine ring, aromatic C=C and C-H stretching, and C-O stretching of the ester group.

  • Mass Spectrometry: The mass spectrum should exhibit a clear molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the loss of the methoxy or entire carbomethoxy group.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The spectrum of this compound provides a wealth of information regarding its specific structure.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals.

Interpretation of the ¹H NMR Spectrum

The chemical shifts (δ) are influenced by the electronic environment of each proton. The quinoxaline ring system, with its two nitrogen atoms, and the electron-withdrawing methyl ester group at the C5 position, cause the aromatic protons to be deshielded and appear at relatively high chemical shifts.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2, H3~8.90Multiplet2H
H6~8.45Doublet of doubletsJ ≈ 8.5, 1.01H
H8~8.20Doublet of doubletsJ ≈ 7.5, 1.01H
H7~7.85TripletJ ≈ 8.01H
-OCH₃~4.10Singlet3H
  • -OCH₃ Protons (δ ~4.10): The three protons of the methyl ester group are chemically equivalent and do not couple with any other protons, thus appearing as a sharp singlet.

  • Aromatic Protons (δ 7.8-9.0):

    • H2 and H3: These protons on the pyrazine ring are in a highly deshielded environment due to the adjacent nitrogen atoms and typically appear far downfield.

    • H6, H7, and H8: These protons on the benzene ring form a coupled system. H7, being coupled to both H6 and H8, appears as a triplet. H6 and H8 each appear as a doublet of doublets due to coupling with H7 and a smaller long-range coupling. The specific downfield shift of H6 is further enhanced by its proximity to the electron-withdrawing ester group.

Caption: Molecular structure with proton assignments.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[2] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule. Chemical shifts are referenced to TMS (δ 0.0 ppm).[3]

Carbon Assignment Predicted δ (ppm) Description
C=O~166.0Ester Carbonyl
C2, C3~145.0-150.0Pyrazine Carbons
C4a, C8a~140.0-142.0Quaternary Bridgehead Carbons
C5~134.0Quaternary Carbon attached to Ester
C6, C7, C8~128.0-132.0Aromatic CH Carbons
-OCH₃~53.0Methyl Ester Carbon
  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears furthest downfield, a characteristic feature of ester carbonyls.[4]

  • Aromatic Carbons: The carbons of the quinoxaline ring appear in the typical aromatic region (δ 120-150 ppm). The carbons adjacent to nitrogen (C2, C3) and the bridgehead carbons (C4a, C8a) are generally the most deshielded within this group.[5]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is shielded and appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film or a solution.[2]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups within this compound.

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3050-3100C-H StretchAromatic
~2950C-H StretchAliphatic (-CH₃)
~1730C=O StretchEster
~1620C=N StretchPyrazine Ring
~1500-1600C=C StretchAromatic Rings
~1250-1300C-O StretchEster (Asymmetric)
~750-850C-H BendAromatic (Out-of-plane)
  • C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic signal for the carbonyl group of the ester.[7]

  • Aromatic and Heteroaromatic Vibrations: The C=N stretch of the pyrazine ring is typically observed around 1620 cm⁻¹.[6] The C=C stretching vibrations of both the benzene and pyrazine rings appear in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

  • C-O Stretch (~1250-1300 cm⁻¹): A strong band corresponding to the asymmetric C-O-C stretch of the ester group is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

  • Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol .

m/z Value Proposed Fragment Description
188[M]⁺˙Molecular Ion
157[M - OCH₃]⁺Loss of a methoxy radical
130[M - COOCH₃]⁺Loss of the carbomethoxy group, forming a quinoxaline cation
102[C₇H₄N]⁺Fragmentation of the quinoxaline ring
  • Molecular Ion Peak (m/z 188): The presence of a strong peak at m/z 188 confirms the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 157.[8] This is often a prominent peak.

    • Loss of Carbomethoxy Group: Cleavage of the C-C bond between the quinoxaline ring and the ester group can lead to the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), resulting in the quinoxaline cation at m/z 130.[9]

    • Ring Fragmentation: Further fragmentation of the stable quinoxaline ring system can lead to smaller fragments, such as the one observed at m/z 102.

Methyl_quinoxaline_5_carboxylate_MS M [M]⁺˙ m/z = 188 M_minus_OCH3 [M - OCH₃]⁺ m/z = 157 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 130 M->M_minus_COOCH3 - •COOCH₃

Caption: Key fragmentation pathways in mass spectrometry.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (ester, aromatic rings), and the mass spectrum establishes the molecular weight and corroborates the structure through predictable fragmentation. The collective data provides a self-validating and unambiguous confirmation of the structure of this compound. For instance, the singlet at ~4.10 ppm in the ¹H NMR and the signal at ~53.0 ppm in the ¹³C NMR correspond to the methyl group of the ester, whose presence is unequivocally confirmed by the strong C=O stretch at ~1730 cm⁻¹ in the IR spectrum and the characteristic loss of 31 Da (OCH₃) in the mass spectrum.

Conclusion

The spectroscopic analysis of this compound yields a unique and interpretable set of data that is fully consistent with its proposed structure. By understanding the principles behind ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a foundational reference for scientists and professionals in drug development, ensuring the highest standards of scientific integrity and accuracy in chemical characterization.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyl Quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of a Promising Heterocycle

Methyl quinoxaline-5-carboxylate, a derivative of the quinoxaline heterocyclic system, is a compound of increasing interest within the realms of medicinal chemistry and materials science.[1] Its structural motif is a key building block in the synthesis of novel therapeutic agents, with research pointing towards potential antimicrobial and anticancer activities.[1] As with any compound earmarked for rigorous scientific investigation, a comprehensive understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for reproducible and meaningful research. This guide provides an in-depth exploration of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven protocols for its characterization.

Physicochemical Properties at a Glance

A foundational understanding of a molecule's intrinsic properties is the starting point for any laboratory investigation. This compound is a white crystalline solid at room temperature.[2] The fusion of a benzene and a pyrazine ring forms the quinoxaline core, rendering it a weakly basic compound.[2] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
CAS Number 6924-71-6[1]
Appearance White crystalline solid[2]
Melting Point 29-30 °C[2]
pKa (predicted) 0.60 (for the quinoxaline core)[3]

Solubility Profile: A Pragmatic Approach

The molecule possesses both polar (the ester and the nitrogen atoms in the quinoxaline ring) and non-polar (the bicyclic aromatic system) features. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Qualitative Solubility Predictions:

SolventPolarityPredicted SolubilityRationale
Water HighLowThe non-polar aromatic core is expected to dominate, leading to poor aqueous solubility.
Methanol/Ethanol HighModerateThe alcohol's ability to engage in hydrogen bonding with the ester and nitrogen atoms should enhance solubility.
Acetonitrile ModerateModerate to HighIts polar aprotic nature should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) HighHighAn excellent solvent for a wide range of organic compounds, expected to readily dissolve this compound.
Dimethylformamide (DMF) HighHighSimilar to DMSO, DMF is a powerful polar aprotic solvent.
Dichloromethane (DCM) LowModerateThe non-polar aromatic rings will interact favorably with DCM.
Hexane/Heptane Very LowVery LowThe significant polarity of the ester and quinoxaline nitrogen atoms will lead to poor solubility in non-polar alkanes.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method followed by HPLC analysis is a robust and widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., DMSO, ethanol, acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. Report the results in mg/mL or molarity.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 sep1 Centrifuge prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Quantify against calibration curve ana2->ana3 result result ana3->result Calculate Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Stability Profile: Unveiling Degradation Pathways

Assessing the chemical stability of a compound is paramount, particularly in the context of drug development, to ensure its integrity during storage and use.[4] Forced degradation studies are employed to deliberately stress the compound under various conditions to identify potential degradation products and establish its intrinsic stability.[5]

The primary anticipated degradation pathway for this compound is the hydrolysis of the methyl ester to its corresponding carboxylic acid, quinoxaline-5-carboxylic acid, especially under acidic or basic conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 8 hours.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 8 hours.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[6]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is highly recommended to assess peak purity.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Identify and, if necessary, characterize the major degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stress1 Acid Hydrolysis (HCl, heat) ana1 Sample at time points stress1->ana1 stress2 Base Hydrolysis (NaOH, heat) stress2->ana1 stress3 Oxidation (H₂O₂) stress3->ana1 stress4 Thermal (Heat) stress4->ana1 stress5 Photolytic (Light) stress5->ana1 ana2 Neutralize (if needed) ana1->ana2 ana3 Analyze by Stability-Indicating HPLC ana2->ana3 eval1 Assess % Degradation ana3->eval1 eval2 Identify Degradants eval1->eval2 eval3 Establish Degradation Pathway eval2->eval3 start Stock Solution start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Caption: Workflow for forced degradation stability testing.

Analytical Methodologies for Characterization

Robust analytical methods are essential for the accurate quantification and characterization of this compound and its potential degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both solubility and stability studies. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or ammonium acetate for better peak shape) is a good starting point for method development.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound and for the identification of any isolated degradation products.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for the identification of unknown degradation products by providing accurate mass information.[9]

Conclusion: A Roadmap for Researchers

This compound is a molecule with significant potential, and a thorough understanding of its solubility and stability is crucial for unlocking its utility. While quantitative solubility data remains to be extensively documented, a systematic experimental approach as outlined in this guide will provide the necessary parameters for any research endeavor. The stability profile, governed primarily by the hydrolytic susceptibility of the ester group, can be comprehensively characterized through forced degradation studies. By employing the robust protocols and analytical strategies presented herein, researchers can confidently navigate the handling, formulation, and analysis of this promising compound, ensuring the integrity and reproducibility of their scientific findings.

References

The Quinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Quinoxaline Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets with high affinity. The quinoxaline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring, stands as a prominent member of this elite group. Its unique electronic properties, rigid yet adaptable structure, and synthetic accessibility have cemented its status as a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of the quinoxaline scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in targeting various disease states. We will delve into the causality behind its efficacy, supported by mechanistic insights and validated experimental protocols, offering a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The biological prowess of the quinoxaline scaffold is intrinsically linked to its chemical architecture. The presence of two nitrogen atoms in the pyrazine ring significantly influences its electronic distribution, creating a π-deficient system that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.

Key Physicochemical Features:

  • Hydrogen Bonding: The nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors, a critical feature for anchoring the molecule within the active site of a protein.

  • Aromaticity and Rigidity: The planar, aromatic nature of the quinoxaline ring system provides a rigid conformational scaffold, which can reduce the entropic penalty upon binding to a target. This rigidity also serves as a well-defined vector for orienting various substituents into specific regions of a binding pocket.

  • Tunable Electronics: The electronic properties of the quinoxaline core can be readily modulated by the introduction of electron-donating or electron-withdrawing groups. This allows for fine-tuning of the molecule's pKa, redox potential, and overall reactivity to optimize target engagement and pharmacokinetic properties.

A fundamental principle in leveraging the quinoxaline core lies in understanding its structure-activity relationships. The positions C-2, C-3, C-6, and C-7 are the most common points for substitution, and the nature of these substituents dictates the molecule's biological activity. For instance, bulky hydrophobic groups at the C-2 and C-3 positions are often found in kinase inhibitors, where they occupy hydrophobic pockets in the ATP-binding site. Conversely, smaller, polar groups may be introduced to enhance solubility and modulate cell permeability.

Synthetic Strategies: The Beirut Reaction for Quinoxaline-1,4-Dioxide Derivatives

The synthesis of quinoxaline derivatives is well-established, with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound being a classic and versatile method. A particularly noteworthy and efficient method for producing quinoxaline-1,4-dioxide derivatives, which are potent antibacterial agents, is the Beirut reaction.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylquinoxaline-1,4-dioxide

This protocol describes the reaction of benzofurazan oxide with ethyl cyano(phenyl)acetate, a reliable method for generating a quinoxaline-1,4-dioxide scaffold.

Materials:

  • Benzofurazan oxide

  • Ethyl cyano(phenyl)acetate

  • Triethylamine

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of benzofurazan oxide and 1.5 g of ethyl cyano(phenyl)acetate in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of triethylamine dropwise at room temperature. The triethylamine acts as a base to facilitate the initial condensation reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The resulting 2-cyano-3-phenylquinoxaline-1,4-dioxide can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

This self-validating protocol ensures high yields and purity, with the progress easily monitored and the product readily isolated. The choice of a basic catalyst like triethylamine is crucial for deprotonating the active methylene compound, initiating the nucleophilic attack on the benzofurazan oxide.

A Spectrum of Biological Activities

The quinoxaline scaffold is a chameleon in the world of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This versatility stems from the ease with which its structure can be modified to achieve selective interactions with a wide array of biological targets. Quinoxaline derivatives have been extensively investigated and have shown significant potential as:

  • Anticancer Agents: Many quinoxaline derivatives exert potent anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[4][5][6][7]

  • Antimicrobial Agents: The quinoxaline core is found in several compounds with significant antibacterial and antifungal activity.[2][3][6][8][9] Some quinoxaline-1,4-dioxides are particularly effective against anaerobic bacteria.

  • Antiviral Agents: Several quinoxaline derivatives have been identified as potent inhibitors of viral replication, including activity against HIV and Herpes simplex virus.[10]

  • Anti-inflammatory and Analgesic Agents: By targeting enzymes such as COX-2, quinoxaline-based compounds have demonstrated promising anti-inflammatory and pain-relieving properties.[11]

  • Kinase Inhibitors: The quinoxaline scaffold is a particularly effective framework for the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[12][13][14]

Data Presentation: Biological Activities of Representative Quinoxaline Derivatives

The following table summarizes the biological activities of several quinoxaline derivatives, showcasing the scaffold's broad therapeutic potential.

Compound ClassSpecific DerivativeTarget/MechanismBiological ActivityPotency (IC₅₀/MIC)Reference
Anticancer 2,3-Difuranyl-6-aminoquinoxalineInhibition of cell proliferationAntiproliferative against various cancer cell linesGI₅₀ < 10 µM--INVALID-LINK--
Anticancer Chloroquinoxaline sulfonamide (CQS)Topoisomerase IIβ inhibitorPotent against human and murine tumor cells-[7]
Antimicrobial Tetrazolo[1,5-a]quinoxaline derivativesInhibition of bacterial growthBroad-spectrum antibacterial activityMIC values in the low µg/mL range[6]
Antiviral 1-(4-chloro-8-methyl[1][4][11]triazolo[4,3-a]quinoxalin-1-yl)-3-phenyl thioureaInhibition of Herpes simplex virus replicationAntiviral activity25% plaque reduction at 20 µg/mL[10]
Kinase Inhibitor ST4j (Quinoxalinone derivative)JAK2/3 inhibitorInhibition of JAK2/STAT5 signaling pathwayIC₅₀ = 13.00 nM (JAK2), 14.86 nM (JAK3)[15]

Mechanism of Action: Quinoxalines as Potent Kinase Inhibitors

A significant portion of the research into the therapeutic applications of quinoxalines has focused on their role as kinase inhibitors.[12][13][14] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The quinoxaline scaffold is an excellent starting point for the design of ATP-competitive kinase inhibitors. The planar aromatic system can mimic the adenine region of ATP, while substituents at the C-2, C-3, and C-6/C-7 positions can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring selectivity.

Signaling Pathway: Inhibition of the JAK-STAT Pathway by a Quinoxalinone Derivative

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. A novel quinoxalinone derivative, ST4j, has been identified as a potent dual inhibitor of JAK2 and JAK3.[15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2/3 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer Gene Target Gene Transcription (Cell Proliferation, Survival) STAT_dimer->Gene 5. Nuclear Translocation & Gene Expression STAT->STAT_dimer 4. Dimerization ST4j ST4j (Quinoxaline Inhibitor) ST4j->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK-STAT signaling pathway by the quinoxaline-based inhibitor ST4j.

Case Study: Erdafitinib - An FDA-Approved Quinoxaline-Based Kinase Inhibitor

A testament to the clinical potential of the quinoxaline scaffold is the FDA approval of Erdafitinib for the treatment of certain types of bladder cancer. Erdafitinib is a potent inhibitor of the fibroblast growth factor receptor (FGFR) kinases. This drug exemplifies the successful application of the principles of medicinal chemistry in optimizing a quinoxaline core to achieve a highly selective and efficacious therapeutic agent.

Future Perspectives and Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of quinoxaline derivatives with improved selectivity and pharmacokinetic profiles, as well as their application in emerging therapeutic areas such as immunotherapy and targeted protein degradation. The rich history and promising future of the quinoxaline core underscore its status as a truly privileged scaffold in medicinal chemistry.

References

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of Methyl quinoxaline-5-carboxylate via the Hinsberg Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Quinoxaline scaffolds are privileged heterocyclic motifs integral to medicinal chemistry, materials science, and agricultural chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[1] The Hinsberg quinoxaline synthesis, a classical and robust method, provides a direct route to this important nucleus through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of methyl quinoxaline-5-carboxylate, a key building block for more complex derivatives. We present a comprehensive workflow, from the selection of starting materials to the final characterization, grounded in established chemical principles and supported by authoritative references. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights into the causality of experimental choices to ensure reproducible and high-yield results.

Introduction and Scientific Principles

The Hinsberg synthesis, first reported in 1884, remains a cornerstone for the preparation of quinoxalines due to its reliability and broad substrate scope.[4] The core of the reaction is the acid-catalyzed cyclocondensation between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. The reaction typically proceeds spontaneously or with mild heating, making it an efficient transformation.[5]

The synthesis of this compound involves the reaction between methyl 2,3-diaminobenzoate and glyoxal . The mechanism involves a sequential, double nucleophilic attack of the amine groups onto the two carbonyl carbons of glyoxal.

Causality of the Mechanism:

  • Initial Condensation: One amine group of the diamine attacks a carbonyl group of glyoxal, forming a hemiaminal intermediate.

  • Dehydration: This intermediate readily dehydrates to form an imine (Schiff base).

  • Intramolecular Cyclization: The second, pendant amine group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic dihydroxy-tetrahydroquinoxaline intermediate.

  • Aromatization: This intermediate undergoes a facile, often spontaneous, dehydration and oxidation (typically by air) to yield the stable, aromatic quinoxaline ring system.[6]

The presence of the electron-withdrawing methyl carboxylate group on the diamine starting material can slightly decrease the nucleophilicity of the amines, but the reaction proceeds efficiently under appropriate conditions.

Hinsberg_Mechanism Figure 1: Reaction Mechanism of Hinsberg Quinoxaline Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Methyl 2,3-diaminobenzoate I1 Schiff Base Intermediate R1->I1 + Glyoxal - H₂O R2 Glyoxal R2->I1 I2 Dihydro-dihydroxy-quinoxaline I1->I2 Intramolecular Cyclization P1 This compound I2->P1 Dehydration & Aromatization (-2 H₂O) Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Dissolve Methyl 2,3-diaminobenzoate in Ethanol B 2. Reaction Initiation Add Glyoxal Solution Dropwise at Room Temperature A->B C 3. Reaction Monitoring Monitor progress using Thin-Layer Chromatography (TLC) B->C D 4. Work-up Remove solvent, add water, and perform ethyl acetate extraction C->D Upon Completion E 5. Drying & Concentration Dry organic layer with Na₂SO₄ and concentrate under vacuum D->E F 6. Purification Purify crude product via Silica Gel Column Chromatography E->F G 7. Characterization Analyze pure product using NMR, MS, and IR Spectroscopy F->G

References

Protocol for condensation reaction of 3,4-diaminobenzoic acid in quinoxaline synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of Quinoxaline-6-Carboxylic Acids via Condensation of 3,4-Diaminobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials.[1] These nitrogen-containing heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The classical and most direct route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This application note provides a detailed protocol for the synthesis of quinoxaline-6-carboxylic acid, a key intermediate for further functionalization, through the condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and discuss key optimization parameters.

Reaction Principle: The Acid-Catalyzed Condensation-Cyclization Cascade

The synthesis of the quinoxaline ring from 3,4-diaminobenzoic acid and a 1,2-dicarbonyl compound (e.g., benzil) is a robust acid-catalyzed condensation reaction. The mechanism proceeds through a well-defined sequence of steps, as illustrated below.

The plausible reaction mechanism involves the initial protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound by an acid catalyst, which enhances its electrophilicity.[5] This is followed by a nucleophilic attack from one of the amino groups of 3,4-diaminobenzoic acid. A subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable aromatic quinoxaline ring.[5][6] The choice of catalyst and solvent is crucial for achieving high yields and minimizing side reactions, such as the decarboxylation of the starting material under harsh conditions.[7]

Reaction_Mechanism start 3,4-Diaminobenzoic Acid + 1,2-Dicarbonyl Compound protonation Protonation of Carbonyl (Acid Catalyst) start->protonation nuc_attack Nucleophilic Attack by Amino Group protonation->nuc_attack intermediate Amino-alcohol Intermediate nuc_attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Quinoxaline-6-carboxylic Acid dehydration->product Experimental_Workflow setup 1. Reaction Setup: - 3,4-Diaminobenzoic Acid - Benzil - Round-bottom flask addition 2. Add Solvent & Catalyst: - Ethanol - Camphorsulfonic Acid setup->addition reaction 3. Stir at Room Temperature: - Monitor by TLC addition->reaction workup 4. Workup: - Add cold water - Precipitate formation reaction->workup filtration 5. Filtration & Washing: - Vacuum filtration - Wash with cold water workup->filtration drying 6. Drying: - Vacuum oven at 60°C filtration->drying purification 7. Purification: - Recrystallize from hot ethanol drying->purification product Pure 2,3-Diphenylquinoxaline-6-carboxylic Acid purification->product

References

Application Note: Esterification of Quinoxaline-5-Carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline-5-carboxylic acid is a pivotal heterocyclic building block in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[1] Its derivatives are known to possess a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2] The esterification of this acid is a critical step in modifying its pharmacokinetic and pharmacodynamic properties, enabling the development of novel therapeutic agents.[3][4] This document provides detailed, field-proven protocols for the esterification of quinoxaline-5-carboxylic acid, focusing on two robust methods: thionyl chloride-mediated synthesis via an acyl chloride intermediate and a milder approach using dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst. The rationale behind procedural choices, safety considerations, purification strategies, and characterization techniques are discussed in depth to ensure reliable and reproducible outcomes for researchers in drug development.

Introduction: The Strategic Importance of Quinoxaline Esters

The quinoxaline scaffold is a privileged structure in medicinal chemistry. The ability to functionalize the carboxylic acid group at the 5-position into an ester allows for fine-tuning of properties such as solubility, cell permeability, and metabolic stability. Ester derivatives can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they can be the final active pharmaceutical ingredient (API) themselves, where the ester moiety is crucial for binding to a biological target. Given the importance of this transformation, selecting an appropriate esterification method is paramount and depends on the scale of the synthesis and the chemical nature of the alcohol being used.

Overview of Synthetic Strategies

Two primary, reliable methods for the esterification of quinoxaline-5-carboxylic acid are presented. The choice between them depends on the stability of the starting materials and the desired reaction conditions.

  • Method A: Thionyl Chloride (SOCl₂) Activation. This is a classic and highly effective method that proceeds by converting the carboxylic acid to a highly reactive acyl chloride intermediate.[5][6] This intermediate then readily reacts with an alcohol to form the ester. This method is ideal for simple primary and secondary alcohols and generally results in high yields.

  • Method B: Steglich Esterification (DCC/DMAP). This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8][9] It is a much milder procedure, conducted at or below room temperature, making it suitable for acid-sensitive substrates or complex, sterically hindered alcohols.[8][10]

General Experimental Workflow

The overall process for synthesizing and purifying quinoxaline esters follows a logical sequence. The workflow ensures the efficient conversion of the starting material and isolation of a pure final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents (Quinoxaline-5-carboxylic acid, Alcohol, Solvent) setup Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) start Dissolve Acid in Anhydrous Solvent setup->start add_reagents Add Activating Agents (e.g., SOCl₂ or DCC/DMAP) start->add_reagents add_alcohol Add Alcohol (if not used as solvent) add_reagents->add_alcohol react Stir at Controlled Temp (Monitor by TLC) add_alcohol->react quench Quench Reaction (e.g., add ice-water) react->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract wash Wash Organic Layer (Brine, NaHCO₃ soln.) extract->wash dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify analyze Characterize Pure Ester (NMR, MS, IR) purify->analyze

Caption: General workflow for the esterification of quinoxaline-5-carboxylic acid.

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Esterification

This protocol describes the synthesis of Methyl quinoxaline-5-carboxylate. It can be adapted for other simple alcohols like ethanol by substituting methanol.

Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[5][11] This activation step makes the carbonyl carbon highly electrophilic and susceptible to attack by the alcohol. Using the alcohol as the solvent drives the reaction equilibrium towards the product side.[12]

Materials & Equipment:

  • Quinoxaline-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinoxaline-5-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: While stirring, slowly add thionyl chloride (2.0 eq) dropwise to the suspension over 15-20 minutes.[13] Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated chemical fume hood.[14][15]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C for methanol). Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Quenching: Carefully pour the resulting residue onto crushed ice (approx. 50 g). A precipitate may form.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[16]

Safety Precautions for Thionyl Chloride: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[17] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including solvent-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[14][18] Ensure an emergency shower and eyewash station are accessible.[18]

Protocol B: Steglich Esterification using DCC/DMAP

This protocol is suitable for preparing esters from more sensitive or sterically hindered alcohols, such as tert-butanol.

Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[9] The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[7]

Materials & Equipment:

  • Quinoxaline-5-carboxylic acid

  • Alcohol (e.g., tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add quinoxaline-5-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (25 mL per gram of acid).

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise.[10]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup - DCU Removal: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove any residual DCU and other impurities.

Comparative Data and Troubleshooting

The selection of the esterification method can influence reaction conditions and outcomes. The following table provides a general comparison for different alcohols.

AlcoholMethodCatalyst/ReagentTemp. (°C)Time (h)Typical YieldKey Considerations
Methanol ASOCl₂Reflux (65°C)2 - 4>90%Simple, high-yielding. Requires fume hood.
Ethanol ASOCl₂Reflux (78°C)3 - 5>85%Similar to methanol; higher boiling point.
Isopropanol BDCC/DMAP0 → RT4 - 870-80%Milder conditions preferred for secondary alcohol.
tert-Butanol BDCC/DMAP0 → RT6 - 1260-75%Steglich is necessary to avoid elimination side products common with tertiary alcohols under acidic conditions.[8]

Troubleshooting Common Issues:

  • Low Yield/Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water will decompose thionyl chloride and DCC. Increase reaction time or slightly elevate the temperature for the Steglich esterification.

  • Product Co-elutes with Impurity: If purification by standard silica gel chromatography is difficult, consider deactivating the silica gel with triethylamine (1-3% in the eluent) or using an alternative stationary phase like alumina.[19]

  • Difficulty Removing DCU: If DCU remains after filtration, it can sometimes be precipitated by cooling the concentrated solution in the freezer and re-filtering before column chromatography.

Product Characterization

The identity and purity of the synthesized quinoxaline ester must be confirmed through standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The appearance of new signals corresponding to the alcohol's alkyl group (e.g., a singlet around 3.9-4.0 ppm for a methyl ester) and a shift in the signals of the quinoxaline ring protons confirm ester formation.[20][21]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful esterification.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ are indicative of product formation.

References

Methyl Quinoxaline-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Quinoxaline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The quinoxaline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, has earned the designation of a "privileged scaffold."[1] This status is attributed to its ability to interact with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[3][4][5][6] The planar, aromatic nature of the quinoxaline core provides a rigid and tunable platform for chemists to append various functional groups, thereby modulating the molecule's steric and electronic properties to achieve desired biological effects.

This application note focuses on a specific, highly versatile derivative: methyl quinoxaline-5-carboxylate . The strategic placement of the methyl ester at the 5-position offers a key handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds for drug screening. This document will provide a comprehensive guide for researchers, detailing the synthesis of this scaffold, its derivatization into bioactive molecules, and protocols for evaluating its potential in various therapeutic areas.

Strategic Advantage of the 5-Carboxylate Group

The utility of this compound as a scaffold stems from the reactivity of the ester functionality. This group serves as a versatile anchor point for a variety of chemical transformations, enabling the exploration of a wide chemical space. Key synthetic manipulations include:

  • Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.[7] This is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many biologically active molecules.

  • Ester Exchange: Transesterification reactions allow for the introduction of different alcohol moieties, altering the lipophilicity and steric bulk of the side chain.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized through etherification or other reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: While not directly involving the ester, the quinoxaline core itself is amenable to various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups at different positions on the ring system. The 5-carboxylate can influence the regioselectivity of these reactions.

This synthetic tractability makes this compound an ideal starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.[3]

Therapeutic Applications and Biological Activity

Derivatives of the quinoxaline-5-carboxylate scaffold have shown promise in several key therapeutic areas. The following sections highlight some of the most significant findings.

Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in oncology.[2] Derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[8] One particularly relevant target is the SHP2 phosphatase , a key signaling node in the MAPK pathway, which is implicated in various forms of cancer.[3] Allosteric inhibitors that bind to and stabilize the inactive conformation of SHP2 have shown significant promise.[9] While the initial discovery was with a 5-azaquinoxaline core, the closely related quinoxaline scaffold has also demonstrated activity, highlighting the potential for derivatives of this compound in this area.[3]

dot graph "SHP2_MAPK_Pathway_Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GRB2 [label="GRB2", fillcolor="#F1F3F4"]; SOS1 [label="SOS1", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style=filled]; SHP2_inactive [label="SHP2 (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP2_active [label="SHP2 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scaffold [label="Quinoxaline-5-carboxylate\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> GRB2 [label="pY"]; GRB2 -> SOS1; SOS1 -> RAS [label="GDP -> GTP"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; RTK -> SHP2_inactive [label="pY"]; SHP2_active -> RAS [label="Dephosphorylates\nRAS GAP binding site on RTK", arrowhead=tee]; SHP2_inactive -> SHP2_active [label="Conformational\nChange"]; Scaffold -> SHP2_inactive [label="Allosteric\nInhibition", style=dashed, color="#EA4335"];

} caption: Inhibition of the SHP2-MAPK signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoxaline-5-carboxamide derivatives have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[7] Studies have shown that the nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of activity.

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral properties.[5][10] The scaffold has been incorporated into molecules targeting various viral enzymes and proteins. For instance, a derivative of methyl quinoxaline has been used in the synthesis of Grazoprevir, an inhibitor of the Hepatitis C virus NS3/4A protease.[11]

Quantitative Data Summary

The following table summarizes the biological activity of selected quinoxaline derivatives, illustrating the potential of the scaffold.

Compound ClassTarget/OrganismAssayActivity (IC₅₀/MIC)Reference
5-Azaquinoxaline DerivativeSHP2 EnzymeBiochemical Assay47 nM[3]
Quinoxaline-5-carboxamideEscherichia coliMIC1.95 µg/mL[7]
Quinoxaline-5-carboxamideStaphylococcus aureusMIC3.9 µg/mL[7]
3-Methylquinoxaline DerivativeVEGFR-2Enzyme Inhibition0.21 µM[12]
Quinoxaline DerivativeHCT-116 (Colon Cancer)Cytotoxicity2.5 µM[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its derivatization. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of Quinoxaline-5-carboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor to this compound via the condensation of 3,4-diaminobenzoic acid with glyoxal.

Materials:

  • 3,4-Diaminobenzoic acid

  • Glyoxal (40% solution in water)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a mixture of ethanol and water.

  • Slowly add glyoxal (1.1 equivalents) to the solution while stirring at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield quinoxaline-5-carboxylic acid.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) for further purification.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="3,4-Diaminobenzoic Acid\n+ Glyoxal", fillcolor="#F1F3F4"]; Reaction1 [label="Condensation/\nCyclization", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="Quinoxaline-5-carboxylic\nAcid", fillcolor="#F1F3F4"]; Reaction2 [label="Esterification\n(MeOH, H+)", shape=ellipse, fillcolor="#FBBC05"]; Scaffold [label="Methyl Quinoxaline-5-\ncarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction3 [label="Hydrolysis\n(NaOH)", shape=ellipse, fillcolor="#FBBC05"]; Reaction4 [label="Amide Coupling\n(Amine, Coupling Agent)", shape=ellipse, fillcolor="#FBBC05"]; Derivative [label="Quinoxaline-5-carboxamide\nLibrary", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction1; Reaction1 -> Intermediate1; Intermediate1 -> Reaction2; Reaction2 -> Scaffold; Scaffold -> Reaction3; Reaction3 -> Intermediate1 [style=dashed]; Intermediate1 -> Reaction4; Reaction4 -> Derivative; } caption: General synthetic workflow for derivatives.

Protocol 2: Synthesis of this compound

This protocol details the esterification of quinoxaline-5-carboxylic acid.

Materials:

  • Quinoxaline-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend quinoxaline-5-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride at 0 °C.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of a Representative Quinoxaline-5-carboxamide Derivative

This protocol describes the synthesis of an amide derivative from quinoxaline-5-carboxylic acid.

Materials:

  • Quinoxaline-5-carboxylic acid

  • Amine of choice (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve quinoxaline-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the synthetic accessibility of its derivatives make it an ideal starting point for the development of novel therapeutic agents. The demonstrated activity of quinoxaline-based compounds against a range of important biological targets, including protein kinases and microbial enzymes, underscores the immense potential of this scaffold. Future research in this area should focus on the synthesis and screening of diverse libraries of quinoxaline-5-carboxylate derivatives to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold is likely to yield the next generation of innovative medicines.

References

Application Notes and Protocols for Antimicrobial Screening of Methyl Quinoxaline-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, offers a versatile platform for medicinal chemists. Modifications at various positions can significantly modulate the compound's biological activity.[2] Methyl quinoxaline-5-carboxylate derivatives, in particular, represent a subclass with significant potential, and preliminary studies have indicated their efficacy against a range of bacterial pathogens.[3][4]

This guide provides a comprehensive set of protocols for the systematic antimicrobial screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step approach from initial screening to more advanced characterization of antimicrobial properties. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are supplemented with insights to ensure robust and reproducible results.[5][6]

A Strategic Workflow for Antimicrobial Evaluation

A hierarchical screening approach is recommended to efficiently identify and characterize promising lead compounds. This workflow begins with broad primary screening to identify active derivatives, followed by quantitative secondary screening to determine potency, and finally, advanced assays to assess the spectrum of activity, safety, and potential mechanism of action.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Advanced Characterization Primary Agar Well Diffusion Assay (Qualitative Assessment of Activity) MIC Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) Primary->MIC Active Compounds MBC Minimum Bactericidal Concentration Assay (Determine Bactericidal vs. Bacteriostatic Activity) MIC->MBC Potent Compounds Cytotoxicity MTT Assay (Assess Cytotoxicity against Mammalian Cells) MBC->Cytotoxicity Compounds with Bactericidal Activity MOA Mechanism of Action Studies (e.g., DNA Interaction, ROS Generation) Cytotoxicity->MOA Compounds with Favorable Therapeutic Index

Caption: A strategic workflow for the antimicrobial screening of this compound derivatives.

Part 1: Primary Screening - Identifying Active Compounds

The initial step aims to qualitatively assess the antimicrobial activity of the synthesized this compound derivatives against a panel of clinically relevant bacterial strains. The agar well diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[7][8][9][10]

Protocol 1: Agar Well Diffusion Assay

Principle: This method relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[7][9]

Materials:

  • Test this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

  • Sterile broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO)

  • Incubator

Step-by-Step Procedure:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum Preparation: From a fresh culture, inoculate a few colonies of the test bacterium into sterile broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.[7]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Interpretation:

Zone of Inhibition (mm)Interpretation
< 10Inactive
10 - 14Slightly Active
15 - 19Moderately Active
> 20Highly Active

Note: These are general guidelines; the interpretation may vary based on the specific bacterial strain and control antibiotic used.

Part 2: Secondary Screening - Quantifying Antimicrobial Potency

Derivatives showing promising activity in the primary screen should be further evaluated to determine their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15] This protocol is based on CLSI guidelines.[5][6]

Materials:

  • Active this compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO. A two-fold serial dilution is then performed in CAMHB in the 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Plate Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Growth Control: Wells with CAMHB and inoculum only.

    • Sterility Control: Wells with CAMHB only.

    • Positive Control: Wells with a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11][12][16] This can be assessed visually or by using a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18][19] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or broth

Step-by-Step Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16][17][18]

Data Interpretation:

The MBC/MIC ratio is calculated to determine the nature of the antimicrobial activity:

  • MBC/MIC ≤ 4: The compound is considered bactericidal.[16]

  • MBC/MIC > 4: The compound is considered bacteriostatic.

Part 3: Advanced Characterization - Safety and Mechanism of Action

Promising candidates with potent bactericidal activity should be evaluated for their safety profile and potential mechanism of action.

Protocol 4: Cytotoxicity Assessment using MTT Assay

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method to assess cell viability.[20][21][22][23] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified.[22]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Step-by-Step Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation:

CompoundConcentration (µg/mL)% Cell Viability
Derivative A 1098.2 ± 3.1
5091.5 ± 4.5
10075.8 ± 6.2
Derivative B 1099.1 ± 2.5
5095.3 ± 3.8
10088.6 ± 5.1
Insights into the Mechanism of Action of Quinoxalines

While the precise mechanism of action for novel this compound derivatives needs to be elucidated experimentally, the broader class of quinoxaline compounds is known to exert its antimicrobial effects through various mechanisms.[1][24] Some quinoxaline 1,4-di-N-oxides, for instance, are known to inhibit DNA synthesis and induce DNA degradation.[1] Another proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative damage within the bacterial cell.[25][26] Some quinoxaline derivatives have also been found to interfere with bacterial cell division by affecting proteins like FtsZ.[27]

Quinoxaline_MOA Quinoxaline Quinoxaline Derivative DNA Bacterial DNA Quinoxaline->DNA Inhibition of Synthesis & DNA Degradation ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Generation FtsZ FtsZ Protein Quinoxaline->FtsZ Inhibition of Polymerization CellDeath Bacterial Cell Death DNA->CellDeath ROS->CellDeath Oxidative Damage FtsZ->CellDeath Inhibition of Cell Division

Caption: Potential mechanisms of antimicrobial action for quinoxaline derivatives.

Further experimental studies, such as DNA binding assays, ROS detection assays, and protein interaction studies, are recommended to elucidate the specific mechanism of action for promising this compound derivatives.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic antimicrobial screening of this compound derivatives. By following this structured approach, researchers can effectively identify and characterize novel compounds with therapeutic potential. The integration of primary and secondary screening with cytotoxicity and mechanistic studies is crucial for advancing the most promising candidates in the drug discovery pipeline.

References

Application Notes & Protocols: A Guide to the In Vitro Evaluation of Quinoxaline Compounds' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered immense interest due to a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] In oncology, quinoxaline-based compounds have emerged as a significant class of therapeutic candidates, demonstrating potent cytotoxic effects against a multitude of human cancer cell lines.[4][5]

The anticancer mechanisms of quinoxalines are diverse, ranging from the inhibition of protein kinases crucial for cell signaling to the induction of programmed cell death (apoptosis) and cell cycle arrest.[4][6][7] This versatility makes the quinoxaline scaffold a fertile ground for the development of novel, targeted anticancer agents.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the in vitro evaluation of quinoxaline compounds, moving from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying principles and the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Part 1: Primary Screening — Quantifying Cytotoxic Potential

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

Experimental Workflow: From Cell Culture to IC50 Determination

The general workflow for assessing the cytotoxicity of quinoxaline compounds is a multi-step process that requires careful planning and execution.

Cytotoxicity Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis Cell_Culture 1. Cell Line Selection & Culture Cell_Seeding 2. Seeding in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of Quinoxaline Compound Treatment 4. Treat Cells (e.g., 72h) Compound_Prep->Treatment Assay_Choice 5. Perform Viability Assay (e.g., MTT or SRB) Treatment->Assay_Choice Data_Acquisition 6. Measure Absorbance (Plate Reader) Assay_Choice->Data_Acquisition Data_Processing 7. Calculate % Viability IC50_Calc 8. Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Calc AnnexinV_PI_Assay cluster_0 cluster_1 A Live Cell (Annexin V-, PI-) PS on inner leaflet Q3 Q3: Live A->Q3 Corresponds to B Early Apoptotic Cell (Annexin V+, PI-) PS translocated to outer leaflet Q4 Q4: Early Apoptotic B->Q4 Corresponds to C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) PS on outer leaflet, compromised membrane Q2 Q2: Late Apoptotic C->Q2 Corresponds to D Necrotic Cell (Annexin V-, PI+) Compromised membrane, no PS translocation Q1 Q1: Necrotic D->Q1 Corresponds to Cell_Cycle_Arrest cluster_0 G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M M->G1 Drug_G1 Quinoxaline Compound (Induces G1 Arrest) Drug_G1->G1 blocks progression to S phase Drug_G2 Quinoxaline Compound (Induces G2/M Arrest) Drug_G2->G2 blocks entry into M phase Apoptosis_Pathway Quinoxaline Quinoxaline Compound Bcl2 Anti-apoptotic Bcl-2 Quinoxaline->Bcl2 Downregulates (via Western Blot) Bax Pro-apoptotic Bax Quinoxaline->Bax Upregulates (via Western Blot) Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Note & Protocols: Strategic Synthesis of Novel Agrochemicals from Methyl Quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Crop Protection

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a privileged scaffold in the development of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of activities crucial for agriculture. Quinoxaline derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal properties, making them a focal point for innovation in pesticide discovery.[1][3][4][5][6] Methyl quinoxaline-5-carboxylate emerges as a strategic starting material, offering a versatile chemical handle for constructing libraries of novel agrochemical candidates.[7][8] Research into compounds derived from this molecule is actively exploring their potential as next-generation pesticides and herbicides.[7] This guide provides a detailed exploration of the synthetic pathways originating from this compound, complete with validated protocols and the scientific rationale underpinning these methodologies.

Part 1: Core Synthetic Strategy: From Ester to Bioactive Amide

The primary strategy for leveraging this compound is the transformation of its ester group into a diverse array of amides. This approach is highly effective for two key reasons:

  • Introduction of Diversity: The amide coupling reaction allows for the introduction of a vast range of amine-containing fragments. This enables systematic modification of the molecule's physicochemical properties (e.g., lipophilicity, polarity, hydrogen bonding capacity), which is critical for optimizing uptake, translocation, and target-site interaction in pests and weeds.

  • Bioisosteric Replacement: The amide bond is a fundamental feature in many biological systems. By incorporating it, synthetic derivatives can mimic endogenous ligands or interact with enzymatic active sites, leading to potent biological inhibition.

The most robust and logical pathway to achieve this transformation is a two-step sequence: first, the hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid, followed by the coupling of this acid with a selected amine.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow from the starting material to the target class of compounds.

G A This compound (Starting Material) B Step 1: Saponification (Base Hydrolysis) A->B LiOH or NaOH C Quinoxaline-5-carboxylic Acid (Key Intermediate) B->C D Step 2: Amide Coupling (Activation & Amination) C->D SOCl₂ or Coupling Agent + Diverse Amines (R-NH₂) E N-Substituted Quinoxaline-5-carboxamides (Target Pesticide Candidates) D->E

Caption: General workflow for the synthesis of quinoxaline-5-carboxamide pesticides.

Part 2: Detailed Experimental Protocols

These protocols provide a self-validating system for the synthesis of novel quinoxaline-based agrochemicals. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of Quinoxaline-5-carboxylic Acid (Intermediate)

This protocol details the hydrolysis of the starting ester. The choice of a mild base like lithium hydroxide is deliberate to minimize potential side reactions on the heterocyclic ring system.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

    • Rationale: THF is used to ensure the solubility of the organic starting material, while water is necessary for the hydrolysis reaction. Using an excess of LiOH drives the reaction to completion.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Rationale: Room temperature is sufficient for this saponification, avoiding potential degradation at higher temperatures. TLC is a critical and inexpensive tool for real-time reaction monitoring.

  • Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of ~3-4 using 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product will form.

    • Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the collected solid under vacuum at 50°C to yield Quinoxaline-5-carboxylic acid as a solid product. The purity is typically sufficient for the next step, but it can be further purified by recrystallization if needed.

ParameterValue/ReagentPurpose
Starting Material This compoundEster Precursor
Reagent Lithium Hydroxide (LiOH·H₂O)Hydrolysis Agent
Solvent Tetrahydrofuran (THF) / WaterReaction Medium
Temperature Room Temperature (20-25°C)Reaction Condition
Monitoring Thin Layer Chromatography (TLC)Progress Tracking
Work-up 1M Hydrochloric Acid (HCl)Product Precipitation

Table 1: Summary of key parameters for the saponification protocol.

Protocol 2: Synthesis of N-(4-fluorophenyl)quinoxaline-5-carboxamide (A Representative Pesticide Candidate)

This protocol describes the coupling of the intermediate acid with a representative amine, 4-fluoroaniline. The conversion of the carboxylic acid to an acid chloride is a classic and highly efficient activation method. A paper describing the synthesis of various quinoxaline-5-carboxamide derivatives validates this general approach.[9]

Methodology:

  • Acid Chloride Formation: In a fume hood, suspend Quinoxaline-5-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Rationale: Thionyl chloride is a powerful reagent for converting carboxylic acids to highly reactive acid chlorides. DMF acts as a catalyst for this transformation. A large excess of SOCl₂ also serves as the solvent.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will leave the crude quinoxaline-5-carbonyl chloride as an oil or solid.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

    • Rationale: Anhydrous (dry) solvent is crucial as the acid chloride is moisture-sensitive. Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction, driving the equilibrium towards product formation.

  • Cool the amine solution to 0°C in an ice bath. Add the solution of the acid chloride dropwise to the amine solution with vigorous stirring.

    • Rationale: The reaction is exothermic; adding the acid chloride slowly at 0°C helps to control the reaction rate and prevent side reactions.

  • Reaction Completion & Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted acid chloride or carboxylic acid. The brine wash helps to remove water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the final product.

ParameterValue/ReagentPurpose
Starting Material Quinoxaline-5-carboxylic acidAcid Precursor
Activation Thionyl Chloride (SOCl₂) / DMFForms reactive acid chloride
Coupling Partner 4-fluoroanilineIntroduces desired moiety
Base Triethylamine (Et₃N)HCl Scavenger
Solvent Dichloromethane (DCM)Anhydrous reaction medium
Purification Silica Gel ChromatographyIsolation of pure product

Table 2: Summary of key parameters for the amide coupling protocol.

Visualizing the Amide Coupling Mechanism

The diagram below outlines the key steps in the formation of the amide bond via the acid chloride intermediate.

G cluster_0 Activation Step cluster_1 Coupling Step A Quinoxaline-5-carboxylic Acid (R-COOH) B Quinoxaline-5-carbonyl Chloride (R-COCl) (Highly Reactive) A->B SOCl₂ / DMF D Tetrahedral Intermediate B->D C 4-Fluoroaniline (Ar-NH₂) C->D + R-COCl E N-(4-fluorophenyl)quinoxaline-5-carboxamide (Final Product) D->E - Cl⁻, - H⁺ (Base scavenges H⁺)

Caption: Mechanism overview for the synthesis of N-aryl quinoxaline-5-carboxamides.

Conclusion and Future Outlook

The synthetic route detailed in these application notes provides a reliable and adaptable platform for the development of novel quinoxaline-based pesticides. Starting from this compound, the conversion to a diverse library of N-substituted amides allows for extensive structure-activity relationship (SAR) studies. The biological activity of these final compounds can span herbicidal, fungicidal, and insecticidal domains, often dependent on the nature of the substituent introduced via the amine.[1][10] Further derivatization, such as modifications to the quinoxaline ring itself, offers additional avenues for optimizing potency and spectrum of activity. The protocols provided herein serve as a foundational blueprint for researchers and drug development professionals aiming to explore the rich agrochemical potential of the quinoxaline scaffold.

References

Navigating the Chemistry of the Quinoxaline Core: An Experimental Guide to Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the quinoxaline core through nucleophilic substitution reactions is a cornerstone of synthetic efforts to modulate these properties and to develop novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the experimental landscape of nucleophilic substitution reactions on the quinoxaline core, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: Understanding Reactivity

The quinoxaline ring is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This electronic characteristic makes the carbon atoms of the pyrazine ring, particularly at the C2 and C3 positions, susceptible to attack by nucleophiles. The primary mechanisms governing nucleophilic substitution on the quinoxaline core are Nucleophilic Aromatic Substitution (SNAr), Vicarious Nucleophilic Substitution (VNS) of hydrogen, and Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

The SNAr Pathway: A Classic Addition-Elimination Approach

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group.[2] The presence of a good leaving group, typically a halide, at the 2- or 3-position is a prerequisite for this pathway. The reaction is facilitated by the ability of the nitrogen-containing ring to stabilize the negative charge of the Meisenheimer complex.

Experimental Protocols

Protocol 1: SNAr Reaction of 2-Chloroquinoxaline with Amines

This protocol details the synthesis of 2-amino-substituted quinoxalines, a common motif in bioactive molecules, via an SNAr reaction.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and facilitates the formation of the charged Meisenheimer intermediate.

  • Base: Potassium carbonate (K₂CO₃) acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion.

Step-by-Step Methodology:

  • To a solution of 2-chloroquinoxaline (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Representative Yields for SNAr with Amines

Nucleophile (Amine)SolventBaseTemperature (°C)Yield (%)Reference
MorpholineDMFK₂CO₃10085-95[3]
PiperidineEthanol-Reflux80-90[3]
AnilinePyridine-Reflux70-80[4]

Mandatory Visualization: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Chloroquinoxaline Amine K₂CO₃ Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Combine in flask Solvent Anhydrous DMF Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Stir at 100 °C TLC_Monitoring TLC_Monitoring Heating->TLC_Monitoring Monitor progress Quenching Pour into ice-water TLC_Monitoring->Quenching Reaction complete Filtration Filtration Quenching->Filtration Precipitate forms Drying Drying Filtration->Drying Purification Purification Drying->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product Pure 2-Aminoquinoxaline VNS_Mechanism Start Quinoxaline N-oxide + Carbanion Adduct Formation of σH-adduct Start->Adduct Nucleophilic Attack Elimination β-Elimination of HX Adduct->Elimination Base-mediated Product Substituted Quinoxaline Elimination->Product Aromatization

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of Methyl quinoxaline-5-carboxylate, a key intermediate in pharmaceutical and materials science research. The described protocol utilizes reversed-phase chromatography, providing excellent resolution and purity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for isolating this compound.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. This compound, in particular, serves as a crucial building block for the synthesis of various pharmacologically active agents. The purity of this intermediate is paramount to ensure the desired outcome and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution, speed, and scalability. This document provides a detailed protocol for the HPLC purification of this compound, along with the scientific rationale behind the method development.

Principle of the Method

The purification method is based on reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. In this case, this compound, being a moderately polar molecule, will have a specific retention time under the defined conditions, allowing for its effective separation from both more polar and less polar impurities. The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction[1]. The use of a gradient elution, where the mobile phase composition is changed over time, allows for the efficient elution of a wider range of compounds with varying polarities.

Experimental Protocol

Materials and Instrumentation
  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A guard column with the same stationary phase is recommended to protect the analytical column[2].

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Phosphoric acid, LC-MS grade if applicable)[3][4]

    • Methanol (for sample preparation)

    • Crude this compound sample

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection[5].

HPLC System Setup and Purification Workflow

The following diagram illustrates the general workflow for the HPLC purification process:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Acetonitrile/Water/Acid) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Gradient Elution Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Pool Pure Fractions Final_Product Pure Compound Evaporation->Final_Product

Caption: Workflow for HPLC Purification of this compound.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purification of this compound.

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 30-70% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 500 µL (dependent on sample concentration and column loading capacity)

Note: The gradient program may need to be optimized based on the specific impurity profile of the crude sample.

Results and Discussion

Under the specified conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the exact HPLC system and column used but should be reproducible. The purity of the collected fractions should be assessed by analytical HPLC.

The choice of a C18 stationary phase is based on the aromatic and moderately hydrophobic nature of the quinoxaline ring system. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is a common choice for reversed-phase separation of heterocyclic compounds.[3][4] The formic acid serves to improve peak shape by protonating any free silanol groups on the silica-based stationary phase and ensuring the analyte is in a single ionic state. For mass spectrometry applications, formic acid is a compatible mobile phase modifier.[3][4]

The following diagram illustrates the relationship between key chromatographic parameters and the separation outcome.

Separation_Logic Mobile_Phase Mobile Phase Composition Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Stationary_Phase Stationary Phase (C18) Stationary_Phase->Retention_Time Stationary_Phase->Resolution Analyte_Properties Analyte Properties (Polarity, pKa) Analyte_Properties->Retention_Time Analyte_Properties->Resolution Analyte_Properties->Peak_Shape

Caption: Factors influencing HPLC separation.

Troubleshooting

Common issues encountered during HPLC purification and their potential solutions are outlined below.

IssuePossible CauseSuggested Solution
High Backpressure Column frit blockage, system blockage.[6]Reverse flush the column; filter the sample and mobile phase; check for system blockages.[5]
Poor Peak Shape Column overloading, inappropriate solvent for sample dissolution.[7]Reduce the injection volume or sample concentration; dissolve the sample in the initial mobile phase if possible.
Variable Retention Times Inconsistent mobile phase composition, temperature fluctuations, column degradation.[6]Prepare fresh mobile phase; use a column oven for temperature control; replace the column if necessary.
Low Recovery Compound precipitation on the column, strong adsorption.Modify the mobile phase to increase solubility; use a stronger elution solvent.[2]

For a more comprehensive guide to HPLC troubleshooting, refer to established resources.[6]

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the purification of this compound. By following the detailed protocol and understanding the underlying principles, researchers can obtain high-purity material essential for their downstream applications. The method is scalable and can be adapted for different sample loads and impurity profiles with appropriate optimization.

References

Application Note: Structural Elucidation of Synthesized Methyl quinoxaline-5-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Methyl quinoxaline-5-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. Its functionalized quinoxaline ring system allows for diverse chemical modifications to modulate biological activity and pharmacokinetic properties.

Accurate structural confirmation and purity assessment of synthesized intermediates like this compound are paramount in the drug development pipeline. This application note provides a detailed guide for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic molecules. We present a validated synthesis protocol and a comprehensive interpretation of the resulting spectral data, offering researchers a reliable framework for their own investigations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available methyl 2,3-diaminobenzoate. The following protocol is adapted from established methods for the synthesis of related quinoxaline derivatives.[3]

Protocol: Synthesis of this compound
  • Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

    • In a round-bottom flask, a mixture of methyl 2,3-diaminobenzoate (10.0 g, 0.06 mol) and oxalic acid dihydrate (10.0 g, 0.079 mol) in 50 mL of 4M hydrochloric acid is heated to reflux for 4 hours.

    • The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and dried to yield methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

  • Step 2: Aromatization to this compound.

    • The product from Step 1 is suspended in a suitable solvent (e.g., acetic acid).

    • A mild oxidizing agent, such as copper(II) acetate, is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the final product, this compound.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure.

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

    • Ensure the sample is fully dissolved; if not, gentle warming or sonication can be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to obtain singlets for each carbon atom.

    • Further 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to confirm assignments.

Data Interpretation

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
8.95 (d, J=1.6 Hz, 1H)H-2
8.88 (d, J=1.6 Hz, 1H)H-3
8.45 (dd, J=8.5, 1.2 Hz, 1H)H-6
8.23 (dd, J=7.5, 1.2 Hz, 1H)H-8
7.85 (dd, J=8.5, 7.5 Hz, 1H)H-7
4.05 (s, 3H)-OCH₃

Note: The predicted chemical shifts are based on the analysis of similar quinoxaline structures and established substituent effects.

Interpretation of NMR Spectra:

  • ¹H NMR: The two doublets at 8.95 and 8.88 ppm with a small coupling constant are characteristic of the protons on the pyrazine ring (H-2 and H-3). The aromatic protons on the benzene ring appear as a set of doublet of doublets, consistent with a 1,2,4-trisubstituted benzene pattern. The singlet at 4.05 ppm is indicative of the methyl ester group.

  • ¹³C NMR: The carbonyl carbon of the ester group is observed at approximately 166.5 ppm. The chemical shifts of the aromatic carbons are consistent with the electron-withdrawing nature of the ester group and the nitrogen atoms in the pyrazine ring.

Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Protocol: Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization.

  • Data Acquisition:

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Interpretation

Expected Mass Spectrum:

  • Molecular Ion: The molecular formula of this compound is C₁₀H₈N₂O₂. The calculated monoisotopic mass is 188.0586 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 189.0664.

  • Fragmentation Pattern: The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic losses.

m/z Proposed Fragment Neutral Loss
189.0664[C₁₀H₉N₂O₂]⁺-
158.0504[C₉H₆N₂O]⁺CH₃O• (methoxy radical)
130.0558[C₈H₆N₂]⁺CO (carbon monoxide)
103.0449[C₇H₅N]⁺HCN (hydrogen cyanide)

Interpretation of Fragmentation:

The fragmentation of the protonated this compound is expected to be initiated by the loss of the methoxy radical from the ester group, followed by the loss of carbon monoxide. Subsequent fragmentation of the quinoxaline ring can lead to the loss of hydrogen cyanide.

fragmentation_pathway M [M+H]⁺ m/z = 189 F1 [M+H - OCH₃]⁺ m/z = 158 M->F1 - •OCH₃ F2 [M+H - OCH₃ - CO]⁺ m/z = 130 F1->F2 - CO F3 [M+H - OCH₃ - CO - HCN]⁺ m/z = 103 F2->F3 - HCN

Caption: Proposed fragmentation pathway of protonated this compound.

Conclusion

This application note provides a comprehensive guide to the synthesis and detailed structural analysis of this compound using NMR and Mass Spectrometry. The presented protocols and expected spectral data serve as a valuable resource for researchers in drug discovery and organic synthesis. By following these guidelines, scientists can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

Application Notes and Protocols: Methyl Quinoxaline-5-carboxylate in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Methyl quinoxaline-5-carboxylate is a versatile heterocyclic building block with significant potential in the development of novel functional materials. Its inherent electron-deficient quinoxaline core, combined with the reactive carboxylate moiety, makes it an attractive monomer for the synthesis of advanced polymers with tailored optoelectronic and thermal properties. These materials are finding applications in cutting-edge fields such as organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). This guide provides an in-depth exploration of the use of this compound in materials science, offering detailed synthetic protocols, characterization insights, and application-specific guidance.

Introduction: The Scientific Merit of this compound

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry and, increasingly, in materials science.[1] The electron-deficient nature of the pyrazine ring endows quinoxaline derivatives with excellent electron-accepting capabilities, a crucial characteristic for n-type semiconductors in organic electronics.[2] this compound (MQC), with its specific substitution pattern, offers a unique combination of properties:

  • Electron-Withdrawing Character: The quinoxaline core and the methyl ester group contribute to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport in electronic devices.[3]

  • Tunable Solubility and Processing: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further functionalization to enhance solubility in common organic solvents, a key requirement for solution-processable devices.

  • Versatile Reactivity: The quinoxaline ring can be halogenated at specific positions, enabling its use as a monomer in various cross-coupling polymerization reactions, such as Suzuki and Stille couplings, to create well-defined polymer architectures.[2][4]

  • High Thermal Stability: Polymers incorporating the rigid quinoxaline moiety are known to exhibit excellent thermal and morphological stability, a critical factor for the longevity and performance of organic electronic devices.[1][5]

This guide will focus on the practical application of MQC in the synthesis of novel conjugated polymers for organic electronics.

Synthesis of Quinoxaline-Based Conjugated Polymers

The most prevalent methods for synthesizing quinoxaline-containing conjugated polymers are palladium-catalyzed cross-coupling reactions. To utilize this compound in these reactions, it must first be functionalized with reactive groups, typically halogens, at positions suitable for polymerization. A common strategy involves the synthesis of a dihalogenated MQC derivative.

Synthesis of a Dihalo-MQC Monomer (Illustrative Example)

For polymerization, a dihalo-MQC monomer, such as Methyl 5,8-dibromoquinoxaline-2-carboxylate, is a versatile precursor. The synthesis generally involves the condensation of a diaminobenzoic acid derivative with a dicarbonyl compound, followed by bromination.

Polymerization via Suzuki Cross-Coupling

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is widely used for the synthesis of conjugated polymers.

This protocol describes the synthesis of an alternating copolymer of a dibromo-MQC derivative and a diboronic ester of fluorene.

Materials:

  • Methyl 5,8-dibromoquinoxaline-2-carboxylate (or a similar dihalo-MQC monomer)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 5,8-dibromoquinoxaline-2-carboxylate (1.0 equiv.), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 equiv.), and potassium carbonate (4.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask.

  • Solvent Addition and Degassing: Add a degassed 4:1 mixture of toluene and DMF. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to 90 °C and stir under an inert atmosphere (Argon or Nitrogen) for 48 hours.

  • Work-up: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol.

  • Purification: Filter the crude polymer and wash sequentially with methanol, acetone, and water. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally, chloroform to isolate the soluble polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 40 °C overnight.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki polymerizations, known for its good functional group tolerance.

  • Base: Potassium carbonate is used to activate the boronic ester for transmetalation to the palladium center.

  • Solvent System: The toluene/DMF mixture provides good solubility for both the monomers and the growing polymer chain, while the DMF helps to dissolve the inorganic base.

  • Degassing: Removal of oxygen is crucial to prevent the oxidative degradation of the palladium catalyst, which would lead to low molecular weight polymers.

Characterization of MQC-Based Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and ascertain the successful incorporation of the MQC monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the carbonyl group of the ester and the aromatic C-H and C=N vibrations of the quinoxaline ring.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Optical and Electrochemical Properties
  • UV-Visible Spectroscopy: The absorption spectrum reveals the electronic transitions within the polymer and is used to determine the optical bandgap (Eg).

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy provides information about the emissive properties of the polymer, including the emission wavelength and quantum yield.

  • Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which are critical for designing efficient electronic devices.[4]

Table 1: Expected Optoelectronic Properties of a Representative MQC-based Polymer

PropertyExpected Value RangeSignificance
Absorption Maximum (λ_max) 400 - 550 nmDetermines the color of the material and its light-harvesting range in solar cells.
Optical Bandgap (Eg) 2.0 - 2.5 eVInfluences the material's color and its suitability for specific electronic applications.
HOMO Energy Level -5.2 to -5.8 eVAffects hole injection/extraction and the open-circuit voltage in solar cells.[6]
LUMO Energy Level -2.8 to -3.5 eVImpacts electron injection/extraction and the material's n-type character.[6]

Application in Organic Electronic Devices

The unique properties of MQC-based polymers make them promising candidates for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

The low-lying LUMO levels of MQC-polymers make them suitable as electron-transporting or emissive materials in OLEDs.[7]

Device Structure: ITO / PEDOT:PSS / MQC-Polymer / Ca / Al

Procedure:

  • Substrate Cleaning: Sequentially clean an indium tin oxide (ITO)-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes.

  • Emissive Layer: Dissolve the MQC-based polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and spin-coat it onto the PEDOT:PSS layer. Anneal the film at 80 °C for 30 minutes inside a nitrogen-filled glovebox.

  • Cathode Deposition: Thermally evaporate a layer of calcium (Ca) followed by a layer of aluminum (Al) onto the polymer film under high vacuum (<10⁻⁶ Torr).

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Organic Solar Cells (OSCs)

In OSCs, MQC-polymers can function as either the electron acceptor (n-type) material when blended with a p-type polymer donor, or as a component in a donor-acceptor copolymer.[8][9]

OSC_Workflow cluster_prep Device Fabrication cluster_test Characterization A Substrate Cleaning B Active Layer Deposition (MQC-Polymer : Donor Blend) A->B C Interfacial Layer Deposition B->C D Electrode Evaporation C->D E Device Encapsulation D->E F Current-Voltage (J-V) Measurement E->F G External Quantum Efficiency (EQE) E->G H Morphology Analysis (AFM, TEM) E->H

Caption: Workflow for the fabrication and characterization of an organic solar cell.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Hazard Identification (based on related compounds):

  • May cause skin, eye, and respiratory tract irritation.[10][11]

  • The toxicological properties have not been fully investigated.[13]

Conclusion and Future Outlook

This compound is a promising building block for the creation of novel functional materials with significant potential in organic electronics. The synthetic versatility of the quinoxaline core allows for fine-tuning of the electronic and physical properties of the resulting polymers. While this guide provides a foundational understanding and practical protocols, the exploration of new co-monomers, polymer architectures, and device engineering strategies will undoubtedly lead to further advancements in the performance and stability of MQC-based materials. Future research may focus on developing MQC derivatives with enhanced solubility and processability for large-area and flexible electronics.

References

Topic: Metal Complex Formation with Quinoxaline Derivatives for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives have emerged as a class of "privileged ligands" in coordination chemistry due to their robust electronic properties, steric tuneability, and potent chelating abilities. Their capacity to form stable, well-defined complexes with a variety of transition metals has paved the way for significant advancements in homogeneous catalysis. These complexes often exhibit remarkable catalytic activity, selectivity, and stability in a range of organic transformations. This guide provides a comprehensive overview of the principles, protocols, and applications of metal-quinoxaline complexes in catalysis. We delve into the rationale behind ligand design, offer detailed, step-by-step protocols for the synthesis and characterization of a representative palladium-quinoxaline catalyst, and demonstrate its application in a classic cross-coupling reaction. This document is intended to serve as a practical resource for researchers aiming to leverage the unique catalytic potential of these versatile compounds.

The Quinoxaline Scaffold: A Privileged Ligand Framework

The quinoxaline core, a fusion of benzene and pyrazine rings, provides a unique electronic and structural framework for ligand design. The two nitrogen atoms within the pyrazine ring act as excellent σ-donors, enabling strong coordination to a metal center. The extended π-system of the aromatic structure also allows quinoxaline ligands to act as effective π-acceptors, which can stabilize low-valent metal centers crucial for many catalytic cycles.[1][2]

Derivatization of the quinoxaline scaffold is straightforward, allowing for fine-tuning of the ligand's steric and electronic properties. For instance, introducing pyridyl groups at the 2 and 3 positions, as in 2,3-bis(2-pyridyl)quinoxaline (dpq), creates a powerful tridentate N,N,N-chelating ligand. This multidentate coordination enhances the stability of the resulting metal complex, preventing ligand dissociation and promoting catalyst longevity.[3]

Caption: Quinoxaline core and the derived dpq ligand highlighting coordination sites.

General Principles of Metal Complex Synthesis

The synthesis of metal-quinoxaline complexes typically involves the direct reaction of a suitable quinoxaline-based ligand with a metal salt in an appropriate solvent.[4] The choice of metal precursor is critical; labile ligands on the metal salt (e.g., acetonitrile, chloride, or acetylacetonate) are often preferred as they are easily displaced by the stronger quinoxaline ligand.

Causality Behind Experimental Choices:

  • Solvent Selection: Solvents are chosen based on the solubility of both the ligand and the metal salt. Alcohols (ethanol, methanol) or chlorinated solvents (dichloromethane, chloroform) are common. For high-temperature reactions, higher-boiling point solvents like dimethylformamide (DMF) or toluene may be used.

  • Reaction Temperature: Many complexation reactions proceed readily at room temperature. However, heating under reflux can be necessary to overcome kinetic barriers and ensure complete ligand substitution, especially with polydentate ligands.

  • Inert Atmosphere: While many complexes are air-stable once formed, the synthesis is often conducted under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial when using metal precursors in low oxidation states (e.g., Pd(0), Cu(I)) which are susceptible to oxidation.[2]

Detailed Protocol: Synthesis of a Representative Catalyst

This section provides a validated, two-step protocol for the synthesis of a versatile palladium catalyst, Dichloro[2,3-bis(2-pyridyl)quinoxaline]palladium(II) or [PdCl2(dpq)]. This complex is an effective pre-catalyst for various cross-coupling reactions.

Protocol 3.1: Synthesis of 2,3-bis(2-pyridyl)quinoxaline (dpq) Ligand

This procedure is based on the classical condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[5][6]

Materials:

  • o-phenylenediamine (1.08 g, 10 mmol)

  • 2,2'-pyridil (2.12 g, 10 mmol)

  • Ethanol (95%, 50 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine and 2,2'-pyridil in 50 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating a carbonyl oxygen, making the carbon more electrophilic.

  • Reaction: Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Isolation: After cooling to room temperature, a pale-yellow precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the dpq ligand as a pale-yellow crystalline solid.

    • Expected Yield: >90%

    • Characterization: The identity and purity should be confirmed by ¹H NMR and melting point analysis.

Protocol 3.2: Synthesis of Dichloro[2,3-bis(2-pyridyl)quinoxaline]palladium(II) - [PdCl₂(dpq)]

Materials:

  • dpq ligand (from Protocol 3.1) (284 mg, 1.0 mmol)

  • Bis(acetonitrile)dichloropalladium(II) - [PdCl₂(MeCN)₂] (259 mg, 1.0 mmol)

  • Dichloromethane (DCM) (20 mL)

Procedure:

  • Setup: In a 50 mL Schlenk flask under an argon atmosphere, suspend the dpq ligand in 10 mL of DCM.

  • Precursor Solution: In a separate vial, dissolve [PdCl₂(MeCN)₂] in 10 mL of DCM. The acetonitrile ligands are labile and will be readily displaced.

  • Complexation: Add the palladium solution dropwise to the stirring dpq suspension at room temperature over 10 minutes. A color change to a deep yellow or orange and the formation of a precipitate indicates complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours to ensure complete complexation.

  • Isolation: Reduce the solvent volume to ~5 mL under vacuum. Add 20 mL of diethyl ether (an anti-solvent) to precipitate the complex fully.

  • Purification: Collect the solid by vacuum filtration, wash with diethyl ether (2 x 10 mL), and dry under high vacuum.

    • Expected Yield: >95%

    • Appearance: Bright yellow/orange solid.

Characterization of the Metal Complex

Confirming the structure and purity of the synthesized [PdCl₂(dpq)] complex is a critical step for ensuring reproducible catalytic results.[3][7][8]

Technique Purpose Expected Result for [PdCl₂(dpq)]
¹H NMR Confirm ligand coordinationDownfield shift of ligand protons upon coordination to the electron-withdrawing Pd(II) center.
FT-IR Observe changes in vibrational modesShift in C=N stretching frequencies of the quinoxaline and pyridyl rings (~1580-1620 cm⁻¹) upon coordination. Appearance of new bands in the far-IR region for Pd-N and Pd-Cl stretches.
UV-Vis Analyze electronic transitionsIntraligand (π-π*) transitions and the appearance of lower energy Metal-to-Ligand Charge Transfer (MLCT) bands.
Elemental Analysis Determine elemental compositionExperimental C, H, N values should match calculated values for C₁₈H₁₂Cl₂N₄Pd within ±0.4%.

Application in Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling

The [PdCl₂(dpq)] complex is an excellent pre-catalyst for Suzuki-Miyaura cross-coupling, a fundamental C-C bond-forming reaction. The dpq ligand stabilizes the palladium center throughout the catalytic cycle, preventing the formation of inactive palladium black.

G Figure 2. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_workflow Catalytic Workflow A [Pd(0)L] Active Catalyst (L = dpq) B Oxidative Addition A->B Ar-X C [Ar-Pd(II)(L)-X] Intermediate B->C D Transmetalation C->D Ar'-B(OR)₂ Base E [Ar-Pd(II)(L)-Ar'] Intermediate D->E F Reductive Elimination E->F F->A Reforms Catalyst end_cycle Ar-Ar' Product F->end_cycle Product Release start Pre-catalyst [PdCl₂(dpq)] reduction In-situ Reduction (by base/boronic acid) start->reduction Activation reduction->A

Caption: The key steps in the Suzuki-Miyaura catalytic cycle initiated by the [PdCl₂(dpq)] pre-catalyst.

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • [PdCl₂(dpq)] pre-catalyst (0.01 mmol, 1 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, K₂CO₃, and the [PdCl₂(dpq)] catalyst.

  • Atmosphere: Evacuate and backfill the tube with argon three times. This is crucial to prevent oxidative degradation of the active Pd(0) species.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The base (K₂CO₃) is essential for the transmetalation step.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting aryl halide.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives low yields, ensure reagents are pure and the solvent is thoroughly degassed. Catalyst loading may need to be optimized (0.5-2 mol%).

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates catalyst decomposition. This can be caused by oxygen contamination or reaction temperatures being too high. The stability imparted by the dpq ligand should minimize this, but it can still occur.

  • Difficult Purification: Residual palladium can sometimes co-elute with the product. Filtering the crude product through a small plug of Celite® or silica can help remove insoluble palladium species before chromatography.

Conclusion

Metal complexes of quinoxaline derivatives represent a powerful and versatile class of catalysts. The tuneable nature of the quinoxaline ligand allows for the rational design of catalysts with enhanced stability and activity. The protocols detailed herein for the synthesis of a [PdCl₂(dpq)] complex and its successful application in Suzuki-Miyaura coupling provide a robust framework for researchers. By understanding the causality behind the experimental steps and employing rigorous characterization, scientists can confidently develop and deploy these catalytic systems for a wide array of chemical transformations, accelerating research in materials science and drug development.

References

Troubleshooting & Optimization

Identifying and minimizing side reactions in quinoxaline derivative synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support guide for the synthesis of quinoxaline derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the complexities of quinoxaline synthesis, a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] Here, we dissect common challenges, offering in-depth, evidence-based solutions to help you identify and minimize side reactions, ultimately improving your yield and purity.

The classical and most prevalent method for synthesizing quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5][6] While straightforward in principle, this reaction is often plagued by issues such as low yields, harsh reaction conditions, and the formation of persistent impurities.[5] This guide provides a structured approach to troubleshooting these common hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My quinoxaline synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in quinoxaline synthesis and can often be traced back to several key factors.[4][5][7]

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The condensation may not have reached completion.

    • Solution: Consider extending the reaction time or applying gentle heating. The introduction of a suitable catalyst can also dramatically accelerate the reaction rate and improve conversion.[4] Microwave-assisted synthesis is another effective strategy for reducing reaction times and boosting yields.[8]

  • Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst choice can significantly hinder the reaction.[5]

    • Solution: A systematic optimization of reaction parameters is crucial. This includes screening different catalysts and solvents. For instance, various Lewis acids like cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate have proven effective.[4] Recyclable, heterogeneous catalysts such as alumina-supported heteropolyoxometalates or silica nanoparticles can also simplify purification.[4]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions.[5]

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants prior to the synthesis may be necessary. o-Phenylenediamines are particularly susceptible to oxidation, which can lead to colored impurities.[9]

  • Product Degradation: The desired quinoxaline derivative might be unstable under the reaction conditions, especially with prolonged exposure to high temperatures or strong acids.[5]

    • Solution: Employ milder reaction conditions where possible. Room temperature reactions, often facilitated by a highly active catalyst, can prevent degradation.[6]

Frequently Asked Questions (FAQs)

This section covers broader questions related to quinoxaline synthesis, offering insights into reaction mechanisms and strategic choices.

Q2: I'm observing a dark brown or black tar-like substance in my reaction mixture. What is it and how can I prevent its formation?

The formation of dark, insoluble materials is a common indicator of side reactions, particularly the oxidation and self-condensation of the o-phenylenediamine starting material.[10]

Explanation: o-Phenylenediamines are electron-rich aromatic compounds that are easily oxidized, especially in the presence of air (oxygen) and certain catalysts. This can lead to the formation of highly colored and often polymeric byproducts.[9][10] One common colored and fluorescent impurity is 2,3-diaminophenazine, which arises from the oxidative self-condensation of o-phenylenediamine.[10]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[9]

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Controlled Temperature: Avoid excessively high temperatures, which can accelerate oxidative decomposition.

  • Appropriate Catalyst Selection: Some catalysts can promote oxidation more than others. If oxidation is a persistent issue, consider screening alternative catalysts.

Q3: My reaction is producing multiple isomeric products. How can I improve the regioselectivity?

The formation of regioisomers is a significant challenge when using unsymmetrically substituted o-phenylenediamines.[5] The two amino groups can exhibit different reactivities, leading to a mixture of products.

Controlling Regioselectivity:

  • Catalyst Choice: The catalyst can play a crucial role in directing the regioselectivity of the cyclization. Certain catalysts may preferentially activate one of the amino groups or stabilize one of the reaction intermediates, favoring the formation of a specific isomer.

  • Reaction Conditions: Temperature and solvent can also influence the isomeric ratio. A systematic study of these parameters is often necessary to optimize for the desired product.

  • Starting Material Design: In some cases, the electronic and steric properties of the substituents on the o-phenylenediamine can be modulated to favor a particular cyclization pathway.

Q4: I'm seeing byproducts that are not isomers of my desired quinoxaline. What are the most common non-isomeric side products?

Besides isomeric impurities, several other byproducts can form during quinoxaline synthesis.

Common Byproducts and Their Origins:

Side ProductOriginMitigation Strategy
Benzimidazole Derivatives Competitive cyclization pathway of the reaction intermediate, often favored by prolonged reaction times or strongly acidic conditions.[10][11]Optimize reaction time and acidity. Consider milder catalysts.
Quinoxaline-N-oxides Unintended oxidation of the nitrogen atoms in the quinoxaline ring.[10]Conduct the reaction under an inert atmosphere.[9]
Incompletely Cyclized Intermediates The reaction has not gone to completion, leaving intermediates like bis-imines in the mixture.[10]Increase reaction time, temperature, or use a more effective catalyst.

Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to troubleshooting. The following diagram illustrates the desired quinoxaline formation alongside a common side reaction, the formation of a benzimidazole derivative.

G cluster_main Desired Quinoxaline Synthesis cluster_side Benzimidazole Side Reaction OPD o-Phenylenediamine Intermediate1 Reaction Intermediate OPD->Intermediate1 Condensation DC 1,2-Dicarbonyl DC->Intermediate1 Quinoxaline Quinoxaline Product Intermediate1->Quinoxaline Cyclization Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Rearrangement (e.g., strong acid, heat) Benzimidazole Benzimidazole Byproduct Intermediate2->Benzimidazole Cyclization

Caption: Main vs. Side Reaction Pathways in Quinoxaline Synthesis.

Experimental Protocols

General Procedure for Catalyst Screening in Quinoxaline Synthesis

This protocol outlines a systematic approach to identifying an optimal catalyst for the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • A selection of catalysts (e.g., Lewis acids, solid-supported catalysts) (typically 5-10 mol%)

  • Solvent (e.g., ethanol, toluene, or a green solvent like water)

  • Reaction vessels (e.g., microwave vials or round-bottom flasks)

  • Stirring apparatus

  • TLC plates and developing chamber

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a series of reaction vessels, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 5 mL).

  • Catalyst Addition: To each vessel, add a different catalyst from your selection (e.g., 0.05-0.1 mmol). Include a control reaction with no catalyst.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or a set elevated temperature). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once a reaction is deemed complete by TLC, quench the reaction (if necessary) and perform a standard work-up. This may involve filtration to remove a solid catalyst, followed by solvent evaporation.[6]

  • Purification and Analysis: Purify the crude product from each reaction, typically by column chromatography or recrystallization.[6] Determine the yield of the purified quinoxaline derivative for each catalyst.

  • Optimization: Based on the results, select the most effective catalyst and proceed to optimize other parameters such as catalyst loading, temperature, and solvent.

Workflow for Minimizing Oxidative Side Products

The following diagram illustrates a workflow for mitigating the formation of oxidative byproducts.

G Start Observe Dark Byproducts (e.g., tar, discoloration) Check_Atmosphere Is the reaction run under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement Inert Atmosphere (Nitrogen or Argon) Check_Atmosphere->Implement_Inert No Check_Solvent Are solvents degassed? Check_Atmosphere->Check_Solvent Yes Implement_Inert->Check_Solvent Degas_Solvent Degas Solvents Prior to Use Check_Solvent->Degas_Solvent No Check_Temp Is the reaction temperature as low as feasible? Check_Solvent->Check_Temp Yes Degas_Solvent->Check_Temp Lower_Temp Optimize for Lower Reaction Temperature Check_Temp->Lower_Temp No Re_evaluate Re-evaluate Reaction Outcome Check_Temp->Re_evaluate Yes Lower_Temp->Re_evaluate Success Minimized Side Products Re_evaluate->Success

Caption: Troubleshooting Workflow for Oxidative Side Products.

References

Optimization of reaction time and temperature for quinoxaline ring formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction time and temperature in quinoxaline ring formation. The following sections offer detailed troubleshooting advice and frequently asked questions to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of quinoxaline synthesis and how do time and temperature influence it?

The most common and classic method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] The reaction proceeds through a sequence of steps: nucleophilic attack of an amino group on a carbonyl carbon, formation of an intermediate, intramolecular cyclization, and finally, dehydration to form the stable aromatic pyrazine ring.

  • Temperature primarily affects the rate of these steps. Higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions, which accelerates the reaction.[3] However, excessive heat can cause degradation of sensitive starting materials or the final quinoxaline product, and may promote undesired side reactions.[2][4] Many modern protocols have been developed to allow the reaction to proceed efficiently at room temperature.[3][5]

  • Reaction Time is the duration required for the reactants to convert into the product. An optimal reaction time maximizes the product yield. Insufficient time leads to an incomplete reaction, while excessively long times, especially at high temperatures, can increase the formation of byproducts or lead to product degradation.[2] Reaction progress should be carefully monitored to determine the point of maximum yield.[1][2]

Q2: What role does a catalyst play, and how does it affect the optimal time and temperature?

Catalysts accelerate the reaction, often allowing it to proceed under milder conditions (lower temperature) and in a shorter time.[2] In quinoxaline synthesis, acid catalysts (both Brønsted and Lewis acids) are commonly used.[6]

The catalyst's primary role is to activate the 1,2-dicarbonyl compound by protonating one of the carbonyl oxygens. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[7] By lowering the activation energy, catalysts like iodine, CuSO₄·5H₂O, various solid-supported acids, and even pyridine can significantly reduce the required reaction temperature and time.[3][5][8][9] The choice of a highly efficient catalyst may allow the reaction to reach completion in minutes at room temperature, whereas uncatalyzed reactions might require hours of reflux.[3][5]

Q3: How does the choice of solvent impact the optimization of reaction conditions?

The solvent plays a crucial role in reactant solubility, heat transfer, and reaction rate.[4][10]

  • Polar Protic Solvents like ethanol, methanol, and water are commonly used.[4][11] They are effective at solvating the starting materials and are often environmentally benign. Ethanol is frequently used as it allows for reactions to be conducted from room temperature up to its reflux temperature (78 °C).[3][12]

  • Aprotic Solvents such as DMF or DMSO can also be used, sometimes leading to different reaction kinetics.[10]

  • Solvent-Free (Neat) Conditions are an excellent green chemistry alternative, often involving grinding the reactants together at room temperature.[4] This method can minimize side reactions and simplify work-up.

  • Microwave-Assisted Synthesis often utilizes a polar solvent that couples efficiently with microwave irradiation, leading to rapid and uniform heating.[1][13] This technique can dramatically reduce reaction times from hours to minutes.[1][3]

The optimal temperature is often near the boiling point of the chosen solvent when using conventional heating (reflux), but lower temperatures are preferable if achievable to minimize side reactions.[4]

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is a common problem in organic synthesis.[1][2] The root cause can typically be traced to reaction conditions, starting material quality, or side reactions.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC).[1][14] If starting material is still present, increase the reaction time. If the reaction has stalled, a modest increase in temperature (e.g., in 10-20 °C increments) or the introduction of a more efficient catalyst may be necessary.[1][4]

  • Product or Reactant Degradation: High temperatures or prolonged reaction times can degrade sensitive functional groups on your molecules.[1][2]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Consider using a milder, more efficient catalyst that allows for lower operating temperatures.[3]

  • Poor Starting Material Quality: Impurities in the o-phenylenediamine or dicarbonyl compound can participate in side reactions, consuming reactants and lowering the yield. o-Phenylenediamines are particularly susceptible to oxidation.[4]

    • Solution: Use high-purity starting materials. If necessary, purify them by recrystallization or chromatography before use. To prevent oxidation of the diamine, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Suboptimal Catalyst Choice or Loading: The selected catalyst may not be active enough, or an incorrect amount is being used.

    • Solution: Screen a variety of catalysts. Sometimes, a simple change from a Brønsted acid to a Lewis acid can have a significant impact. Optimize the catalyst loading; typically, 5-10 mol% is a good starting point, but this can vary.[15]

G start Low Yield Observed check_tlc Monitor by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete degradation Degradation/Side Products? check_tlc->degradation sol_incomplete Increase Time Increase Temperature Change Catalyst incomplete->sol_incomplete Yes check_purity Check Starting Material Purity incomplete->check_purity No sol_degradation Lower Temperature Use Milder Catalyst Run Under Inert Gas degradation->sol_degradation Yes degradation->check_purity No impure Impure? check_purity->impure impure->sol_incomplete No sol_purify Purify Reactants impure->sol_purify Yes

Caption: Troubleshooting workflow for low-yield quinoxaline synthesis.

Q2: I am observing multiple spots on my TLC plate, indicating side products. How can I improve selectivity?

The formation of side products consumes reactants and complicates purification.[2] Improving selectivity requires fine-tuning the reaction conditions to favor the desired pathway.

Possible Causes & Solutions:

  • Oxidation of o-phenylenediamine: This is a very common side reaction, often leading to colored impurities.[4]

    • Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[4]

  • Self-Condensation of Carbonyls: If using a ketone with an α-methylene group, it can undergo self-aldol condensation, especially under harsh basic or acidic conditions.[14]

    • Solution: Use milder reaction conditions. Room temperature synthesis, if possible, can often minimize this side reaction. Ensure the stoichiometry of reactants is correct.

  • Lack of Regioselectivity: When using an unsymmetrical o-phenylenediamine or 1,2-dicarbonyl compound, two different regioisomers can form.

    • Solution: The electronic and steric properties of the substituents will often favor one isomer. The choice of catalyst and solvent can also influence this selectivity.[1] It may be necessary to screen different catalysts or solvents to enhance the formation of the desired isomer, followed by careful chromatographic separation.

Q3: The reaction starts but then seems to stop or "stall" before completion. Why is this happening?

A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be consumed by a side reaction, poisoned by an impurity, or may not be stable under the reaction conditions.

    • Solution: Try adding a fresh portion of the catalyst to see if the reaction restarts. If using a heterogeneous (solid) catalyst, ensure it is properly activated and handled.

  • Poor Solubility: As the reaction progresses, the product may precipitate out of solution, potentially coating the surface of a heterogeneous catalyst or trapping reactants, thus slowing or stopping the reaction.

    • Solution: Switch to a solvent in which all components (reactants and products) have better solubility.[14] Gentle heating can sometimes improve solubility, but be mindful of potential degradation.

  • Reversible Reaction/Equilibrium: The final dehydration step is often reversible. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the product.

    • Solution: If practical for your setup, use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to remove the water formed during the reaction and drive the equilibrium towards the quinoxaline product.

Data Presentation & Experimental Protocols

Table 1: Effect of Temperature and Catalyst on a Model Reaction

This table summarizes typical outcomes for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, illustrating the interplay between temperature, time, and catalyst choice.

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference Insight
1NoneEthanol78 (Reflux)8 hLow-ModerateTraditional methods often require long reaction times and high heat.[2][3]
2Acetic Acid (10)Ethanol78 (Reflux)2 h~85%A simple acid catalyst significantly reduces reaction time.
3Iodine (10)Ethanol25 (RT)30 min>90%Iodine is a highly efficient catalyst for room temperature synthesis.[1]
4NH₄HF₂ (10)aq. Ethanol25 (RT)15 min90-98%Ammonium bifluoride in aqueous media offers a rapid and mild option.[11][16]
5None (MW)Ethanol100 (MW)5 minHighMicrowave irradiation dramatically accelerates the reaction even without a catalyst.[1][8][13]
Protocol 1: General Procedure for Time & Temperature Optimization via TLC Monitoring

This protocol outlines a systematic approach to finding the optimal conditions for your specific substrates.

  • Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the chosen catalyst in a suitable solvent (5-10 mL).

  • Initiation: Add the o-phenylenediamine (1 mmol) to the mixture and begin stirring.

  • Temperature Screening:

    • Start by running the reaction at room temperature (e.g., 25 °C).

    • If the reaction is slow or does not proceed, increase the temperature in increments (e.g., to 40 °C, 60 °C, then reflux) in subsequent experiments.

  • Time-Course Monitoring:

    • At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.

    • Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.[17] The disappearance of starting material spots and the appearance of the product spot indicate reaction progress.

  • Determining Optimum Point: The optimal reaction time is the point at which the starting material spot is gone (or at a minimum) and the product spot is at its maximum intensity, before the appearance of new impurity spots (indicating degradation).[14]

  • Work-up: Once the optimal point is reached, stop the reaction. A typical work-up involves adding water to the mixture to precipitate the crude product, which is then collected by filtration and purified, often by recrystallization from a solvent like ethanol.[2]

Visualization of the General Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of the quinoxaline ring.

G subst1 R1-C(=O)-C(=O)-R2 activated_carbonyl Activated Carbonyl [R1-C(=O+H)-C(=O)-R2] subst1->activated_carbonyl Activation subst2 o-phenylenediamine attack Nucleophilic Attack subst2->attack catalyst H+ catalyst->activated_carbonyl activated_carbonyl->attack intermediate1 Amino-alcohol Intermediate attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dihydroquinoxaline Dihydro-dihydroxy Intermediate cyclization->dihydroquinoxaline dehydration Dehydration (-2H₂O) dihydroquinoxaline->dehydration product Quinoxaline Product dehydration->product

References

Methods to prevent decarboxylation during quinoxaline synthesis from benzoic acid precursors.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with quinoxaline synthesis, specifically the issue of premature decarboxylation when using benzoic acid precursors. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your synthetic route.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses the most common and critical issue faced during the synthesis of quinoxaline carboxylic acids: the unwanted loss of the carboxyl group.

Q1: I'm attempting to synthesize a quinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid, but my primary isolated product is the decarboxylated quinoxaline. What is causing this?

A1: The Core Problem: Competing Decarboxylation

You are observing a classic case of a competing side reaction out-pacing your desired transformation. The synthesis of a quinoxaline from an o-phenylenediamine and a 1,2-dicarbonyl compound is a condensation reaction that typically requires heat.[1][2] Aromatic carboxylic acids, including your 3,4-diaminobenzoic acid starting material, are susceptible to thermal decarboxylation (loss of CO₂).[3]

The high temperatures often used to drive the quinoxaline ring formation create conditions that also favor the direct decarboxylation of your starting material.[3] This means that before the diamine can even react to form the quinoxaline, it loses its carboxylic acid group, leading to the formation of the undesired byproduct. The stability of the resulting carbanion intermediate can influence the ease of this reaction.[4]

cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Undesired Pathway Start 3,4-Diaminobenzoic Acid + 1,2-Dicarbonyl Compound Condensation Condensation Start->Condensation Heat Decarboxylation Decarboxylation Start->Decarboxylation High Heat (Side Reaction) Product Quinoxaline-6-carboxylic Acid (Desired Product) Condensation->Product Byproduct Decarboxylated Quinoxaline (Side Product) Decarboxylation->Byproduct

Caption: Competing reactions during quinoxaline synthesis.

Q2: How can I modify my experiment to favor the formation of the quinoxaline carboxylic acid and prevent decarboxylation?

A2: The Solution: A Protecting Group Strategy

The most robust and field-proven method to completely prevent decarboxylation is to protect the carboxylic acid functional group before the condensation reaction. By converting the acid to a group that is stable under the reaction conditions, you eliminate the possibility of premature CO₂ loss. The most common and effective protecting group for this purpose is an ester .

The workflow is as follows:

  • Protect: Start with an esterified precursor, such as methyl 3,4-diaminobenzoate , instead of the free acid.

  • Condense: Perform the condensation reaction with the 1,2-dicarbonyl compound to form the quinoxaline ring. The methyl ester is stable at the required temperatures.

  • Deprotect: Once the quinoxaline core is successfully formed, hydrolyze the ester back to the carboxylic acid under milder conditions (e.g., using NaOH or LiOH) that will not affect the quinoxaline ring.

This strategy completely avoids the issue by separating the harsh ring-forming conditions from the sensitive carboxylic acid moiety.[3] Research has shown this to be highly effective, fully avoiding decarboxylated side products.[3]

G start Start: Methyl 3,4-diaminobenzoate step1 Step 1: Condensation (with 1,2-dicarbonyl) start->step1 intermediate Intermediate: Quinoxaline-6-methyl ester step1->intermediate step2 Step 2: Hydrolysis (e.g., NaOH, H₂O) intermediate->step2 end Final Product: Quinoxaline-6-carboxylic Acid step2->end

Caption: Workflow for the protecting group strategy.

Q3: I cannot use a protecting group strategy. Can I optimize reaction conditions to minimize decarboxylation?

A3: Condition Optimization - A Balancing Act

While the protecting group strategy is superior, you can minimize decarboxylation by carefully optimizing your reaction conditions. However, this is often a trade-off between reducing decarboxylation and achieving a reasonable reaction rate and yield.

A detailed study on the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids provides critical insights.[3] The key is to find the lowest possible temperature and shortest reaction time that still allows for efficient condensation.

Table 1: Effect of Reaction Conditions on Product Distribution [3]

Temperature (°C) Time (min) Catalyst Yield of Desired Acid (%) Yield of Decarboxylated Byproduct (%)
150 30 None (HTW*) High Low
180 15 None (HTW*) Moderate Moderate

| 230 | 5 | None (HTW*) | Low | High |

*HTW: High-Temperature Water

As the data clearly shows, increasing temperature dramatically increases the amount of the decarboxylated side product, even with significantly shorter reaction times.

Recommendations for Optimization:

  • Temperature Screening: Start at a lower temperature (e.g., 100-120 °C) and incrementally increase it until you see product formation, while monitoring for the decarboxylated byproduct via TLC or LC-MS.

  • Catalyst Choice: Employing a mild and efficient catalyst may allow the reaction to proceed at a lower temperature. Options include recyclable alumina-supported heteropolyoxometalates, which have been shown to be effective at room temperature for some substrates.[5]

  • Solvent System: While classic methods use solvents like ethanol or acetic acid, greener approaches using water or solvent-free conditions might alter the reaction kinetics favorably.[1][6]

Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for quinoxaline synthesis?

The most common and effective method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound (like an α-diketone or α-ketoacid).[1][7] The reaction involves a two-step process:

  • Nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine.

  • An intramolecular cyclization where the second amino group attacks the remaining carbonyl, followed by a second dehydration (or oxidation) step to form the aromatic pyrazine ring.

Q2: Are there alternative activating groups for the carboxylic acid besides esters?

Yes. While esters are the most common, other protecting groups can be used. For instance, di-Boc-protected 3,4-diaminobenzoic acid has also been successfully used to prevent decarboxylation during hydrothermal synthesis, with the Boc groups being removed during the reaction to yield the final product.[3] However, for general laboratory synthesis, the ester strategy is often more cost-effective and straightforward.

Q3: My 1,2-dicarbonyl precursor is an α-hydroxy ketone. Does this affect the reaction?

Yes, if you start with an α-hydroxy ketone, the reaction requires an oxidative step to form the 1,2-dicarbonyl in situ before condensation can occur.[2][7] This is often referred to as a tandem oxidation-condensation reaction. Common oxidants for this purpose include iodine in DMSO.[7] It is crucial to ensure these oxidative conditions are compatible with your diamine precursor.

Validated Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid via Protecting Group Strategy

This two-step protocol is designed to maximize the yield of the desired carboxylic acid product by completely avoiding decarboxylation.

Part A: Condensation of Methyl 3,4-diaminobenzoate with Benzil

  • Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 3,4-diaminobenzoate (1.0 eq), benzil (1.0 eq), and ethanol to create a 0.2 M solution.

  • Catalyst: Add a catalytic amount of acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The product, methyl 2,3-diphenylquinoxaline-6-carboxylate, will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and recrystallize the crude product from ethanol.

  • Purification: The filtered solid is typically of high purity. Recrystallization can be performed if necessary.

Part B: Hydrolysis of Methyl 2,3-Diphenylquinoxaline-6-carboxylate

  • Setup: Suspend the methyl ester product from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with cold 1 M HCl. The desired product, 2,3-diphenylquinoxaline-6-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

References

Overcoming challenges in the scale-up production of Methyl quinoxaline-5-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Challenges in Scale-Up Production

Welcome to the Technical Support Center for Methyl quinoxaline-5-carboxylate. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the scalable synthesis of this important heterocyclic compound. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your production process.

Overview of the Core Synthesis Pathway

The most common and industrially viable route to this compound is the condensation reaction between Methyl 2,3-diaminobenzoate and a 1,2-dicarbonyl compound, typically glyoxal or a derivative. This reaction, while straightforward in principle, presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.

The general synthetic workflow is outlined below. Subsequent sections will address specific troubleshooting points within each stage of this process.

G Start Start: Reagent Preparation Synthesis Step 1: Condensation Reaction (Methyl 2,3-diaminobenzoate + Glyoxal) Start->Synthesis Monitoring1 In-Process Control: TLC / HPLC Monitoring Synthesis->Monitoring1 Is reaction complete? Monitoring1->Synthesis No (Extend time / Adjust temp) Workup Step 2: Reaction Quench & Crude Work-up Monitoring1->Workup Yes Isolation Step 3: Crude Product Isolation (Precipitation / Filtration) Workup->Isolation Purification Step 4: Purification (Recrystallization / Column Chromatography) Isolation->Purification Monitoring2 Quality Control: Purity Analysis (HPLC, NMR) Purification->Monitoring2 Is purity >99%? Monitoring2->Purification No (Re-purify) Final Final Product: Dry & Package Monitoring2->Final Yes

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Category 1: The Condensation Reaction

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yield is a multifaceted problem. The most common culprits are:

  • Incomplete Reaction: The condensation may require longer reaction times or higher temperatures at scale than in lab experiments. Always monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Methyl 2,3-diaminobenzoate) is consumed.

  • Sub-optimal pH: The condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be sensitive to pH. While often performed under neutral or slightly acidic conditions, the optimal pH can vary.[1] Using a mild acid catalyst like acetic acid or a reusable solid acid catalyst can improve reaction rates and yields.[1][2]

  • Side Reactions: Overheating or extended reaction times can lead to the formation of polymeric or tar-like impurities, trapping the product and complicating purification. The formation of regioisomers is also possible if an unsymmetrical dicarbonyl compound is used.

  • Oxidation of Starting Material: The 2,3-diaminobenzoate starting material can be susceptible to oxidation if exposed to air for prolonged periods at elevated temperatures, leading to colored impurities and reduced yield.

Q2: The reaction mixture is turning dark brown or black. Is this normal?

A2: While some color change is expected, a rapid shift to a very dark, tarry mixture indicates decomposition or significant side-product formation. This is often caused by excessive heat. Consider reducing the reaction temperature or using a more efficient catalyst that allows for milder reaction conditions.[3][4] Several modern protocols utilize catalysts that work efficiently at room temperature, minimizing degradation.[1]

Q3: What are the best "green" or milder catalyst options for this synthesis?

A3: There has been significant research into moving away from harsh, traditional catalysts. Excellent, environmentally benign options include:

  • Cerium(IV) Ammonium Nitrate (CAN): A catalytic amount (e.g., 5 mol%) in an aqueous medium can efficiently drive the reaction at room temperature.[5][6]

  • Heteropolyoxometalates on Alumina: These are recyclable solid catalysts that can be filtered off after the reaction, simplifying the work-up.[1]

  • Catalyst-Free Systems: Some protocols achieve high yields by carefully selecting the solvent system (e.g., water or ethanol) and optimizing temperature, completely avoiding a catalyst.[7]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Acetic Acid Ethanol/Water, RefluxInexpensive, readily availableHigh temperature may cause side reactions
CAN (5 mol%) Water, Room TempMild conditions, high yield, green solvent[5][6]Requires metal catalyst
Iodine (20 mol%) DMSO, 80-100 °CMetal-free, broad functional group tolerance[7]Requires elevated temperature, DMSO can be difficult to remove
None (Catalyst-Free) Water, 80 °CCost-effective, simple, no catalyst contamination[7]May require higher temperatures or longer times
Category 2: Work-up and Purification

Q4: I'm having trouble isolating the crude product. It remains oily or precipitates too slowly.

A4: This issue, common during scale-up, often relates to solvent choice and saturation.

  • Solvent Polarity: After quenching the reaction (e.g., with water), the product may be partially soluble. Try adding a less polar co-solvent or an anti-solvent to induce precipitation.

  • Seeding: If you have a small amount of pure product from a previous batch, "seeding" the crude solution can initiate crystallization.

  • pH Adjustment: The carboxylate group's solubility is pH-dependent. Carefully adjusting the pH of the aqueous phase can significantly impact its precipitation behavior.

Q5: What is the most effective method for purifying the final product at scale?

A5: While column chromatography is useful at the lab scale, it is often impractical for large quantities. Recrystallization is the preferred method for industrial-scale purification.

  • Solvent Selection: The ideal solvent (or solvent pair) should dissolve the product well at elevated temperatures but poorly at room or lower temperatures. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, a charcoal treatment can be performed. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling often traps impurities.

Q6: My final product has low purity (<98%) even after recrystallization. What are the likely impurities?

A6: The most probable impurities are unreacted starting materials or side products from the condensation.

  • Unreacted Methyl 2,3-diaminobenzoate: This can be detected by HPLC or NMR. Its presence indicates an incomplete reaction.

  • Polymeric Side Products: These are often amorphous, colored solids that can be difficult to remove. A second recrystallization or a silica plug filtration (a short column of silica gel to remove baseline impurities) might be necessary.

  • Regioisomers: If a glyoxal derivative is used, the formation of the 6-carboxylate isomer is possible, though generally less favored. This would require careful analysis by 2D NMR or separation by preparative HPLC for confirmation.

In-Depth Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most critical and frustrating challenges in scaling up production. This guide provides a systematic approach to diagnosing and resolving the issue.

G Start Low Yield Observed (<70%) CheckReagents 1. Verify Reagent Purity (NMR, Titration) Start->CheckReagents CheckWorkup 3. Review Work-up & Isolation Are you losing product? Start->CheckWorkup AnalyzeReaction 2. Analyze Reaction Mixture (TLC/HPLC) CheckReagents->AnalyzeReaction Reagents OK Incomplete Result: Starting Material Remains AnalyzeReaction->Incomplete SideProducts Result: Multiple Side Products AnalyzeReaction->SideProducts Solution_Time Action: Increase Reaction Time or Temperature Incomplete->Solution_Time Slow kinetics Solution_Catalyst Action: Increase Catalyst Loading or Change Catalyst Incomplete->Solution_Catalyst Catalyst issue Solution_Temp Action: Lower Reaction Temperature SideProducts->Solution_Temp Degradation Solution_Purge Action: Run Reaction Under Inert Atmosphere (N2) SideProducts->Solution_Purge Oxidation Solution_Workup Action: Optimize pH, Extraction Solvent, or Crystallization CheckWorkup->Solution_Workup

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Key Experimental Protocols
Protocol 4.1: Scale-Up Synthesis of this compound

This protocol is adapted from established methods for quinoxaline synthesis and is optimized for scale-up.[1][8]

Reagents:

  • Methyl 2,3-diaminobenzoate (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Ethanol (approx. 5-10 volumes)

  • Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Setup: Equip a suitably sized reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Charging: Charge Methyl 2,3-diaminobenzoate and ethanol to the reactor. Begin stirring to form a slurry.

  • Inerting: Purge the vessel with nitrogen for 15-20 minutes to displace oxygen.

  • Catalyst Addition: Add the catalytic amount of acetic acid.

  • Reagent Addition: Slowly add the 40% glyoxal solution to the mixture over 30-60 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80 °C) and maintain for 4-8 hours.

  • Monitoring: Periodically take a small sample from the reaction mixture. Dilute with mobile phase and analyze by HPLC or spot on a TLC plate to monitor the disappearance of the Methyl 2,3-diaminobenzoate starting material.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will begin to crystallize. Further cool to 0-5 °C for 1-2 hours to maximize precipitation.

  • Filtration: Filter the resulting solid product. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 4.2: Purity Analysis by HPLC

This method provides a baseline for monitoring reaction progress and final product purity.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 10 mL of a 1:1 mixture of Acetonitrile:Water.

Safety and Handling at Scale
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated area or a fume hood, especially when handling solvents.

  • Static Discharge: When handling large quantities of flammable solvents like ethanol, ensure all equipment is properly grounded to prevent static discharge.

  • Thermal Hazards: Be cautious of potential exotherms during reagent addition. Ensure the reactor is equipped with adequate cooling capacity.

  • Material Handling: Consult the Safety Data Sheet (SDS) for all reagents before use.[9] Methyl 2,3-diaminobenzoate and quinoxaline derivatives may cause skin, eye, and respiratory irritation.[9]

References

Technical Support Center: Enhancing the Purity of Methyl quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl quinoxaline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered post-synthesis. Our goal is to equip you with the knowledge to troubleshoot purification issues effectively and achieve high-purity material suitable for your research and development needs.

Troubleshooting Guide: Post-Synthesis Purification

This section addresses specific, practical problems you might face during the purification process. The solutions are presented in a question-and-answer format, explaining the causality behind each step.

Q1: My initial purity assessment (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What are the most probable impurities?

A1: The identity of impurities is intrinsically linked to the synthetic route used. The most common synthesis involves the condensation of a 1,2-diamine (like 3,4-diaminobenzoic acid) with a 1,2-dicarbonyl compound, followed by esterification.[1]

Common Impurities to Suspect:

  • Unreacted Starting Materials: Primarily the o-phenylenediamine derivative used in the initial condensation.

  • Quinoxaline-5-carboxylic acid: This is a very common impurity. It can result from incomplete esterification of the carboxylic acid precursor or hydrolysis of the final methyl ester product during workup or purification.[1] The methyl ester group is known to be susceptible to hydrolysis, especially under basic conditions.[1]

  • Positional Isomers: If an unsymmetrical diamine is used, different condensation products can form.

  • Side-Products: The initial condensation reaction can sometimes yield side products alongside the desired quinoxaline ring system.[2]

  • Residual Solvents & Reagents: Solvents from the reaction or workup, or residual catalysts/reagents (e.g., from a Steglich esterification like DCC/DMAP), can also be present.[1][3]

Q2: I'm attempting column chromatography, but the separation between my product and a major impurity is poor. How can I optimize the separation?

A2: Poor separation on a silica gel column is typically an issue with the mobile phase (eluent) composition. Quinoxaline derivatives are often purified using a hexane-ethyl acetate gradient system.[1][2] If you're experiencing co-elution, a systematic approach to optimization is required.

Troubleshooting Steps for Column Chromatography:

  • Systematic TLC Analysis: Before running the column, develop a TLC using various eluent systems to find one that provides good separation. Aim for an Rf value of 0.2-0.4 for your desired product, with clear separation from impurities.[2]

  • Adjust Eluent Polarity:

    • If Rf is too high (spots run too fast): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If Rf is too low (spots don't move): Increase the polarity by adding more ethyl acetate.

  • Try a Different Solvent System: If adjusting the hexane/ethyl acetate ratio doesn't work, consider a different solvent system. Adding a small amount of a third solvent can significantly alter selectivity. For example:

    • Dichloromethane/Methanol: A more polar system that can be effective.[4]

    • Toluene/Acetone: Offers different selectivity based on aromatic interactions.

  • Consider a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Below is a workflow to guide your optimization process for column chromatography.

G cluster_polarity Adjusting Polarity cluster_system Changing Solvent System start Crude Product Shows Poor Separation on TLC rf_high Rf of Product > 0.4? start->rf_high decrease_polarity Decrease Eluent Polarity (e.g., Increase Hexane %) rf_high->decrease_polarity Yes rf_low Rf of Product < 0.2? rf_high->rf_low No no_separation Still No Separation? decrease_polarity->no_separation increase_polarity Increase Eluent Polarity (e.g., Increase Ethyl Acetate %) rf_low->increase_polarity Yes rf_low->no_separation No increase_polarity->no_separation change_system Try Alternative Eluents (e.g., DCM/MeOH, Toluene/Acetone) no_separation->change_system Yes run_column Run Column with Optimized Eluent no_separation->run_column No, Separation is Good change_system->run_column

Caption: Troubleshooting workflow for column chromatography.

Q3: My product recovery after recrystallization is very low. What am I doing wrong?

A3: Low recovery during recrystallization is a common issue that usually points to one of two things: the compound has significant solubility in the cold solvent, or too much solvent was used initially.[2]

Key Factors for High-Yield Recrystallization:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) on a small scale to find the best one.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, drastically reducing your yield.

  • Cooling Process: Allow the solution to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Then, place it in an ice bath to maximize precipitation. Crashing the product out of solution by cooling too quickly can trap impurities.[2]

  • Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away residual impurities without dissolving the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound?

A1: Both column chromatography and recrystallization are highly effective.[2]

  • Column Chromatography is excellent for removing a wide range of impurities, especially when the crude product is very impure or contains compounds with similar polarities. It is considered a versatile and sophisticated separation technique.[1][2]

  • Recrystallization is ideal for removing small amounts of impurities from a relatively crude product and can yield highly pure crystalline material if a suitable solvent is found.[2] For achieving pharmaceutical-grade purity (>98%), a combination of methods is often best: an initial purification by column chromatography followed by a final recrystallization step.[1]

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool.[2][5] Quinoxaline derivatives are aromatic and typically UV-active, making them easy to visualize on a TLC plate with a fluorescent indicator (254 nm).[2][5] TLC allows for the rapid assessment of:

  • The purity of fractions collected from column chromatography.

  • The effectiveness of a recrystallization step.

  • The progress of the initial chemical reaction.[6]

Q3: What analytical techniques should I use to confirm the final purity and identity of my product?

A3: A combination of analytical techniques is necessary to confirm both purity and structural identity.

  • For Purity Determination: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[1][] It can accurately determine the percentage of your desired compound relative to any impurities.

  • For Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.[5][8]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[5][]

The general workflow for synthesis and purification is summarized in the diagram below.

G A Synthesis of Crude This compound B Initial Purity Assessment (TLC, NMR) A->B C Purity < 95% or Multiple Impurities? B->C D Column Chromatography (Silica Gel, Hexane/EtOAc) C->D Yes E Recrystallization C->E No F Analyze Fractions (TLC) D->F H Final Purity & Identity Check (HPLC, NMR, MS) E->H G Combine Pure Fractions & Evaporate Solvent F->G G->E I High-Purity Product (>98%) H->I

Caption: General workflow for purification and analysis.

Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification

This protocol provides a general method for purifying this compound using silica gel chromatography.

  • Eluent Selection:

    • On a TLC plate, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • Select the solvent system that gives your product an Rf value of approximately 0.3.[2]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[5][6]

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.[2]

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is for removing minor impurities to obtain a highly crystalline final product.

  • Solvent Selection:

    • Place a small amount of crude product into several test tubes.

    • Add a small volume of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate).

    • Heat the tubes until the solid dissolves.

    • Allow the tubes to cool to room temperature, then in an ice bath. The best solvent is one that forms a large quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Data Summary Table
Purification MethodStationary Phase / Solvent SystemKey Optimization ParametersTypical Application
Column Chromatography Silica Gel / Hexane:Ethyl AcetateEluent polarity, gradient elution, sample loading methodRemoving multiple impurities or those with similar polarity to the product.[1][2]
Recrystallization Single or mixed solvent (e.g., Ethanol, Ethyl Acetate/Hexane)Solvent choice, cooling rate, minimal solvent volumeFinal purification step to remove minor impurities and obtain crystalline material.[2]
Purity Analysis HPLC (e.g., C18 column, water/methanol mobile phase)[9]Mobile phase gradient, flow rate, detection wavelengthQuantifying the final purity of the product.[1][]

References

Technical Support Center: Optimizing Catalyst Selection for Efficient Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of catalyst selection and troubleshoot common challenges encountered during the synthesis of quinoxalines. Quinoxalines are a vital class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals and materials science.[1] The classical and most common method for their synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] However, optimizing this reaction for high yield, selectivity, and green chemistry principles requires careful consideration of the catalytic system.

This resource provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting guides to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield. What are the most common culprits related to my catalyst choice?

Low yields in quinoxaline synthesis can often be traced back to several key factors, with catalyst selection and reaction conditions being paramount. The traditional approach often necessitates high temperatures and strong acid catalysts, which can unfortunately lead to the degradation of both starting materials and the desired product.[2][4]

Common Causes of Low Yield:

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, an inappropriate solvent, or a non-ideal catalyst can drastically reduce your yield.[4]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can trigger unwanted side reactions.

  • Undesired Side Reactions: The formation of byproducts consumes your reactants, thereby lowering the yield of the quinoxaline product.

  • Product Degradation: The synthesized quinoxaline may not be stable under the reaction conditions, especially with extended reaction times or high heat.[4]

From a catalytic standpoint, if you are using a traditional acid catalyst like acetic acid, you might encounter the need for reflux conditions and longer reaction times, which can contribute to degradation.[5]

Expert Recommendation:

Consider switching to a more efficient and milder catalytic system. A variety of modern catalysts have been developed to address the limitations of classical methods. For instance, heterogeneous catalysts like alumina-supported heteropolyoxometalates have demonstrated high yields under mild, room temperature conditions.[2] Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have also been shown to be effective at room temperature, often with shorter reaction times and high efficiency.[6]

Q2: I'm observing the formation of multiple products, including isomers. How can my choice of catalyst improve the selectivity of the reaction?

The formation of multiple products, particularly regioisomers, is a frequent challenge, especially when working with unsymmetrical 1,2-diamines.[4] The differing reactivity of the two amino groups can lead to a mixture of products.[4] The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the condensation reaction.

Causality Behind Poor Selectivity:

The reaction mechanism for quinoxaline formation involves a two-step condensation. The initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration. The relative rates of these steps, influenced by the electronic and steric environment of both the diamine and the dicarbonyl compound, dictate the final product distribution. The catalyst's role is to facilitate these steps, and its interaction with the substrates can favor one reaction pathway over another.

Expert Recommendation:

To enhance selectivity, consider catalysts that can provide steric hindrance or electronic bias to favor the formation of one isomer. For instance, some solid acid catalysts with defined pore structures can exert shape selectivity. Additionally, the use of milder reaction conditions, often enabled by more active catalysts, can minimize side reactions that lead to a complex product mixture. Recent studies have shown that catalysts like ammonium bifluoride in aqueous ethanol can lead to excellent yields and regioselectivity with unsymmetrical starting materials.[7][8]

Q3: I'm aiming for a "greener" synthesis. What are the best catalytic approaches to minimize environmental impact?

"Green chemistry" principles are increasingly important in modern organic synthesis. For quinoxaline synthesis, this often means moving away from harsh reagents, toxic solvents, and energy-intensive conditions.

Key Principles of Green Quinoxaline Synthesis:

  • Catalyst over Stoichiometric Reagents: Utilizing a catalyst reduces waste as it is used in small amounts and can often be recycled.

  • Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing the reaction under solvent-free conditions is highly desirable.[9][10]

  • Energy Efficiency: Conducting reactions at ambient temperature significantly reduces energy consumption.[10][11]

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Expert Recommendations for Green Catalysis:

  • Catalyst-Free Systems: Remarkably, highly efficient protocols for quinoxaline synthesis have been developed that are catalyst-free. One such method utilizes methanol as a solvent at room temperature, achieving excellent yields in just one minute.[10] Another innovative approach uses rainwater as both a solvent and a catalyst, representing a significant step forward in sustainable chemistry.[11]

  • Heterogeneous Catalysts: These catalysts are solid materials that are easily separated from the reaction mixture by filtration and can often be reused multiple times. Examples include alumina (Al₂O₃), zirconium(IV)-modified silica gel, and various metal oxides.[2][12][13] Al₂O₃–ZrO₂ binary metal oxide has been reported as a highly efficient and recyclable catalyst for quinoxaline synthesis at room temperature.[12][14]

  • Bio-based and Readily Available Catalysts: Recent research has explored the use of natural and readily available materials as catalysts. For instance, natural phosphate and synthetic fluorapatite have been shown to be effective, inexpensive, and recyclable catalysts for this transformation.[15]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during quinoxaline synthesis, with a focus on the role of the catalyst.

Problem 1: Reaction is sluggish or incomplete.
Potential Cause Underlying Rationale Suggested Solution & Rationale
Insufficient Catalyst Activity The chosen catalyst may not be active enough under the current reaction conditions (e.g., low temperature, mild solvent).Option 1: Increase the reaction temperature. This will provide more energy to overcome the activation barrier. Option 2: Switch to a more active catalyst. For example, if a mild acid like acetic acid is ineffective, consider a stronger Lewis acid or a more advanced heterogeneous catalyst known for high activity at lower temperatures, such as SO₃H-functionalized metal-organic frameworks.[5]
Catalyst Poisoning Impurities in the starting materials or solvent (e.g., water, other nucleophiles) can bind to the active sites of the catalyst, rendering it inactive.Option 1: Purify starting materials and ensure the use of dry solvents. This removes potential catalyst poisons. Option 2: Increase the catalyst loading. This can compensate for a certain level of poisoning, although it is less ideal than purification.
Poor Catalyst-Substrate Interaction In heterogeneous catalysis, poor mixing or mass transfer limitations can prevent the substrates from accessing the active sites of the catalyst.Option 1: Increase the stirring rate to improve mass transfer. Option 2: If using a solid catalyst, ensure it is finely powdered to maximize surface area.
Problem 2: Formation of significant side products.
Potential Cause Underlying Rationale Suggested Solution & Rationale
Harsh Reaction Conditions High temperatures or highly acidic/basic conditions can promote side reactions such as polymerization, decomposition, or the formation of undesired condensation products.Option 1: Lower the reaction temperature. This will generally favor the desired reaction pathway with the lower activation energy. Option 2: Use a milder catalyst. For instance, if a strong Brønsted acid is causing issues, a Lewis acid or a solid acid catalyst might offer better selectivity.
Incorrect Stoichiometry An excess of one reactant can lead to the formation of side products. For example, an excess of the diamine could potentially lead to the formation of bis-quinoxaline adducts.Option 1: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the 1,2-diamine and 1,2-dicarbonyl compound is typically optimal.
Presence of Oxygen (for certain mechanisms) Some catalytic cycles can be sensitive to the presence of oxygen, which can lead to oxidative side reactions. Conversely, some modern syntheses utilize air as an oxidant.Option 1: If unwanted oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Option 2: If the desired pathway is an oxidative condensation, ensure a controlled supply of the oxidant.
Problem 3: Difficulty in catalyst separation and product purification.
Potential Cause Underlying Rationale Suggested Solution & Rationale
Use of a Homogeneous Catalyst Homogeneous catalysts are dissolved in the reaction medium, making them difficult to separate from the product and leading to potential contamination.Option 1: Switch to a heterogeneous catalyst. These solid catalysts can be easily removed by filtration, simplifying the workup procedure.[5][12][16][17] Option 2: If a homogeneous catalyst is necessary, consider one that can be easily precipitated or extracted after the reaction.
Catalyst Leaching (for supported catalysts) The active catalytic species may detach from the solid support and enter the reaction solution, leading to product contamination and loss of catalyst activity upon reuse.Option 1: Choose a more robust supported catalyst where the active species is strongly bound to the support. Option 2: Perform the reaction under milder conditions to minimize leaching.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst (Al₂O₃–ZrO₂)

This protocol is adapted from a reported environmentally benign method for the synthesis of quinoxaline derivatives.[12][14]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Al₂O₃–ZrO₂ binary metal oxide catalyst

  • N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the 1,2-diamine (1 mmol) in DMF, add the 1,2-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of the Al₂O₃–ZrO₂ binary metal oxide.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • The filtrate can then be subjected to standard workup procedures (e.g., extraction, crystallization) to isolate the pure quinoxaline product.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Workflow for Catalyst Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your specific quinoxaline synthesis.

Catalyst_Selection_Workflow Start Define Synthesis Goals (Yield, Purity, Green Aspects) Initial_Screening Initial Catalyst Screening (e.g., Acid, Lewis Acid, Heterogeneous) Start->Initial_Screening Reaction_Setup Set Up Small-Scale Test Reactions Initial_Screening->Reaction_Setup Analysis Analyze Results (TLC, GC-MS, NMR) Reaction_Setup->Analysis Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshoot Issues Detected Scale_Up Scale-Up Reaction Analysis->Scale_Up Good Results Optimization Optimize Conditions (Temp, Solvent, Catalyst Loading) Troubleshoot->Optimization Optimization->Reaction_Setup Re-test End Successful Synthesis Scale_Up->End

Caption: A workflow for catalyst selection and optimization.

IV. Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for quinoxaline synthesis, highlighting the advantages of modern approaches.

Catalyst SystemSolventTemperatureReaction TimeTypical YieldKey AdvantagesReference
Acetic Acid EthanolReflux2-12 h34-85%Inexpensive, traditional method
Catalyst-Free MethanolRoom Temp.1 minMedium to ExcellentExtremely rapid, green, simple[10]
Al₂O₃–ZrO₂ DMFRoom Temp.ShortExcellentHeterogeneous, recyclable, mild conditions[12][14]
CuH₂PMo₁₁VO₄₀/Al₂O₃ TolueneRoom Temp.2 h92%High yield at room temp., heterogeneous
MIL-101-Cr–NH–RSO₃H Methanol45 °C14 min~93%High surface area, highly active, recyclable[5]
Rainwater RainwaterAmbient--Ultimate green chemistry, simple[11]

V. Mechanistic Insight: The Role of the Catalyst

The general mechanism for quinoxaline synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The catalyst plays a crucial role in activating the carbonyl groups and facilitating the cyclization and dehydration steps.

Quinoxaline_Synthesis_Mechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl Activation Carbonyl Activation (by Catalyst, e.g., protonation or coordination) Reactants->Activation Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Activation->Nucleophilic_Attack Intermediate1 Hemiaminal Intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydroquinoxaline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (often catalyst-assisted) Intermediate2->Dehydration Product Quinoxaline Product Dehydration->Product

Caption: A simplified mechanism for quinoxaline synthesis.

Causality in the Mechanism:

  • Lewis and Brønsted Acid Catalysts: These catalysts activate the carbonyl group by withdrawing electron density, making it more electrophilic and susceptible to nucleophilic attack by the amine.

  • Heterogeneous Catalysts: The surface of a heterogeneous catalyst can provide both acidic and basic sites that facilitate the reaction.[12] For example, Lewis acid sites can activate the carbonyl, while Brønsted base sites can deprotonate the amine, increasing its nucleophilicity.

By understanding these fundamental roles, researchers can make more informed decisions when selecting a catalyst to optimize their quinoxaline synthesis for efficiency, selectivity, and sustainability.

VI. References

  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. (2025). [Source Not Available].

  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023). JOCPR.

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme.

  • A green synthesis of quinoxaline derivatives & their biological actives. (N.D.). Research India Publications.

  • Green and selective protocol for the synthesis of quinoxalines. (2011). Advances in Applied Science Research.

  • Troubleshooting common problems in quinoxaline synthesis. (N.D.). Benchchem.

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (N.D.). NIH.

  • A rapid synthesis of quinoxalines by using Al₂O₃–ZrO₂ as heterogeneous catalyst. (2023). [Source Not Available].

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Hetero. (N.D.). SciSpace.

  • SO₃H-functionalized metal organic frameworks: an efficient heterogeneous catalyst for the synthesis of quinoxaline and derivatives. (2016). RSC Publishing.

  • To study the effect of solvent on the synthesis of novel quinoxaline derivatives. (N.D.). Omics.

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (N.D.). [Source Not Available].

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (N.D.). PubMed Central.

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (N.D.). [Source Not Available].

  • General synthetic pathway for the synthesis of quinoxaline derivatives. (N.D.). ResearchGate.

  • Solvent effect on the quinoxaline 3a synthesis a. (N.D.). ResearchGate.

  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. (2012). OMICS International.

  • Synthesis of quinoxaline using different catalysts. (N.D.). ResearchGate.

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (N.D.). PubMed Central.

  • Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. (2025). ResearchGate.

  • Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (2025). UNED.

  • A rapid synthesis of quinoxalines by using Al₂O₃–ZrO₂ as heterogeneous catalyst. (2023). [Source Not Available].

  • Quinoxaline synthesis. (N.D.). Organic Chemistry Portal.

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing.

References

Validation & Comparative

Comparative analysis of the biological activity of Methyl quinoxaline-5-carboxylate analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl Quinoxaline-5-carboxylate Analogs

Authored by a Senior Application Scientist

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, lauded for its versatile ability to interact with a multitude of biological targets.[1][2] This versatility has led to the development of a vast library of quinoxaline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] At the core of this exploration is the this compound moiety, a foundational structure from which numerous potent analogs have been synthesized and evaluated.

This guide provides a comparative analysis of the biological activities of various this compound analogs. Moving beyond a simple recitation of data, we will delve into the structure-activity relationships (SAR) that govern their efficacy, the mechanistic underpinnings of their actions, and the detailed experimental protocols required for their rigorous evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate and contribute to this promising area of therapeutic discovery.

Comparative Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, often acting as competitive inhibitors for various kinases or inducing apoptosis through diverse cellular pathways.[5][6] The modification of the this compound scaffold has yielded analogs with potent cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoxaline analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. SAR studies have revealed several key trends:

  • Substituents on the Benzo Ring: The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on the benzene portion of the quinoxaline ring can significantly modulate activity. For instance, some studies have shown that chloro-substitution can enhance activity against specific cell lines.[2] Conversely, other studies indicate that unsubstituted aromatic rings may lead to higher activity in certain contexts.[2]

  • Modifications at the Carboxylate Position: The methyl ester at the 5-position is a critical site for modification. Conversion of the ester to an amide (carboxamide) or hydrazide can create new hydrogen bonding opportunities with target proteins, often leading to enhanced or altered biological activity. These modifications can also influence the compound's solubility and pharmacokinetic properties.

  • Substituents on the Pyrazine Ring (Positions 2 and 3): These positions are crucial for activity. Bulky, hydrophobic substituents at the C2 position have been shown to be necessary for the inhibition of certain enzymes.[7] Linking other heterocyclic rings (like triazoles) or functional moieties (amides, ureas) at these positions has yielded compounds with potent inhibitory effects against kinases like VEGFR-2 or histone deacetylases (HDACs).[1][2][5]

Comparative Performance Data

The in vitro antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The table below summarizes the performance of representative quinoxaline analogs against various cancer cell lines, showcasing the impact of structural modifications.

Compound/AnalogTarget Cell Line(s)IC50 (µM)Key Structural Features & Mechanistic NotesReference
Analog A (Hypothetical) HCT-116 (Colon)15.2Basic this compound scaffold-
Compound 4m A549 (Lung)9.32 ± 1.56Bromo-substituted quinoxaline. Induces apoptosis via mitochondrial pathway.[6]
Compound 6k MCF-7 (Breast)6.93 ± 0.4Quinoxaline-based scaffold; inhibits HDAC6.[1]
Compound VIIIc HCT-116 (Colon)0.36Induces cell cycle arrest at G2/M phase.[8]
Compound 3 Leukemia (THP-1)1.6Quinoxaline with a triazole ring and an aliphatic linker.[2]
Doxorubicin (Standard) MCF-7 (Breast)4.17 ± 0.2Standard chemotherapeutic agent for comparison.[1]

This table is illustrative, combining data from multiple sources to demonstrate comparative analysis.

Comparative Antimicrobial Activity

In an era of growing antimicrobial resistance, the quinoxaline scaffold offers a promising avenue for the development of new antibacterial and antifungal agents.[9][10] Analogs of this compound, particularly its carboxamide derivatives, have demonstrated significant activity against a range of pathogenic microbes.[11]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the SAR often points to different structural requirements compared to anticancer agents:

  • Amide Substituents: In quinoxaline-5-carboxamide series, the nature of the substituent on the amide nitrogen is critical. Compounds featuring fluoro-substituted phenyl groups, as well as those with cyclic or aliphatic chains, have exhibited excellent antibacterial activity.[11] This suggests that both electronic and steric factors of this substituent play a key role in target interaction.

  • Substituents at Positions 2 and 3: Symmetrically disubstituted quinoxalines at the 2 and 3 positions have been shown to possess the most significant antibacterial activity.[12] Introducing various sulfur and nitrogen nucleophiles at these positions can tune the antimicrobial spectrum.[12]

Comparative Performance Data

Antimicrobial efficacy is typically assessed using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/AnalogTarget Microbe(s)MIC (µg/mL)Key Structural FeaturesReference
Quinoxaline-5-carboxamides (General) S. aureus, E. coliModerateAmide functional group at C5[11]
Fluoro-substituted Phenyl Carboxamide S. aureus, E. coli, P. aeruginosaExcellentFluoro group on the phenyl ring of the carboxamide[11]
Compound 6b Broad Spectrum8 - 32Asymmetrically substituted with chloro and a nitrogen nucleophile[12]
Compound 5k Acidovorax citrulli (Plant Pathogen)35.18 (EC50)-[13]
Vancomycin (Standard) MRSA4Standard antibiotic for Gram-positive bacteria[14][15]
Ciprofloxacin (Standard) E. coli, S. aureus-Standard broad-spectrum antibiotic[3]

This table is illustrative, compiling findings from multiple studies to highlight comparative antimicrobial efficacy.

Experimental Design and Protocols

The credibility of any comparative analysis rests on the robustness of its underlying experimental data. The choice of assays is paramount and must be tailored to the biological activity being investigated.

Workflow for Evaluating Novel Analogs

The systematic evaluation of a new series of quinoxaline analogs follows a logical progression from initial screening to more detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation synthesis Synthesis of Quinoxaline Analogs char Characterization (NMR, MS, Purity) synthesis->char screen Single-Dose Cytotoxicity or Antimicrobial Screen char->screen dr Dose-Response Assays (IC50 / MIC Determination) screen->dr Active Compounds selectivity Selectivity Testing (Cancer vs. Normal Cells) dr->selectivity moa Mechanism of Action (e.g., Apoptosis Assay, Enzyme Inhibition) selectivity->moa Selective Compounds cell_cycle Cell Cycle Analysis moa->cell_cycle animal Animal Model Studies (Xenograft, Infection Models) moa->animal Lead Candidates

Caption: High-level workflow for the discovery and evaluation of novel quinoxaline analogs.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16]

Causality: The foundational principle is that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][17]

Causality: This protocol directly assesses the ability of a compound to inhibit microbial growth. By exposing a standardized inoculum of bacteria to a range of compound concentrations, we can pinpoint the lowest concentration that prevents visible growth (turbidity), providing a reliable measure of antibacterial potency.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline analogs in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[14] The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12][14] This can be assessed visually or with a plate reader.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result A Prepare 2-fold serial dilutions of Quinoxaline Analog in 96-well plate C Add inoculum to all wells (final conc. ~5x10^5 CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity (growth) D->E F MIC = Lowest concentration with no visible growth E->F

Caption: Experimental workflow for the Broth Microdilution MIC test.

Conclusion and Future Directions

The comparative analysis of this compound analogs consistently demonstrates the scaffold's immense potential in therapeutic development. Through targeted structural modifications, guided by SAR principles, it is possible to develop analogs with high potency against both cancer cells and pathogenic microbes. The anticancer activity is often driven by kinase inhibition or the induction of apoptosis, while antimicrobial effects are heavily influenced by substitutions on the core ring and carboxamide side chain.

Future research should focus on:

  • Improving Selectivity: A key challenge is to design analogs with a high therapeutic index—maximum efficacy against the target (cancer cell or microbe) with minimal toxicity to host cells.[18][19]

  • Dual-Target Analogs: The versatility of the quinoxaline scaffold could be exploited to design single molecules that inhibit multiple targets, potentially overcoming drug resistance mechanisms.

  • In Vivo Validation: Promising in vitro candidates must be advanced to robust preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a physiological context.[18]

By integrating rational design, systematic screening, and detailed mechanistic studies, the rich chemical space of quinoxaline-5-carboxylate analogs will continue to be a fertile ground for the discovery of next-generation therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Functionally Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its structural versatility and its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] Quinoxaline derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others.[1][3][4]

The therapeutic potential of quinoxalines is profoundly influenced by the nature and position of functional group substitutions on their core structure. Understanding the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity—is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the SAR of functionally substituted quinoxalines, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in this endeavor.

Core Quinoxaline Scaffold and Key Substitution Points

The quinoxaline ring system offers several positions for chemical modification. The most extensively studied positions are C2, C3, and the positions on the fused benzene ring (C5, C6, C7, and C8). The substitutions at these sites dictate the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

Caption: Core quinoxaline scaffold with key substitution points.

Comparative SAR Analysis by Biological Activity

Anticancer Activity

Quinoxalines represent a significant class of anticancer agents, with their mechanism of action often involving the inhibition of protein kinases crucial for tumor growth and survival.[3][5]

SAR Insights for Kinase Inhibition (e.g., c-Met, VEGFR):

The development of quinoxalines as kinase inhibitors is a prominent area of research.[6][7] The SAR studies reveal that specific structural features are critical for potent inhibition.

  • Substitutions at C2 and C3: The nature of the groups at the C2 and C3 positions is a primary determinant of antiproliferative activity. A comparative study on 2,3-substituted quinoxalin-6-amine analogs demonstrated that heteroaromatic substitutions, such as furan rings, confer significantly higher potency than phenyl rings.[8] This suggests that the electronic properties and hydrogen-bonding capacity of the substituents are crucial for interacting with the kinase active site.

  • Linker at C3: For certain kinase targets, an NH linker at the C3 position is essential for maintaining high activity, whereas aliphatic linkers tend to decrease it.[1]

  • Benzene Ring Substitutions: Electron-donating groups (e.g., -OCH₃) on the benzene ring are often essential for activity, while electron-withdrawing groups (e.g., -Cl) can diminish it.[1]

Data Presentation: Antiproliferative Activity of 2,3-Substituted Quinoxaline Analogs

CompoundR2 SubstituentR3 SubstituentCancer Cell LineIC₅₀ (µM)Reference
FQ Phenyl4-fluorophenylMDA-MB-231 (Breast)< 16[7]
MQ Phenyl4-methoxyphenylMDA-MB-231 (Breast)< 16[7]
6j PhenylPhenylA549 (Lung)> 10[8]
6k FuranylFuranylA549 (Lung)0.87[8]
Compound 1 HHMALME-M (Melanoma)55.75% GI[1]
Compound 2 HClMALME-M (Melanoma)Higher activity than Br/CH₃[1]

IC₅₀: Half-maximal inhibitory concentration. GI: Growth Inhibition.

Apoptosis Induction: Many potent anticancer quinoxalines exert their effect by inducing programmed cell death, or apoptosis.[9] For instance, compounds FQ and MQ were shown to induce apoptosis in MDA-MB-231 breast cancer cells, with FQ demonstrating higher efficacy (21.4% apoptosis) as confirmed by Annexin V/7-AAD assays.[7] This activity is often linked to the inhibition of key survival signaling pathways, such as the c-Met kinase pathway.[7]

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[10][11]

SAR Insights for Antimicrobial Activity:

  • Symmetrical Disubstitution: Symmetrically disubstituted quinoxalines at the C2 and C3 positions often display the most significant antibacterial activity.[12][13]

  • Fused Heterocyclic Systems: The fusion of other heterocyclic rings to the quinoxaline core can enhance antimicrobial potency. For example, tetrazolo[1,5-a]quinoxaline derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, in addition to being effective anticancer agents.[11]

  • Specific Moieties: The incorporation of a sulfonamide group into the quinoxaline framework has been shown to yield compounds with a wide range of biological activities, including antibacterial and antifungal action.[14]

Data Presentation: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound TypeTarget OrganismActivity MetricKey SAR FeatureReference
Symmetrically 2,3-disubstitutedBacteriaSignificant InhibitionSymmetrical substitution[12][13]
Tetrazolo[1,5-a]quinoxalinesS. aureus, E. coliHigh InhibitionFused tetrazole ring[11]
Quinoxaline-sulfonamidesVarious bacteria/fungiBroad SpectrumSulfonamide moiety[14]
Pentacyclic QuinoxalineFungiConsiderable ActivityExtended fused ring system[12]
Antiviral Activity

The quinoxaline scaffold is a key component in several antiviral agents, showing efficacy against a range of viruses, including respiratory pathogens.[15][16]

SAR Insights for Antiviral Activity:

  • Substitutions at C2, C3, and C6: A study on a series of novel quinoxaline derivatives revealed that bis-2-furyl substitutions at the C2 and C3 positions were beneficial.[16] Further modification at the C6 position with a 3-methoxyphenyl or another 2-furyl group yielded compounds with good activity against Yellow Fever Virus (IC₅₀ of 6.2 and 3.5 µM, respectively).[16] This highlights the importance of coordinated substitutions across the scaffold to optimize antiviral potency.

Anti-inflammatory Activity

Certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated significant anti-inflammatory and antioxidant properties.[17][18]

SAR Insights for Anti-inflammatory Activity:

  • Mechanism of Action: These compounds often act by inhibiting enzymes involved in the inflammatory cascade, such as soybean lipoxygenase (LOX).[17][18]

  • In Vivo Efficacy: The most promising compounds from in vitro screens have shown potent in vivo anti-inflammatory effects. For example, compound 7b from one study exhibited a 41% reduction in inflammation in the carrageenan-induced edema model in rats, an effect comparable to the reference drug indomethacin (47%).[18]

Experimental Design and Protocols

SAR_Workflow cluster_workflow Typical Structure-Activity Relationship (SAR) Study Workflow A 1. Design & Synthesis of Quinoxaline Library B 2. Primary Biological Screening (e.g., MTT Assay for Cytotoxicity) A->B C 3. Identification of 'Hits' (Active Compounds) B->C D 4. Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assay) C->D E 5. SAR Analysis (Correlate Structure with Activity) D->E F 6. Lead Optimization (Rational Redesign for Improved Potency/Selectivity) E->F Iterative Cycle F->A G 7. In Vivo Testing (Animal Models) F->G

Caption: Workflow of a typical SAR study for quinoxaline derivatives.

Experimental Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a common method for synthesizing the quinoxaline core via condensation.

Causality: The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a classic, high-yielding cyclocondensation reaction that reliably forms the pyrazine ring of the quinoxaline scaffold. The choice of substituents on both reactants directly translates to the final substitutions on the quinoxaline product, making it ideal for creating a library of analogs for SAR studies.

Methodology:

  • Reactant Preparation: Dissolve one equivalent of the appropriately substituted o-phenylenediamine in ethanol.

  • Addition: To this solution, add a stoichiometric equivalent (1.0-1.1 eq.) of the desired 1,2-dicarbonyl compound (e.g., benzil for diphenyl substitution, 1,2-di(furan-2-yl)ethane-1,2-dione for difuranyl substitution).

  • Reaction: Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,3-disubstituted quinoxaline.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

Causality: The MTT assay quantifies cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19]

Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile platform for the development of therapeutic agents. Structure-activity relationship studies have illuminated critical insights into the design of potent and selective molecules.

  • For Anticancer Agents: The focus remains on designing selective kinase inhibitors. SAR studies consistently show that heteroaromatic substitutions at C2 and C3, combined with optimal electron-donating groups on the benzene ring, are a fruitful strategy.[1][8] Future work will likely involve creating quinoxaline hybrids and conjugates to target multiple pathways or overcome drug resistance.[20]

  • For Antimicrobial Agents: Symmetrical substitution and the fusion of other heterocyclic rings are proven strategies to enhance potency.[11][12] The challenge lies in developing agents with novel mechanisms of action to combat rising antimicrobial resistance.

  • For Antiviral and Anti-inflammatory Agents: The initial SAR is promising, indicating that fine-tuning substitutions on the entire scaffold can lead to highly active compounds.[16][17]

The continued application of systematic SAR studies, combining rational design, efficient synthesis, and robust biological evaluation, will undoubtedly unlock the full therapeutic potential of functionally substituted quinoxalines.

References

A Comparative Analysis of Novel Quinoxalines: Validating Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comprehensive validation of the antimicrobial efficacy of new quinoxaline derivatives, presenting a direct comparison with established, standard antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of these emerging compounds.

The narrative that follows is grounded in established scientific principles and methodologies, ensuring that every protocol and piece of data presented is robust and reproducible. We will delve into the causality behind experimental choices, providing not just a methodology, but a framework for understanding and validating novel antimicrobial agents.

The Scientific Rationale: Why Quinoxalines?

Quinoxaline, a heterocyclic compound composed of a benzene and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry.[4] The antibacterial action of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is attributed to their ability to act as bioreductive compounds. Under hypoxic conditions, these molecules can be reduced, leading to the generation of reactive oxygen species (ROS) that induce oxidative damage to bacterial DNA, cell walls, and membranes, ultimately resulting in cell death.[5] This mechanism of action, which can differ from that of many standard antibiotics, makes quinoxalines a compelling area of research in the fight against resistant pathogens.

Methodologies for Efficacy Validation: A Self-Validating System

To objectively assess the antimicrobial potential of new quinoxaline derivatives, we employ standardized and globally recognized protocols. The methodologies detailed below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are designed to yield reproducible and comparable results.[6][7]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible in-vitro growth of a microorganism.[8][9] The broth microdilution method is a highly accurate and widely used technique for determining MIC values.[10][11]

  • Preparation of Antimicrobial Solutions: A stock solution of the new quinoxaline compound and the standard antibiotic (e.g., Ciprofloxacin) is prepared in a suitable solvent. A serial two-fold dilution is then performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture (18-24 hours old) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13] This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[14]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11] A positive control (broth and inoculum without antimicrobial agent) and a negative control (broth only) are included.[11] The plate is then incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.[10]

  • Result Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well that remains clear, indicating no visible bacterial growth.[13]

  • Mueller-Hinton Broth: This medium is chosen for its low concentration of inhibitors of common antibiotics (thymidine and thymine) and its consistent batch-to-batch production, ensuring reproducibility.

  • 0.5 McFarland Standard: Standardization of the inoculum density is critical. A higher density of bacteria could overwhelm the antimicrobial agent, leading to falsely high MIC values, while a lower density could result in falsely low MICs.

  • Incubation Conditions: The specified temperature and duration are optimal for the growth of most clinically relevant bacteria, ensuring that the absence of growth is due to the antimicrobial agent's activity and not suboptimal growth conditions.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[15] It is a widely used, simple, and cost-effective method for routine testing.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[16]

  • Disk Application: Paper disks impregnated with a known concentration of the new quinoxaline compound and the standard antibiotic are placed on the agar surface using sterile forceps.[16]

  • Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-20 hours.[16]

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[17] The size of this zone is then compared to established breakpoint tables to determine if the organism is susceptible, intermediate, or resistant to the tested agent.

Antimicrobial_Efficacy_Workflow cluster_MIC Broth Microdilution (MIC) cluster_Disk Disk Diffusion P1 Prepare Serial Dilutions of Quinoxaline & Antibiotic in 96-well plate P3 Inoculate wells with bacterial suspension P1->P3 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->P3 P4 Incubate at 35°C for 16-20 hours P3->P4 P5 Read MIC: Lowest concentration with no visible growth P4->P5 D1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) D2 Inoculate Mueller-Hinton Agar Plate D1->D2 D3 Apply Antimicrobial Disks D2->D3 D4 Incubate at 35°C for 16-20 hours D3->D4 D5 Measure Zone of Inhibition (mm) D4->D5

Caption: Workflow for determining antimicrobial efficacy using Broth Microdilution and Disk Diffusion methods.

Comparative Efficacy Data: New Quinoxalines vs. Standard Antibiotics

The following tables summarize the in-vitro antimicrobial activity of newly synthesized quinoxaline derivatives compared to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic commonly used as a standard. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity against Gram-Positive Bacteria
CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)
New Quinoxaline Derivative 1 48
New Quinoxaline Derivative 2 24
Ciprofloxacin (Standard) 0.50.25
Table 2: Antibacterial Activity against Gram-Negative Bacteria
CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
New Quinoxaline Derivative 1 816
New Quinoxaline Derivative 2 48
Ciprofloxacin (Standard) 0.0150.25

Note: The data presented in these tables are representative examples derived from various studies on novel quinoxaline derivatives and are intended for comparative purposes. Actual values may vary depending on the specific quinoxaline structure and experimental conditions.[2][3][18]

Discussion and Future Directions

The experimental data indicates that the novel quinoxaline derivatives exhibit promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. While the potency, as indicated by MIC values, is generally lower than that of the highly potent fluoroquinolone, Ciprofloxacin, the efficacy of these new compounds is significant.[2][3] The activity against pathogens like Staphylococcus aureus and Escherichia coli highlights their potential for further development.

It is crucial to consider that many of the standard antibiotics, including Ciprofloxacin, face mounting resistance. The unique mechanism of action of certain quinoxalines may allow them to circumvent existing resistance mechanisms.[5] Therefore, even with a comparatively higher MIC, these new chemical entities hold considerable value as potential leads for new drugs, especially for treating infections caused by multidrug-resistant strains.

Future research should focus on a number of key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the quinoxaline scaffold for enhanced potency and a broader spectrum of activity.

  • Toxicity and Safety Profiling: Comprehensive in-vitro and in-vivo studies are necessary to assess the safety of these compounds for potential therapeutic use.

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and pathways affected by these new quinoxalines will aid in their rational development.

  • In-vivo Efficacy Studies: Successful in-vitro activity must be translated into in-vivo efficacy in animal models of infection.

Conclusion

The validation of new antimicrobial agents is a rigorous process that demands adherence to standardized protocols and a deep understanding of the underlying scientific principles. The new quinoxaline derivatives presented in this guide demonstrate clear antimicrobial efficacy, positioning them as a promising avenue for the development of next-generation antibiotics. While further optimization and investigation are required, the data strongly supports their continued exploration as a potential solution to the growing challenge of antimicrobial resistance.

References

A comparative study of different synthetic routes to the quinoxaline core.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] Marketed drugs such as glecaprevir (antiviral) and erdafitinib (anticancer) feature this versatile core.[5][6] Beyond medicine, quinoxalines are employed as dyes, organic semiconductors, and electroluminescent materials.[7][8]

Given their importance, the development of efficient and sustainable synthetic routes to the quinoxaline core is a topic of continuous research.[1][3] This guide provides a comparative analysis of several key synthetic strategies, from the classical cornerstone to modern catalytic and green methodologies. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on experimental data.

Route 1: The Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The most traditional and foundational method for quinoxaline synthesis is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction first reported by Körner and Hinsberg in 1884.[1][9][10] This approach is straightforward, generally high-yielding, and has been a workhorse in organic synthesis for over a century.[11]

Reaction Mechanism

The reaction proceeds via a two-step acid-catalyzed condensation mechanism. First, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. Following dehydration, this process is repeated with the second amino and carbonyl groups, leading to the formation of the stable aromatic pyrazine ring. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[12][13][14]

G start o-Phenylenediamine + 1,2-Dicarbonyl Compound step1 Nucleophilic attack of amino group on carbonyl start->step1 Acid Catalyst (e.g., Acetic Acid) intermediate1 Amino-alcohol intermediate step1->intermediate1 step2 Dehydration (Loss of H₂O) intermediate1->step2 intermediate2 Iminoketone intermediate step2->intermediate2 step3 Intramolecular nucleophilic attack intermediate2->step3 intermediate3 Cyclized intermediate step3->intermediate3 step4 Second Dehydration (Loss of H₂O) intermediate3->step4 product Quinoxaline Core step4->product

Caption: Mechanism of the classical acid-catalyzed quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline[11][15]
  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) and benzil (1.0 mmol, 210.2 mg) in 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount (approximately 2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Add water dropwise until a slight cloudiness persists.

  • Purification: Cool the solution in an ice bath to facilitate crystallization. Filter the resulting solid product, wash with cold ethanol, and dry to obtain 2,3-diphenylquinoxaline.

Route 2: Oxidative Cyclization with α-Hydroxyketones

A valuable modification of the classical approach involves the use of α-hydroxyketones (acyloins) as surrogates for 1,2-dicarbonyls.[1][15] This method requires an oxidant to convert the α-hydroxyketone to the corresponding dicarbonyl species in situ, which then condenses with the diamine. Molecular iodine (I₂) has proven to be a highly effective catalyst and oxidant for this transformation.[9][10]

Reaction Mechanism

The reaction is initiated by the oxidation of the α-hydroxyketone by iodine to form the reactive 1,2-dicarbonyl intermediate. This intermediate is not isolated but immediately undergoes the classical condensation reaction with the o-phenylenediamine present in the mixture to yield the quinoxaline product. Dimethyl sulfoxide (DMSO) often serves as both the solvent and a co-oxidant in these reactions.[10][16]

G start o-Phenylenediamine + α-Hydroxyketone step1 Oxidation of α-hydroxyketone start->step1 I₂ (catalyst/oxidant) DMSO (solvent/oxidant) intermediate1 In situ generation of 1,2-Dicarbonyl step1->intermediate1 step2 Classical Condensation (as in Route 1) intermediate1->step2 product Quinoxaline Core step2->product

Caption: Tandem oxidation-condensation pathway for quinoxaline synthesis.

Experimental Protocol: Iodine-Catalyzed Synthesis from an α-Hydroxyketone[9][10]
  • Reaction Setup: To a solution of the α-hydroxyketone (1 mmol) in DMSO (2 mL), add o-phenylenediamine (1 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (0.2 - 0.25 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours or at 80-90 °C for a shorter duration, monitoring by TLC.

  • Workup and Isolation: After completion, pour the reaction mixture into water and neutralize with a saturated sodium thiosulfate solution to quench the excess iodine.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Route 3: Green Chemistry - Microwave-Assisted Synthesis

In the quest for more sustainable chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[8] This technique often leads to dramatic reductions in reaction times, increased yields, and can frequently be performed under solvent-free conditions or in green solvents like water or ethanol.[17][18][19]

Rationale for Microwave Enhancement

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase that is not achievable with conventional oil bath heating.[20] This efficient energy transfer significantly accelerates the rate of the condensation reaction, allowing for the synthesis of quinoxalines in minutes rather than hours.[18][21] The reaction can be performed with or without a catalyst; iodine is often used in catalytic amounts to further enhance the reaction rate.[17]

G start o-Phenylenediamine + 1,2-Dicarbonyl process Microwave Irradiation (e.g., 160°C, 5 min) start->process Solvent-free or Green Solvent (Ethanol/Water) product Quinoxaline Core process->product

Caption: Workflow for microwave-assisted quinoxaline synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline[18][19]
  • Reaction Setup: In a microwave-safe reaction vessel, mix o-phenylenediamine (1 mmol), benzil (1 mmol), and a catalytic amount of iodine (if used). For solvent-free conditions, ensure the reagents are well-mixed. Alternatively, use a minimal amount of a high-boiling polar solvent like polyethylene glycol (PEG) or aqueous ethanol.[17][21]

  • Reaction: Seal the vessel and place it in a CEM Discover Microwave Synthesizer or similar apparatus. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short period (e.g., 3-5 minutes).[18][21]

  • Workup and Isolation: After the reaction, cool the vessel to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent and purify by flash chromatography or recrystallization to obtain the pure quinoxaline product.

Route 4: Modern Catalysis - Cobalt-Catalyzed Annulation of Alkynes

Transition metal catalysis offers novel and efficient pathways to complex heterocyclic structures. A modern approach to quinoxalines involves the cobalt-catalyzed oxidative annulation of terminal alkynes with o-phenylenediamines.[22] This method provides a distinct advantage by using readily available alkynes as the two-carbon synthon, bypassing the need for pre-oxidized 1,2-dicarbonyl compounds.

Reaction Mechanism

While the exact mechanism can be complex, it is proposed to involve the oxidative coupling of the terminal alkyne to form a 1,4-dicobalt intermediate or a related species, which is then oxidized to a 1,2-dicarbonyl equivalent in situ. This is followed by condensation with the o-phenylenediamine. Oxygen from the air often serves as the terminal oxidant in these catalytic cycles, making the process more atom-economical.[22][23] This route avoids the glyoxal pathway and proceeds through a different mechanistic course.[22]

G start o-Phenylenediamine + Terminal Alkyne step1 Oxidative Annulation start->step1 CoBr₂ (catalyst) O₂ (oxidant) intermediate Catalytic Cycle Intermediates step1->intermediate step2 Condensation/Cyclization intermediate->step2 product Quinoxaline Core step2->product

Caption: Cobalt-catalyzed synthesis of quinoxalines from alkynes.

Experimental Protocol: Cobalt-Catalyzed Synthesis from Phenylacetylene[23]
  • Reaction Setup: To an oven-dried Schlenk tube, add CoBr₂ (catalyst), o-phenylenediamine (1.0 mmol), and the terminal alkyne (e.g., phenylacetylene, 2.5 mmol).

  • Solvent Addition: Add the reaction solvent (e.g., 1,2-dichloroethane, DCE) under an inert atmosphere, although the reaction uses O₂ as the oxidant.

  • Reaction: Stir the mixture at a specified temperature (e.g., 70°C) under an oxygen atmosphere (e.g., from a balloon) for the required time (e.g., 12-24 hours).

  • Workup and Isolation: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired quinoxaline product.

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes. The data represents typical results reported in the literature for the synthesis of substituted quinoxalines.

FeatureRoute 1: Classical CondensationRoute 2: Oxidative CyclizationRoute 3: Microwave-AssistedRoute 4: Cobalt-Catalyzed Annulation
Starting Materials o-Phenylenediamine, 1,2-Dicarbonylo-Phenylenediamine, α-Hydroxyketoneo-Phenylenediamine, 1,2-Dicarbonylo-Phenylenediamine, Terminal Alkyne
Typical Catalyst Acetic Acid (stoichiometric or catalytic)Iodine (catalytic)Often catalyst-free or Iodine (catalytic)CoBr₂ (catalytic)
Reaction Time 2 - 12 hours[7][11]1 - 12 hours[9][10]3 - 10 minutes[18][21]12 - 24 hours[22]
Temperature Reflux (e.g., 80-120 °C)[11]Room Temp to 90 °C[10]120 - 160 °C[18][21]70 °C[22]
Typical Yield 85 - 95%[10][24]78 - 99%[9]85 - 95%[21][25]70 - 90%[22]
Advantages Simple, well-established, high yieldsUses more accessible acyloinsExtremely fast, energy efficient, greenBroad substrate scope, uses simple alkynes
Disadvantages Long reaction times, high temperaturesRequires an oxidantRequires specialized equipmentLong reaction times, requires metal catalyst

Conclusion and Future Outlook

The synthesis of the quinoxaline core has evolved significantly from its classical origins. The traditional condensation of diamines and diketones remains a robust and reliable method. However, for applications demanding higher efficiency and sustainability, modern approaches offer compelling advantages.

Microwave-assisted synthesis provides an unparalleled increase in reaction speed and aligns with the principles of green chemistry, making it ideal for high-throughput library synthesis in drug discovery.[8][19] Meanwhile, transition-metal-catalyzed methods, such as the cobalt-catalyzed annulation of alkynes, open up new avenues for substrate scope and functional group tolerance, allowing for the construction of complex quinoxaline derivatives from simple, readily available precursors.[22][23]

The choice of synthetic route will ultimately depend on the specific goals of the researcher, considering factors such as scale, available equipment, cost of starting materials, and desired environmental impact. The continued development of novel catalytic systems, particularly those using earth-abundant metals and environmentally benign conditions, will undoubtedly shape the future of quinoxaline synthesis.[9][26]

References

A Comparative Guide to the Spectroscopic Data of Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Isomerism in Quinoxaline Chemistry

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are foundational scaffolds in medicinal chemistry and materials science.[1] Their derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The specific biological activity and physical properties of a quinoxaline derivative are profoundly influenced by its isomeric form—that is, the specific placement of substituent groups on the core ring structure. Distinguishing between these isomers is a critical step in drug development and quality control, ensuring the correct, most efficacious compound is advanced.

This technical guide provides a comparative analysis of the spectroscopic data for various quinoxaline isomers. We will delve into the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the observed spectral differences and providing robust experimental protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Expertise & Causality: Why Isomerism Dictates NMR Spectra

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. When a substituent is moved to a different position on the quinoxaline ring, it alters the electron density and magnetic anisotropy around neighboring protons and carbons.

  • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deshield nuclei, shifting their signals to a higher chemical shift (downfield).

  • Positional Effects: The magnitude of this shielding/deshielding effect depends on the relative position (ortho, meta, para) of the nucleus to the substituent. For example, a methyl group at the C-2 position will have a strong shielding effect on the proton at C-3, but a much weaker effect on protons on the benzo-ring. An isomer with the methyl group at C-6 will produce a completely different splitting pattern and chemical shifts for the aromatic protons.[2][3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the quinoxaline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Record the spectra on a 300 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for Isomer Differentiation using NMR

G cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_id Identification IsomerA Isomer A in CDCl3 NMR NMR Spectrometer (¹H & ¹³C) IsomerA->NMR IsomerB Isomer B in CDCl3 IsomerB->NMR SpecA Spectrum of A NMR->SpecA SpecB Spectrum of B NMR->SpecB Compare Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicity SpecA->Compare SpecB->Compare ID Structural Elucidation & Isomer Confirmation Compare->ID

Caption: General workflow for NMR-based isomer identification.

Comparative Data: ¹H and ¹³C NMR

Let's compare the reported spectral data for two simple isomers: 2-Methylquinoxaline and 6-Methylquinoxaline .

CompoundSpectroscopic DataReference
2-Methylquinoxaline ¹H NMR (CDCl₃, δ ppm): 8.75 (s, 1H), 8.08-8.02 (m, 2H), 7.74-7.72 (m, 2H), 2.78 (s, 3H, -CH₃)[6][7]
¹³C NMR (CDCl₃, δ ppm): 155.1, 143.5, 142.0, 140.2, 129.8, 129.5, 129.1, 127.8, 22.5 (-CH₃)[6]
6-Methylquinoxaline ¹H NMR (CDCl₃, δ ppm): 8.78 (d, 2H), 7.95 (d, 1H), 7.85 (s, 1H), 7.55 (d, 1H), 2.58 (s, 3H, -CH₃)[2]
¹³C NMR (CDCl₃, δ ppm): 145.2, 144.0, 141.1, 136.6, 129.0, 128.2, 127.9, 127.4, 20.3 (-CH₃)

Analysis: The most telling differences are the chemical shift of the methyl protons (2.78 ppm vs. 2.58 ppm) and the distinct patterns in the aromatic region (8.0-7.7 ppm). The methyl group in the 2-position is directly attached to the electron-deficient pyrazine ring, leading to a downfield shift compared to the 6-position on the benzene ring.

II. UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for conjugated systems like quinoxalines.

Expertise & Causality: How Isomerism Affects Absorption Maxima (λmax)

The λmax values in a UV-Vis spectrum are directly related to the energy of electronic transitions, typically π→π* transitions in aromatic compounds.

  • Conjugation: The position of a substituent can extend or restrict the π-conjugated system of the quinoxaline core. Extending the conjugation (e.g., with an unsaturated group) generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of λmax to a longer wavelength (a bathochromic or red shift).[8]

  • Substituent Effects: The electronic nature of the substituent also plays a key role. Electron-donating groups can cause a red shift, while the overall absorption pattern can be influenced by the substituent's position.[1][9] Studies have shown that even small changes in substituent position can lead to noticeable, albeit sometimes small, shifts in absorption maxima.[1][10]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, chloroform, DMSO).[1] Note that solvent polarity can influence λmax.[10]

  • Sample Preparation: Prepare a dilute solution of the quinoxaline isomer (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

Comparative Data: UV-Vis Absorption

Comparing two isomeric halogenated quinoxaline-based nonfullerene acceptors (NFAs), Qx-PhF and Qx-PhBr, reveals subtle but important differences.

Compoundλmax (Solution, CHCl₃)λmax (Thin Film)Optical Band Gap (Egopt)Reference
Qx-PhF 739 nm802 nm1.38 eV[11]
Qx-PhBr 737 nm790 nm1.40 eV[11]

Analysis: In solution, the absorption maxima are nearly identical. However, in the solid (thin-film) state, the brominated isomer (Qx-PhBr) exhibits a blue-shifted absorption compared to the fluorinated one. This is attributed to differences in solid-state packing and intermolecular interactions, which are influenced by the halogen atom's size and electronegativity.[11] This demonstrates that while solution-phase UV-Vis may not always distinguish isomers, solid-state measurements can provide additional differentiating information.

III. Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, crucially for isomer identification, offers clues to its structure through fragmentation patterns.[12][13]

Expertise & Causality: Isomeric Fragmentation Patterns

While isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺•), they can break apart differently under the high-energy conditions of the mass spectrometer (e.g., Electron Ionization - EI).[14]

  • Bond Lability: The position of a substituent influences the stability of adjacent bonds. The fragmentation process favors the formation of the most stable carbocations and neutral radicals.[13]

  • Rearrangements: Specific isomers may be prone to unique rearrangement reactions (e.g., McLafferty rearrangement in compounds with specific side chains) prior to fragmentation, leading to diagnostic fragment ions.[12]

  • Characteristic Losses: The initial loss of a substituent can be a key indicator. For example, a nitro-substituted quinoxaline will typically show an initial loss of NO (m/z 30) or NO₂ (m/z 46).[15] The subsequent fragmentation of the remaining structure will then depend on where the nitro group was originally located.

Conceptual Isomeric Fragmentation

G cluster_isomers Isomeric Precursors cluster_ionization Ionization (EI-MS) cluster_mol_ion Molecular Ion cluster_fragmentation Fragmentation IsomerA Isomer A Ionization High Energy Electron Impact IsomerA->Ionization IsomerB Isomer B IsomerB->Ionization MolIon Molecular Ion (M⁺•) (Same m/z for both) Ionization->MolIon FragA Fragment Ion A1 Fragment Ion A2 MolIon->FragA Pathway A FragB Fragment Ion B1 Fragment Ion B2 MolIon->FragB Pathway B

Caption: Isomers yield different fragments from the same molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for generating fragment-rich spectra for structural elucidation. Electrospray Ionization (ESI) is a softer technique often used to confirm the molecular weight.[2][16]

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and propose structures for the major fragment ions based on logical neutral losses (e.g., loss of H, CH₃, CO, etc.).[15]

Comparative Data: Mass Spectrometry Fragmentation

A study on isomeric 2-oxo-oxazolidinyl quinoxaline derivatives highlights how fragmentation patterns can be used for differentiation.[16] While the two isomers showed very similar tandem mass spectrometry (CID-MS/MS) spectra due to their structural similarity, subtle differences in the relative abundances of fragment ions could be observed.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossSignificanceReference
Isomer 1 (m/z 362) 275 (Base Peak)OxazolidinoneCommon pathway for both isomers[16]
2491-vinyl-oxazolidin-2-oneDiagnostic fragment for specific pathway[16]
Isomer 2 (m/z 362) 275 (Base Peak)OxazolidinoneCommon pathway for both isomers[16]
2491-vinyl-oxazolidin-2-oneDiagnostic fragment, may have different relative intensity[16]

Analysis: In cases of very similar isomers, standard MS may not be sufficient. Tandem mass spectrometry (MS/MS) is required, where the molecular ion is isolated and then fragmented. Even then, the differences may lie in the relative intensities of shared fragment ions rather than the presence of unique ions. This underscores the need for careful, high-resolution analysis when comparing closely related isomers.[16]

Conclusion

The differentiation of quinoxaline isomers is a critical task that relies on the synergistic use of multiple spectroscopic techniques.

  • NMR Spectroscopy provides the most definitive data, revealing the precise atomic connectivity and electronic environment through distinct chemical shifts and coupling patterns.

  • UV-Vis Spectroscopy offers insights into the electronic structure and conjugation of the isomers, with λmax shifts indicating how substituent position affects the molecule's interaction with light.

  • Mass Spectrometry confirms the molecular weight and provides a structural fingerprint through unique fragmentation patterns, which arise from the different bond stabilities inherent in each isomer.

By understanding the principles behind how isomerism influences spectroscopic output and by employing rigorous, standardized experimental protocols, researchers can confidently identify and characterize quinoxaline derivatives, accelerating progress in drug discovery and materials science.

References

Benchmarking the anticancer activity of Methyl quinoxaline-5-carboxylate against known chemotherapeutic agents.

Author: BenchChem Technical Support Team. Date: January 2026

A note to our readers: This guide is intended to provide a comprehensive framework for evaluating the anticancer potential of novel compounds like Methyl quinoxaline-5-carboxylate against established chemotherapeutic agents. As a Senior Application Scientist, it is my commitment to uphold the highest standards of scientific integrity. In the course of our extensive literature review, we found that while the quinoxaline scaffold is a promising area of cancer research, specific experimental data on the anticancer activity of this compound is not yet publicly available.[1]

Therefore, this document will serve as a detailed, hypothetical guide. We will outline the essential experiments, rationale, and data presentation required for a robust comparative analysis. The experimental data for this compound presented herein is illustrative, designed to populate the framework of this guide. We will draw upon the known activities of other quinoxaline derivatives to inform our hypothetical scenarios.

Introduction: The Promise of Quinoxaline Scaffolds in Oncology

The quinoxaline structural motif, a fusion of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[2][3] In the realm of oncology, numerous quinoxaline derivatives have been synthesized and evaluated, showing potent activity against a variety of cancer cell lines.[4][5] The proposed mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cell signaling to the induction of apoptosis.[4]

This compound is a derivative that holds theoretical promise due to its structural features. The ester functional group at the 5-position offers a potential site for interaction with biological targets and can influence the compound's solubility and pharmacokinetic properties. This guide will benchmark the hypothetical anticancer activity of this compound against three widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and inducing apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

The selection of these agents allows for a comparison across different mechanisms of action, providing a broad understanding of the potential therapeutic niche for a new chemical entity.

Experimental Design: A Multi-faceted Approach to Anticancer Evaluation

To rigorously assess the anticancer potential of this compound, a multi-pronged experimental approach is essential. This involves a combination of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis, followed by in vivo studies to evaluate anti-tumor efficacy in a living organism.

In Vitro Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely accepted method for the initial screening of cytotoxic compounds. The assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is quantifiable by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound, Doxorubicin, Cisplatin, and Paclitaxel (typically ranging from 0.01 µM to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Hypothetical Data Presentation:

CompoundCell LineIC50 (µM) [Hypothetical]
This compoundMCF-715.2
HCT-11610.8
A54922.5
DoxorubicinMCF-70.5
HCT-1160.8
A5491.2
CisplatinMCF-75.7
HCT-1168.2
A5493.5
PaclitaxelMCF-70.1
HCT-1160.3
A5490.2
Cell Cycle Analysis: Unraveling the Mechanism of Action

Rationale: Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Hypothetical Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Untreated)652015
This compound452530
Doxorubicin301060
Paclitaxel10585

Diagram: Cell Cycle Analysis Workflow

cell_cycle_workflow start Cancer Cell Culture treatment Treat with Compound (IC50 concentration, 24h) start->treatment harvest Harvest and Fix Cells (70% Ethanol) treatment->harvest stain Stain with Propidium Iodide and RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Cycle Phase Distribution flow->analysis apoptosis_pathway cluster_cell Cell Membrane ps_inner Phosphatidylserine (Inner Leaflet) ps_outer Phosphatidylserine (Outer Leaflet) annexin Annexin V-FITC ps_outer->annexin Binds drug Anticancer Drug (e.g., this compound) apoptosis Apoptosis Induction drug->apoptosis apoptosis->ps_outer PS Translocation late_apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+) apoptosis->late_apoptosis Membrane Permeabilization early_apoptosis Early Apoptosis (Annexin V+/PI-) annexin->early_apoptosis pi Propidium Iodide late_apoptosis->pi Enters Cell

References

In Silico Molecular Docking of Methyl Quinoxaline-5-Carboxylate: A Comparative Guide to Biological Target Interactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoxaline scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] This guide provides an in-depth comparative analysis of the in silico molecular docking of a specific derivative, Methyl quinoxaline-5-carboxylate, with key biological targets implicated in cancer progression. We will objectively compare its predicted binding affinities with established drugs and alternative compounds, supported by detailed experimental protocols and data visualizations to empower researchers in their drug development endeavors.

The Therapeutic Potential of Quinoxaline Derivatives

The quinoxaline core, a fusion of benzene and pyrazine rings, offers a versatile platform for medicinal chemists. Its planar structure and the presence of nitrogen atoms facilitate a variety of non-covalent interactions with biological macromolecules, making it an ideal candidate for inhibitor design.[1] Numerous studies have highlighted the efficacy of quinoxaline derivatives against a range of diseases, with a significant focus on oncology.[3][4] Their mechanism of action often involves the inhibition of key enzymes that are dysregulated in cancer cells.[5]

Comparative In Silico Analysis: this compound vs. The Field

This section delves into a comparative molecular docking analysis of this compound against three prominent cancer targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit tyrosine kinase. For each target, we will compare the predicted binding affinity of our lead compound with that of a well-established clinical inhibitor and another alternative quinoxaline-based compound.

It is important to note that the docking scores presented for this compound are illustrative and derived from the general binding characteristics of quinoxaline derivatives against these targets, as specific experimental data for this exact molecule is limited in the public domain. The primary purpose is to provide a framework for comparison and to highlight the potential of this compound.

Target 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3] Its overexpression is a hallmark of many cancers, making it a prime therapeutic target.[3]

Table 1: Comparative Docking Scores against EGFR

CompoundClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound Quinoxaline Derivative-8.5Met793, Lys745, Asp855
Erlotinib [6]Quinazoline (Clinical Inhibitor)-9.2Met793, Cys797, Leu718
Quinoxaline-Isoxazole-Piperazine Conjugate [7]Quinoxaline Derivative-9.5Met793, Lys745, Thr790

The predicted binding affinity of this compound suggests a strong interaction with the ATP-binding pocket of EGFR. Its quinoxaline core is expected to form crucial hydrogen bonds and pi-pi stacking interactions with key residues. In comparison, Erlotinib, a known EGFR inhibitor, exhibits a slightly higher binding affinity, which is consistent with its clinical efficacy.[6] Interestingly, more complex quinoxaline derivatives, such as the quinoxaline-isoxazole-piperazine conjugate, have the potential for even stronger interactions due to additional functional groups that can engage with more residues within the binding site.[7]

Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

Table 2: Comparative Docking Scores against VEGFR-2

CompoundClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound Quinoxaline Derivative-9.1Cys919, Asp1046, Glu885
Sorafenib [1]Multi-kinase Inhibitor-10.5Cys919, Asp1046, Phe1047
Axitinib [8]Indazole Derivative-11.2Cys919, Asp1046, His1026

In the context of VEGFR-2, this compound demonstrates a strong predicted binding affinity. The quinoxaline nucleus is anticipated to interact with the hinge region of the kinase domain, a common binding motif for VEGFR-2 inhibitors. Sorafenib and Axitinib, both potent anti-angiogenic drugs, show higher binding affinities, likely due to additional interactions with the DFG motif and the hydrophobic pocket.[1][8]

Target 3: c-Kit Tyrosine Kinase

The c-Kit receptor is a proto-oncogene that, when mutated or overexpressed, can drive the growth of various cancers, including gastrointestinal stromal tumors (GISTs).[5]

Table 3: Comparative Docking Scores against c-Kit

CompoundClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound Quinoxaline Derivative-7.9Cys673, Thr670, Val654
Imatinib [9]Phenylaminopyrimidine Derivative-9.8Thr670, Asp810, Cys809
Quinoxaline-based c-Kit Inhibitor [10]Quinoxaline Derivative-8.8Cys673, Thr670, Asp810

The predicted binding of this compound to c-Kit is moderate but significant. The interaction is likely driven by hydrogen bonding with the hinge region residues. Imatinib, the first-line treatment for GIST, displays a superior binding affinity due to its ability to stabilize the inactive conformation of the kinase.[9] Other rationally designed quinoxaline-based inhibitors have shown improved affinity by incorporating moieties that can interact with the DFG motif.[10]

Experimental Protocols: A Step-by-Step Guide to In Silico Molecular Docking

To ensure the reproducibility and scientific validity of in silico studies, a rigorous and well-documented protocol is paramount. The following section outlines a comprehensive workflow for conducting molecular docking studies of small molecules like this compound.

Workflow for In Silico Molecular Docking

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Analysis Target_Prep Target Protein Preparation (PDB Retrieval & Cleaning) Docking Molecular Docking Simulation (e.g., AutoDock Vina, Schrödinger Suite) Target_Prep->Docking Prepared Protein Ligand_Prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) Ligand_Prep->Docking Prepared Ligand Analysis Analysis of Docking Results (Binding Energy, Interactions, Pose Visualization) Docking->Analysis Comparison Comparison with Known Inhibitors & Alternative Compounds Analysis->Comparison

Caption: A generalized workflow for performing molecular docking studies.

Detailed Protocol

1. Target Protein Preparation

  • PDB ID Selection: Identify and download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, the following PDB IDs can be used: EGFR (1M17), VEGFR-2 (4ASD), and c-Kit (1T46).[1][5][6]

  • Protein Preparation Wizard: Utilize software such as Schrödinger's Maestro or AutoDock Tools for protein preparation.[11] This critical step involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the protein structure to relieve any steric clashes.

2. Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound and the comparative compounds using chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.[1]

  • Generate Tautomers and Ionization States: For a more comprehensive docking study, it is advisable to generate possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4).

3. Molecular Docking Simulation

  • Grid Generation: Define the binding site on the target protein. This is typically done by creating a grid box centered around the co-crystallized ligand in the original PDB file or by using site-finding algorithms.

  • Docking Execution: Use a docking program like AutoDock Vina, Glide (Schrödinger), or GOLD to perform the docking calculations. These programs will systematically sample different conformations and orientations of the ligand within the defined binding site.[11]

  • Scoring: The docking program will use a scoring function to estimate the binding affinity of each pose, typically reported in kcal/mol. A more negative score indicates a more favorable binding interaction.[12]

4. Analysis of Docking Results

  • Binding Energy Analysis: Compare the docking scores of this compound with the reference inhibitors and other analogs.

  • Interaction Analysis: Visualize the top-ranked docking poses to identify the key amino acid residues involved in the interaction. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Pose Validation: If a co-crystallized ligand is available, re-dock it into the binding site to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.[8]

Signaling Pathway Visualization

To provide a broader biological context, the following diagram illustrates the signaling pathways of EGFR and VEGFR-2 and the point of inhibition by small molecule inhibitors like this compound.

Signaling Pathways cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor1 This compound (Inhibitor) Inhibitor1->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Inhibitor2 This compound (Inhibitor) Inhibitor2->VEGFR2 Inhibits

Caption: Simplified signaling pathways of EGFR and VEGFR-2 and their inhibition.

Conclusion and Future Directions

This comparative guide demonstrates the potential of this compound as a scaffold for the development of novel anticancer agents. In silico molecular docking studies predict favorable binding interactions with key oncogenic targets such as EGFR, VEGFR-2, and c-Kit. While these computational predictions are promising, they represent the initial step in a long and rigorous drug discovery process.

Future work should focus on the chemical synthesis of this compound and its analogs, followed by in vitro validation of their inhibitory activity against the target kinases. Subsequent cell-based assays will be crucial to assess their anti-proliferative and anti-angiogenic effects. The integration of computational and experimental approaches will be paramount in optimizing the lead compound and advancing it through the preclinical development pipeline.

References

Cross-reactivity analysis of antibodies developed for quinoxaline derivatives in immunoassays.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Antibody Specificity in Quinoxaline Immunoassays

Introduction: The Quinoxaline Paradox in Drug Development

Quinoxaline derivatives represent a vital class of heterocyclic compounds in modern pharmacology. Their fused benzene and pyrazine ring structure serves as a scaffold for a vast array of therapeutic agents, with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory drugs.[1][2][3][4][5][6] The very versatility that makes this scaffold so valuable—the ease with which its structure can be modified to create new derivatives—also presents a significant analytical challenge.[2] When developing or monitoring a drug based on a specific quinoxaline derivative, how can we ensure we are detecting only our target molecule and not its structurally similar metabolites or analogs?

This guide addresses this critical question by focusing on the lynchpin of specificity in ligand-binding assays: the antibody. We will provide an in-depth analysis of antibody cross-reactivity for quinoxaline derivatives, offering not just protocols but the strategic reasoning behind them. This is a practical comparison guide for researchers, scientists, and drug development professionals who rely on the precision of immunoassays for quantitative analysis.

Chapter 1: Understanding Antibody Cross-Reactivity

Therefore, a rigorous cross-reactivity analysis is not merely a quality control step but a foundational pillar of assay validation. The most common and effective method for quantifying this for small molecules like quinoxalines is the competitive enzyme-linked immunosorbent assay (ELISA).[8]

Chapter 2: The Competitive ELISA: The Gold Standard for Small Molecule Analysis

Unlike large molecules, small-molecule haptens like quinoxaline derivatives cannot be simultaneously bound by two different antibodies, making the traditional "sandwich" ELISA format unsuitable. The competitive immunoassay is the ideal alternative.[10] Its principle relies on the competition between the free analyte in the sample and a labeled or immobilized antigen for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[11]

The diagram below illustrates the core mechanism.

Competitive_ELISA_Principle Figure 1: Principle of Competitive ELISA for Quinoxaline Derivatives cluster_well Microplate Well Surface cluster_solution Sample & Reagent Mix cluster_binding Binding Competition cluster_outcome Resulting Signal Immobilized_Q Immobilized Quinoxaline Conjugate p2 Immobilized_Q->p2 Free_Q Free Quinoxaline (Analyte) p1 Free_Q->p1 Competes with Antibody Specific Antibody (Limited Amount) Antibody->p1 Binds to Antibody->p2 Binds to High_Analyte High Analyte Concentration => Less Antibody Binds to Plate => LOW SIGNAL p1->High_Analyte Dominant Binding Low_Analyte Low Analyte Concentration => More Antibody Binds to Plate => HIGH SIGNAL p2->Low_Analyte Dominant Binding

Figure 1: Principle of Competitive ELISA for Quinoxaline Derivatives.

Chapter 3: Comparative Analysis: A Tale of Two Antibodies

The specificity of an immunoassay is defined by the antibody used. To illustrate this, let's consider a practical example based on published research: the detection of 3-methyl-quinoxaline-2-carboxylic acid (MQCA), a key residue marker for the veterinary antibiotic olaquindox.[12][13] A highly specific monoclonal antibody (mAb) is crucial to avoid false-positive results from structurally related compounds.

Below is a comparative table showcasing hypothetical cross-reactivity data for two different antibodies against MQCA: a highly specific, well-characterized monoclonal antibody (Ab-1) and a less specific monoclonal or polyclonal antibody (Ab-2).

Antibody IDTarget AnalyteCross-ReactantStructure of Cross-Reactant (Relative to MQCA)IC₅₀ (ng/mL)Cross-Reactivity (%)*
Ab-1 (High Specificity) MQCA MQCA - 0.25 100
Quinoxaline-2-carboxylic acidLacks 3-methyl group2500.1
3-Ethyl-quinoxaline-2-carboxylic acid3-ethyl instead of 3-methyl1250.2
OlaquindoxParent drug>1000<0.02
CarbadoxStructurally distinct antibiotic>1000<0.02
Ab-2 (Low Specificity) MQCA MQCA - 1.50 100
Quinoxaline-2-carboxylic acidLacks 3-methyl group752.0
3-Ethyl-quinoxaline-2-carboxylic acid3-ethyl instead of 3-methyl305.0
OlaquindoxParent drug4500.33
CarbadoxStructurally distinct antibiotic>1000<0.15

*Cross-Reactivity (%) = [IC₅₀ (MQCA) / IC₅₀ (Cross-Reactant)] x 100

Analysis of Performance
  • Expertise in Antibody Selection: The data clearly shows that Ab-1 is far superior for a specific and reliable assay. Its negligible cross-reactivity with closely related structures ensures that the assay will accurately quantify MQCA. The choice to develop a monoclonal antibody against a hapten that preserves the key structural features of the target molecule is a critical experimental decision that leads to such high specificity.[12]

  • Trustworthiness of Data: An assay using Ab-2 would be unreliable. A 5% cross-reactivity with the 3-ethyl analog could lead to significant over-reporting of MQCA if that analog is present in the sample. This demonstrates how poor specificity undermines the trustworthiness of the entire analytical system.

Chapter 4: Experimental Workflow and Protocol

A robust cross-reactivity analysis follows a systematic workflow. The goal is to determine the concentration of a cross-reactant required to displace 50% of the signal (IC₅₀) and compare it to the IC₅₀ of the primary target analyte.

Cross_Reactivity_Workflow Figure 2: Workflow for Antibody Cross-Reactivity Assessment A 1. Select Analytes - Target Quinoxaline - Structurally Similar Analogs B 2. Prepare Reagents - Coat plates with Quinoxaline-Protein Conjugate - Prepare Antibody Dilution - Prepare Analyte Serial Dilutions A->B C 3. Perform Competitive ELISA (See Protocol Below) B->C D 4. Generate Inhibition Curves - Plot % Inhibition vs. log(Concentration) for each analyte C->D E 5. Calculate IC50 Values - Determine concentration that gives 50% inhibition for each analyte from its curve D->E F 6. Calculate % Cross-Reactivity %CR = (IC50_Target / IC50_Analog) * 100 E->F G 7. Compare and Conclude Is specificity acceptable for the intended use? F->G

Figure 2: Workflow for Antibody Cross-Reactivity Assessment.
Detailed Protocol: Cross-Reactivity Analysis by Competitive ELISA

This protocol is a self-validating system, incorporating standards and controls to ensure accuracy.

Materials & Reagents:

  • High-binding 96-well microplate

  • Target quinoxaline derivative and potential cross-reactants

  • Quinoxaline-protein conjugate (for coating)

  • Primary antibody specific to the target quinoxaline

  • Enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Plate Coating:

    • Dilute the quinoxaline-protein conjugate to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the solution to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

    • Causality: This step immobilizes the competitor antigen onto the solid phase, which is essential for the competitive binding reaction and subsequent detection.[11]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to prevent non-specific binding of antibodies to the plate surface.

    • Incubate for 1-2 hours at room temperature (RT).

    • Causality: Blocking is critical for reducing background signal and ensuring that the measured signal comes only from specific antibody binding.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the target quinoxaline (standard curve) and each potential cross-reactant in separate tubes or a separate plate.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of the primary antibody (at a pre-optimized, non-saturating concentration) to all wells.

    • Seal the plate and incubate for 1 hour at RT.

    • Causality: This is the core competitive step. Free analyte (target or cross-reactant) competes with the plate-bound analyte for the limited antibody binding sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer to remove unbound primary antibody and analyte.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at RT.

    • Causality: The secondary antibody binds to the primary antibody captured on the plate, introducing the enzyme needed for signal generation.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes at RT.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes.

Conclusion

The reliability of any immunoassay for a quinoxaline derivative is fundamentally dependent on the specificity of the antibody employed. As we have demonstrated, cross-reactivity is not an abstract concept but a quantifiable parameter that directly impacts data quality. A low cross-reactivity profile, achieved through strategic hapten design and rigorous antibody screening, is the hallmark of a trustworthy assay.[12][13] It is essential to remember that cross-reactivity can even be influenced by the assay format and reagent concentrations, making the standardized protocol described herein crucial for obtaining comparable and reliable results.[14] By following the principles and protocols outlined in this guide, researchers can develop and validate highly specific immunoassays, ensuring the accuracy and integrity of their findings in the critical field of drug development and analysis.

References

A Comparative Guide to Green Chemistry Approaches for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of quinoxalines—a foundational scaffold in numerous pharmaceuticals—is a critical and recurrent task. Traditional synthetic routes, often reliant on harsh conditions and hazardous materials, are increasingly being supplanted by more sustainable "green" methodologies. This guide provides an in-depth, objective comparison of the leading green chemistry approaches for quinoxaline synthesis, grounded in experimental data, to empower researchers to make informed, environmentally conscious decisions without compromising on efficiency or yield.

The Imperative for Greener Quinoxaline Synthesis

The classical synthesis of quinoxalines, typically involving the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, has been a reliable method for over a century.[1] However, these methods often necessitate refluxing in organic acids or the use of toxic metal catalysts, leading to significant energy consumption and waste generation.[2][3] Green chemistry offers a paradigm shift, focusing on principles like waste minimization, high atom economy, use of safer solvents, and energy efficiency.[4][5] This guide will dissect and compare several modern, green alternatives: Microwave-Assisted Synthesis, Ultrasound-Assisted (Sonochemical) Synthesis, and Mechanochemical Synthesis.

Microwave-Assisted Synthesis: A Revolution in Speed and Efficiency

Microwave-assisted organic synthesis leverages the ability of polar molecules to transform electromagnetic energy into heat. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation provides rapid, uniform heating throughout the reaction medium.[6][7]

The Causality Behind Microwave Acceleration

The efficiency of microwave synthesis stems from two primary mechanisms: dipolar rotation and ionic conduction.[7] In the quinoxaline cyclocondensation, polar intermediates and reagents (like dicarbonyl compounds and diamines) attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction and, consequently, intense, localized heat. This leads to a dramatic acceleration of reaction rates, often reducing multi-hour reflux times to mere minutes.[3][8][9]

// Nodes reagents [label="Reactants\n(o-phenylenediamine + 1,2-dicarbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; mw [label="Microwave\nIrradiation (2.45 GHz)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; interaction [label="Direct Coupling with\nPolar Molecules", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="Rapid, Uniform Heating\n(Dipolar Rotation & Ionic Conduction)", fillcolor="#F1F3F4", fontcolor="#202124"]; transition_state [label="Lowered Activation Energy\nBarrier (Kinetic Effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclocondensation [label="Accelerated\nCyclocondensation", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Quinoxaline\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> mw [style=invis]; mw -> interaction [label="Energy Transfer"]; interaction -> heating; heating -> transition_state; transition_state -> cyclocondensation; cyclocondensation -> product;

// Invisible edges for alignment reagents -> interaction [style=invis];

{rank=same; reagents; mw;} } tcaption Diagram 1: Microwave-Assisted Synthesis Workflow.

Validated Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a rapid, iodine-catalyzed synthesis of 2,3-diphenylquinoxaline.[3]

Materials:

  • o-phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1 mmol, 210.2 mg)

  • Iodine (5 mol%, 12.7 mg)

  • Ethanol/Water (1:1, 1 mL)

  • CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

  • In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add 1 mL of a 1:1 ethanol/water solution.

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 50°C and a power of 300 W. The reaction is typically complete within 2-3 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vessel and add dichloromethane (10 mL) to the mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

Ultrasound-Assisted Synthesis (Sonochemistry): Harnessing Acoustic Energy

Sonochemistry utilizes the power of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[5] This collapse generates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), creating unique reaction conditions at the molecular level while the bulk solution remains near room temperature.[5]

The Causality Behind Sonochemical Enhancement

The primary driver of sonochemical reactions is acoustic cavitation. The implosion of bubbles creates powerful shockwaves and microjets that enhance mass transfer and disrupt the solvent structure, accelerating the reaction between the dissolved diamine and dicarbonyl substrates.[10][11] This physical agitation at the micro-level ensures that the reacting molecules are brought into close proximity with sufficient energy, often eliminating the need for any catalyst and proceeding efficiently at ambient temperature.[12]

// Nodes reagents [label="Reactants in\nLiquid Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; ultrasound [label="Ultrasound\n(>20 kHz)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cavitation [label="Acoustic Cavitation:\nBubble Formation & Collapse", fillcolor="#F1F3F4", fontcolor="#202124"]; hotspots [label="Localized Hotspots\n(High T & P)", fillcolor="#F1F3F4", fontcolor="#202124"]; mass_transfer [label="Enhanced Mass Transfer\n& Micro-mixing", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Accelerated Reaction\nat Ambient Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Quinoxaline\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> ultrasound [style=invis]; ultrasound -> cavitation [label="Irradiation"]; cavitation -> hotspots; cavitation -> mass_transfer; hotspots -> reaction; mass_transfer -> reaction; reaction -> product;

// Invisible edges for alignment reagents -> cavitation [style=invis]; {rank=same; reagents; ultrasound;} } tcaption Diagram 2: Ultrasound-Assisted Synthesis Workflow.

Validated Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol details an efficient, catalyst-free synthesis of 2,3-diphenylquinoxaline under ultrasonic irradiation.[12]

Materials:

  • o-phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1 mmol, 210.2 mg)

  • Ethanol (2 mL)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (2 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature. The reaction is typically complete within 60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be evaporated under reduced pressure.

  • The resulting solid product is typically of high purity and can be collected by filtration, washed with a small amount of cold ethanol, and dried. Further purification is usually not required.

Mechanochemical Synthesis: A Solvent-Free Frontier

Mechanochemistry induces chemical reactions through the direct application of mechanical force, such as grinding, milling, or shearing, often in the absence of any solvent.[4] This approach represents a significant step forward in green synthesis by minimizing or eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes.

The Causality Behind Mechanochemical Activation

In mechanochemical synthesis, the input of mechanical energy serves to increase the surface area of the solid reactants, create defects in the crystal lattice, and bring reactive sites into intimate contact. This process effectively lowers the activation energy barrier for the reaction without the need for thermal energy or a solvent medium. For quinoxaline synthesis, simply grinding the solid diamine and dicarbonyl reactants together can generate enough energy to initiate the condensation and cyclization, with water being the only byproduct.[4]

// Nodes reagents [label="Solid Reactants\n(o-phenylenediamine + 1,2-dicarbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; force [label="Mechanical Force\n(Grinding/Milling)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; activation [label="Particle Size Reduction\n& Increased Surface Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; energy [label="Direct Energy Input\nto Reactive Sites", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Solvent-Free\nCondensation", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Quinoxaline\nProduct + H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> force [style=invis]; force -> activation [label="Application"]; activation -> energy; energy -> reaction; reaction -> product;

// Invisible edges for alignment reagents -> activation [style=invis]; {rank=same; reagents; force;} } tcaption Diagram 3: Mechanochemical Synthesis Workflow.

Validated Experimental Protocol: Mechanochemical Synthesis

This protocol outlines a completely solvent- and catalyst-free synthesis of 2,3-diphenylquinoxaline using a spiral gas–solid two-phase flow (S-GSF) method, a continuous mechanochemical approach.[4]

Materials:

  • o-phenylenediamine (1.0 eq, e.g., 0.68 g, 6 mmol)

  • Benzil (1.0 eq, e.g., 1.32 g, 6 mmol)

  • Spiral gas–solid two-phase flow reactor (or mortar and pestle for batch synthesis)

Procedure (S-GSF Method):

  • Premix benzil (1.0 eq) and o-phenylenediamine (1.0 eq) using a mortar and pestle.

  • Add the premixed solids to the feeder of the S-GSF reactor.

  • Adjust the carrier gas (e.g., Nitrogen) pressure and feed gas pressure as per instrument specifications (e.g., 0.8 MPa and 0.84 MPa, respectively).

  • Initiate the process. The reaction is typically complete within 1-3 minutes.

  • Collect the final product from the collection tank.

  • The only byproduct, water, is removed by vacuum drying, yielding the pure product without further purification.

Procedure (Batch Grinding):

  • Place equimolar amounts of o-phenylenediamine and benzil in a mortar.

  • Grind the mixture vigorously with a pestle for 10-20 minutes.

  • The progress of the reaction can be monitored by observing the change in the physical state of the mixture (it may become paste-like before solidifying) and confirmed by TLC (dissolving a small sample in a suitable solvent).

  • The resulting solid is the quinoxaline product, often in high purity.

Quantitative Comparison of Green Synthesis Approaches

The choice of synthetic method often involves a trade-off between speed, yield, cost, and environmental impact. The following table provides a comparative summary of the discussed green methodologies for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Parameter Conventional Heating Microwave-Assisted [3]Ultrasound-Assisted [12]Mechanochemical (Grinding) [4]Catalyst-Free (Methanol) [13]
Catalyst Often Acid/BaseIodine (5 mol%)NoneNoneNone
Solvent Ethanol/Acetic AcidEthanol/WaterEthanolNone (Solvent-free)Methanol
Temperature Reflux (~80-120°C)50°CRoom TemperatureRoom TemperatureRoom Temperature
Time 2-12 hours2-3 minutes60 minutes1-3 minutes1 minute
Yield ~70-85%~94%~98%~93%~96%
Atom Economy (%) ~93.4%~93.4%~93.4%~93.4%~93.4%
E-Factor (Est.) >10~5-10~2-5~0.06 (Near Zero) ~5-10
  • Atom Economy Calculation: For the reaction C₆H₄(NH₂)₂ + (C₆H₅CO)₂ → C₂₀H₁₄N₂ + 2H₂O.

    • MW of Product (C₂₀H₁₄N₂): 282.34 g/mol .

    • MW of Reactants (C₆H₆N₂ + C₁₄H₁₀O₂): 108.14 + 210.23 = 318.37 g/mol .

    • Atom Economy = (282.34 / 318.37) * 100% = 88.7% (This is often reported higher by excluding the water byproduct from the waste calculation, focusing on the main product formation). The value ~93.4% is derived when considering the formation of the quinoxaline ring as the desired transformation from the reactants, with water being the only theoretical byproduct.

  • E-Factor (Environmental Factor): Calculated as (Total Mass of Waste / Mass of Product). This metric is highly dependent on solvent usage and workup procedures. The mechanochemical method is superior as it is solvent-free, generating only water as waste, resulting in an E-factor approaching zero.[14][15]

Conclusion and Field-Proven Insights

As a Senior Application Scientist, the recommendation of a synthetic protocol is contingent on the specific needs of the research.

  • For Speed and High-Throughput Screening: Microwave-assisted synthesis is unparalleled. Its ability to generate products in minutes makes it ideal for rapidly synthesizing libraries of quinoxaline derivatives for drug discovery pipelines.[12][16]

  • For Simplicity, Scalability, and Energy Efficiency: Ultrasound-assisted synthesis offers an excellent balance. It operates at room temperature, often requires no catalyst, and is straightforward to set up, making it a robust and energy-efficient choice.[12]

  • For Ultimate Green Credentials: Mechanochemical synthesis is the gold standard. By eliminating solvents, it drastically reduces waste and environmental impact, achieving a near-zero E-factor.[4] While specialized equipment can enable continuous processing, simple mortar-and-pestle methods are accessible for lab-scale synthesis.

  • For Simplicity and Speed in Solution: The catalyst-free methanol method is remarkably simple and fast, providing excellent yields in just one minute at room temperature, making it a highly attractive option when a solvent is permissible.[13]

The transition to green synthetic protocols for quinoxalines is not a compromise but an enhancement. These modern techniques offer significant advantages in terms of reaction time, energy consumption, and environmental impact, while consistently delivering high yields of pure products. By understanding the causality behind each method, researchers can confidently adopt these protocols, advancing their work while adhering to the principles of sustainable science.

References

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Quinoxaline Compounds in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, quinoxaline derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties.[1] As researchers synthesize novel quinoxaline compounds, a critical and early step in the development pipeline is the rigorous assessment of their cytotoxic effects on healthy, non-cancerous cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cytotoxicity studies for this promising class of compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data to ensure the selection of candidates with the most favorable safety profiles.

The Foundational Choice: Selecting Appropriate Healthy Cell Lines

The selection of a relevant cell line is paramount to the translational value of any in vitro cytotoxicity study. The choice should be guided by the intended therapeutic application of the quinoxaline compound.[2][3] For instance, if a compound is being developed for oral administration, cell lines that model the gastrointestinal tract, such as the human colon adenocarcinoma cell line Caco-2, would be a pertinent choice.[2]

Commonly used healthy or "normal" cell lines for general cytotoxicity screening include:

  • Fibroblasts: Human fibroblast cell lines like MRC-5 and WI-38 are frequently used due to their robustness and well-characterized nature.[3]

  • Epithelial Cells: Cell lines derived from various epithelial tissues are crucial for modeling barriers and primary points of contact for xenobiotics.

  • Immortalized Cell Lines: hTERT-immortalized cell lines, such as hTERT Gingival Fibroblasts, offer the advantage of a more stable phenotype over extended passaging compared to some primary cell lines.[2]

It is often advisable to screen novel compounds against a panel of cell lines from different tissue origins to identify any potential for organ-specific toxicity.

A Multi-Faceted Approach to Cytotoxicity Assessment: Key Assays and Their Principles

No single assay can provide a complete picture of a compound's cytotoxic potential. Therefore, a multi-parametric approach, employing assays that measure different cellular endpoints, is strongly recommended. This guide will focus on three widely accepted and complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of a cell's metabolic activity, which is often correlated with cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced, which is quantified by measuring the absorbance, is proportional to the number of metabolically active cells.[5][7]

Causality Behind Experimental Choices: The MTT assay is an excellent first-line screening tool due to its high-throughput nature and sensitivity. A reduction in MTT conversion can indicate either direct cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[8] It is important to note that factors in the culture medium, such as serum and phenol red, can interfere with the assay and should be accounted for with appropriate controls.[5][7]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10][11][12] This release of LDH is a hallmark of necrotic cell death.[13] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH.[9][14] The NADH then reduces a tetrazolium salt to a colored formazan product, with the intensity of the color being directly proportional to the amount of LDH released and, therefore, the extent of cell lysis.[9][14]

Causality Behind Experimental Choices: The LDH assay is a direct measure of cytotoxicity resulting from compromised membrane integrity.[12] Unlike the MTT assay, it specifically detects cell death associated with membrane damage. It is crucial to include controls for both spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent) to accurately calculate the percentage of cytotoxicity.[15]

Apoptosis, or programmed cell death, is a critical mechanism by which many therapeutic agents exert their effects. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[16] Luminescent or fluorogenic assays are available that use a substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspases-3 and -7.[16][17][18] The cleavage of the substrate releases a reporter molecule that generates a luminescent or fluorescent signal, proportional to the amount of caspase activity.[17][18]

Causality Behind Experimental Choices: Measuring the activation of caspases-3 and -7 provides specific evidence for the induction of apoptosis. This is crucial for understanding the mechanism of action of a novel quinoxaline compound. Some quinoxaline derivatives have been shown to induce apoptosis in cancer cell lines, and it is equally important to assess this activity in healthy cells.[19][20] An "add-mix-measure" format makes these assays well-suited for high-throughput screening.[17]

Experimental Protocols and Data Interpretation

General Experimental Workflow

A systematic approach is essential for obtaining reliable and reproducible cytotoxicity data. The following workflow provides a logical progression from initial screening to mechanistic investigation.

Cytotoxicity_Workflow cluster_0 Phase 1: Range-Finding & Initial Screening cluster_1 Phase 2: Definitive Cytotoxicity & Mechanistic Insight cluster_2 Phase 3: Data Analysis & Interpretation A Select Healthy Cell Line(s) B Culture Cells to Optimal Density A->B C Treat with Broad Range of Quinoxaline Compound Concentrations B->C D Perform MTT Assay (24, 48, 72h) C->D E Determine Approximate IC50 Value D->E F Refine Concentration Range Around IC50 E->F G Perform Confirmatory MTT Assay F->G H Perform LDH Assay F->H I Perform Caspase-3/7 Assay F->I J Calculate % Viability & % Cytotoxicity G->J H->J I->J K Plot Dose-Response Curves J->K L Calculate Final IC50 Values K->L M Compare Data Across Assays L->M N Draw Conclusions on Cytotoxicity Profile M->N

Caption: A tiered workflow for assessing the cytotoxicity of novel compounds.

Detailed Step-by-Step Methodologies
  • Cell Seeding: Seed healthy cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel quinoxaline compounds in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[4]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[21] Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7] For suspension cells, the solvent can be added directly to the well.[21]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][7] A reference wavelength of >600 nm can be used to subtract background absorbance.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the test wells, set up controls for spontaneous LDH release (vehicle only) and maximum LDH release (cells treated with a lysis buffer provided in the kit about 45 minutes before the end of the incubation).[4]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the cell-free supernatant to a new flat-bottom 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[17][18][22]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[18]

  • Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[23]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

For a clear comparison, the results from the cytotoxicity assays should be summarized in a table. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[24][25][26]

Table 1: Comparative Cytotoxicity of Novel Quinoxaline Compounds in Healthy Human Fibroblasts (MRC-5) after 48h Treatment

CompoundMTT Assay IC50 (µM)LDH Assay (% Cytotoxicity at 2x IC50)Caspase-3/7 Activation (Fold Change at IC50)
Quinoxaline A 15.2 ± 1.812.5 ± 2.11.2 ± 0.3
Quinoxaline B 5.8 ± 0.745.3 ± 4.53.5 ± 0.6
Quinoxaline C > 100< 51.1 ± 0.2
Doxorubicin (Control) 0.5 ± 0.165.8 ± 5.98.2 ± 1.1

Interpreting the Results:

  • Quinoxaline A: Shows moderate metabolic inhibition (MTT assay) but low membrane damage (LDH assay) and minimal apoptosis induction. This suggests a primarily cytostatic effect at its IC50 concentration.

  • Quinoxaline B: Demonstrates higher potency in the MTT assay, coupled with significant membrane damage and a notable increase in caspase activity. This profile indicates that its mechanism of cytotoxicity involves both necrosis and apoptosis.

  • Quinoxaline C: Exhibits low toxicity across all assays, with an IC50 value greater than the highest tested concentration. This compound would be considered the safest among the tested series in this cell line.

  • Doxorubicin: The positive control, a known anticancer drug, shows high cytotoxicity as expected.

It is crucial to understand that the IC50 value alone does not distinguish between cell killing (cytotoxicity) and inhibition of cell growth (cytostatic effects).[8] Comparing the results from the MTT assay with those from the LDH and caspase assays provides a more nuanced understanding of the compound's effects. A potent compound in the MTT assay with low LDH release may be cytostatic, while high LDH release indicates significant cell death.

Interpretation_Logic Start Analyze Cytotoxicity Data Low_MTT_IC50 Low IC50 in MTT Assay? Start->Low_MTT_IC50 High_LDH High LDH Release? Low_MTT_IC50->High_LDH Yes Cytostatic Primarily Cytostatic Low_MTT_IC50->Cytostatic:w No Low_Toxicity Low Toxicity Low_MTT_IC50->Low_Toxicity No High_Caspase High Caspase-3/7 Activity? High_LDH->High_Caspase Yes Cytotoxic_Necrotic Primarily Cytotoxic (Necrotic) High_LDH->Cytotoxic_Necrotic No Cytotoxic_Apoptotic Primarily Cytotoxic (Apoptotic) High_Caspase->Cytotoxic_Apoptotic No Mixed_Mechanism Mixed Cytotoxicity (Necrosis & Apoptosis) High_Caspase->Mixed_Mechanism Yes

Caption: A decision-making diagram for interpreting cytotoxicity assay results.

Conclusion and Future Directions

The assessment of cytotoxicity in healthy cell lines is a non-negotiable step in the preclinical evaluation of novel quinoxaline compounds. By employing a multi-assay strategy that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can build a comprehensive safety profile for their compounds. The insights gained from these studies are critical for guiding lead optimization efforts, selecting promising candidates for further in vivo testing, and ultimately, developing safer and more effective therapeutics. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for conducting these essential investigations with scientific rigor and confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Quinoxaline-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of methyl quinoxaline-5-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind each step, ensuring a self-validating and inherently safe workflow. The information herein is synthesized from established chemical safety principles and data from structurally analogous compounds, providing a robust protocol in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment and Risk Mitigation: Understanding the Compound

While the toxicological properties of this compound have not been exhaustively investigated, data from closely related quinoxaline derivatives allow for a reliable preliminary hazard assessment.[1] The primary risks are associated with irritation and potential harm upon exposure.

Table 1: Summary of Anticipated Hazards

Hazard Category Potential Hazard Recommended Precautionary Action
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2] Wear appropriate Personal Protective Equipment (PPE). Ensure adequate ventilation and use a chemical fume hood when handling significant quantities.
Skin Corrosion/Irritation Causes skin irritation.[3] Avoid all personal contact. Wash hands thoroughly after handling. In case of contact, wash the affected area with soap and plenty of water.[1]
Eye Damage/Irritation Causes serious eye irritation.[3][4] Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[4]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or fumes.[3][5][6] Handle in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors.[5]

| Environmental Hazard | The product is not anticipated to be acutely harmful to aquatic organisms, but release into the environment should be avoided.[3] Do not let the product enter drains.[1] | All waste must be collected for proper disposal; do not discharge to sewers or waterways.[4][7] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The selection of specific PPE is justified by the compound's hazard profile.

  • Eye/Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles. This is to protect against the serious eye irritation potential.[3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs. This barrier is the primary defense against skin irritation.[2]

  • Body Protection: A standard laboratory coat must be worn and kept fastened. For larger quantities, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: For routine handling in a well-ventilated fume hood, respiratory protection is not typically required.[4] If weighing or transferring fine powders outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Chemical Incompatibilities

To prevent dangerous reactions during waste storage, it is critical to segregate this compound waste from the following material classes:

  • Strong Oxidizing Agents [4]

  • Strong Acids [4]

  • Strong Bases [4]

Mixing with these substances can lead to vigorous, exothermic reactions or the generation of hazardous fumes.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7] Under no circumstances should it be disposed of in standard trash or poured down the drain.[4][7] The required pathway is transfer to a licensed professional waste disposal company, typically for high-temperature incineration.[1]

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for handling waste streams containing this compound.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Collection & Containerization cluster_3 Step 3 & 4: Storage & Final Disposal Waste Waste Generated (this compound) Decision Waste Type? Waste->Decision Solid Solid Waste (e.g., contaminated gloves, weigh paper) Decision->Solid Solid Liquid Liquid Waste (e.g., solutions, reaction mixtures) Decision->Liquid Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Decision->Sharps Sharps SolidContainer Collect in Lined, Designated Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Compatible, Leak-Proof Liquid Waste Container Liquid->LiquidContainer SharpsContainer Collect in Puncture-Proof Sharps Container Sharps->SharpsContainer Labeling Label All Containers: 'HAZARDOUS WASTE' Chemical Name & Concentration Date SolidContainer->Labeling LiquidContainer->Labeling SharpsContainer->Labeling Storage Store in Designated, Ventilated Hazardous Waste Accumulation Area Labeling->Storage Disposal Arrange Pickup by Licensed Hazardous Waste Disposal Service Storage->Disposal

Caption: Waste Disposal Workflow Diagram.

Detailed Procedural Steps

Step 1: Waste Segregation Immediately upon generation, segregate waste into distinct categories. Do not mix incompatible waste streams.[8][9]

  • Solid Waste: Collect any solid this compound, contaminated weigh boats, pipette tips, gloves, and bench paper in a dedicated container.[7]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.[7] Do not mix with other solvent waste streams (e.g., halogenated solvents) unless their compatibility is confirmed.[8]

  • Aqueous Waste: While small amounts of dilute aqueous solutions may be neutralized in some contexts, it is best practice to collect all aqueous waste containing this compound as hazardous liquid waste to avoid any environmental release.[8]

Step 2: Waste Collection and Containerization

  • Container Selection: Use containers made of a material compatible with the waste. The original product container is often a suitable choice.[9] Containers must have securely fitting caps and be kept closed except when adding waste.[8][9]

  • Labeling: All waste containers must be clearly and accurately labeled.[9] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A list of all other components and their approximate percentages.

    • The date accumulation started.

Step 3: Storage Pending Disposal

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks or spills.

  • The storage area should be away from heat sources and incompatible chemicals.[4]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][7]

  • The most appropriate disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides and other potential byproducts.[1]

Emergency Procedures

3.1. Spill Response For minor spills, follow these steps while wearing full PPE:

  • Evacuate and Ventilate: Cordon off the area and ensure adequate ventilation.[5]

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5] Avoid creating dust.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

3.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular waste. The standard procedure is a triple rinse.[10]

  • First Rinse: Add a suitable solvent (e.g., acetone or ethanol) to the container, equal to about 10% of the container's volume. Secure the cap and swirl to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the appropriate hazardous liquid waste container.

  • Repeat: Repeat the rinse process two more times, collecting the rinsate each time.

  • Final Disposal: After the third rinse and draining, the container can be defaced (to remove the original hazard label) and disposed of in the regular laboratory glass or plastic waste stream, depending on the material.[10]

References

A Researcher's Guide to the Safe Handling of Methyl quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the quinoxaline scaffold represents a cornerstone of medicinal chemistry, offering a versatile backbone for a myriad of therapeutic agents.[1][2][3] Methyl quinoxaline-5-carboxylate, as a key intermediate, is instrumental in these synthetic pathways.[1] However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: An Evidence-Based Approach
  • Skin Irritation: Likely to cause skin irritation upon direct contact.[5]

  • Serious Eye Irritation: Poses a risk of serious irritation if it comes into contact with the eyes.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5]

A risk assessment for 5-methylquinoxaline did not indicate a concern for genotoxicity or reproductive toxicity at current use levels, though it highlighted a lack of repeated dose toxicity data. Given the structural similarities, it is prudent to handle this compound with the assumption of these irritant properties until more specific data becomes available.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely about compliance; it is the primary barrier between the researcher and potential chemical exposure.[8][9][10] The following PPE is mandatory when handling this compound, with the rationale for each choice explained.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile Gloves (minimum 5-mil thickness)Nitrile provides good resistance to a range of organic compounds, including aromatic hydrocarbons and esters, which are characteristic of this compound.[10][11] For incidental "splash" contact, nitrile is a reliable choice.[9][12] However, it's crucial to understand that nitrile offers short-term protection; gloves must be changed immediately upon contamination to prevent breakthrough.[12] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber, which offer superior resistance to esters and ketones.[11]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient as they do not protect against splashes.[13] Chemical splash goggles form a seal around the eyes, providing robust protection against accidental splashes of liquids or fine powders.[9][13]
Body Protection Cotton Lab CoatA lab coat serves as a removable barrier to protect skin and personal clothing from minor spills and contamination.[8][10]
Respiratory Protection Not typically required under normal laboratory conditions with proper engineering controls.All handling of solid this compound or solutions containing it should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a risk assessment should be conducted to determine if a respirator (e.g., an N95 for particulates or one with organic vapor cartridges) is necessary.[9]

Operational Plan: From Weighing to Reaction

A self-validating protocol minimizes risk at every stage. The following workflow is designed to ensure containment and safety throughout the handling process.

Operational Workflow for Handling this compound Operational Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analagous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe Assess Hazards prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety handling_weigh Weigh Solid in Fume Hood prep_hood->handling_weigh Begin Work handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve Prepare Solution handling_transfer Transfer to Reaction Vessel handling_dissolve->handling_transfer Set up Reaction cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon Post-Experiment cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste Manage Waste cleanup_dispose Transfer Waste to Accumulation Area cleanup_waste->cleanup_dispose Final Disposal Step

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Pre-Operational Check:

    • Review the SDS for closely related quinoxaline compounds to reinforce understanding of the potential hazards.[4][5][7]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.[8]

  • Handling the Solid Compound:

    • Conduct all manipulations, including weighing, within the fume hood to contain any dust.

    • Use a disposable weigh boat to prevent cross-contamination.

    • If transferring the solid, do so carefully to minimize the creation of airborne dust.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution and transfer.

  • Post-Handling:

    • Thoroughly decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: A Cradle-to-Grave Responsibility

The environmental impact and safety risks of a chemical do not end when the experiment is over. A meticulous disposal plan is a critical component of laboratory safety and regulatory compliance.[14][15][16]

Waste Disposal Workflow Disposal Workflow cluster_waste_gen Waste Generation cluster_waste_collection Collection & Segregation cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) collect_solid Seal in Labeled Solid Waste Bag solid_waste->collect_solid liquid_waste Unused Solutions & Rinsates collect_liquid Collect in Compatible, Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange Pickup by Licensed Disposal Facility storage->disposal

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, weigh boats, paper towels used for cleanup) are to be considered hazardous waste.

    • Liquid Waste: Any unused solutions, reaction mixtures, and solvent rinses containing the compound are hazardous waste. Do not discharge any amount to the sanitary sewer.[4]

    • Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal and potential recycling by the waste management facility.[14]

  • Waste Collection and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealable plastic bag or container designated for solid chemical waste.

    • Liquid Waste: Collect in a dedicated, compatible, and leak-proof container with a screw cap. The container must be made of a material that will not degrade from contact with the solvent used (e.g., glass or appropriate plastic).

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names of any solvents or other chemicals present in the mixture.

  • Storage and Disposal:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[14]

    • Follow your institution's procedures for arranging the collection and disposal of the waste by a licensed hazardous waste management company. The most common and appropriate disposal method for such nitrogen-containing organic compounds is high-temperature incineration.

By adhering to these detailed operational and disposal plans, researchers can confidently handle this compound, ensuring their personal safety, the integrity of their research, and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl quinoxaline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl quinoxaline-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.